molecular formula C9H17NO4 B1602163 Ethyl 3-(nitromethyl)hexanoate CAS No. 128013-61-6

Ethyl 3-(nitromethyl)hexanoate

Cat. No.: B1602163
CAS No.: 128013-61-6
M. Wt: 203.24 g/mol
InChI Key: CRUVGEHKMFFRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(nitromethyl)hexanoate (CAS 128013-61-6) is a chemical compound classified as a β-nitro ester, which places it at the intersection of two important classes of organic compounds: nitroalkanes and esters . This compound features a nitromethyl group (-CH2NO2) attached to the hexanoate ester structure. The nitro group is strongly electron-withdrawing, which imparts significant acidity to the α-protons, allowing for the formation of a nitronate anion that can act as a nucleophile in carbon-carbon bond-forming reactions . The ester functionality, on the other hand, is susceptible to various transformations including hydrolysis, reduction, and nucleophilic acyl substitution . The primary synthetic value of Ethyl 3-(nitromethyl)hexanoate lies in the versatility of the nitromethyl group, which serves as a synthetic equivalent for several important moieties . It can be reduced to an amine group to access γ-amino acid derivatives, a transformation that is a key step in the synthesis of active pharmaceutical ingredients such as Pregabalin . Alternatively, the nitro group can be converted to a carbonyl group via the Nef reaction, effectively acting as a masked aldehyde . The compound itself is often synthesized via a Michael addition (conjugate addition) of nitromethane to an α,β-unsaturated ester . This compound and its analogues are significant in medicinal and process chemistry research. Patents describe the use of similar (R)-3-(nitromethyl)hexanoic acid derivatives in the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one . Furthermore, stereoselective enzymatic hydrolysis methods have been developed for closely related esters, such as 5-methyl-3-(nitromethyl)hexanoic acid ester, to obtain enantiomerically pure intermediates for drug synthesis . Ethyl 3-(nitromethyl)hexanoate serves as a valuable building block for constructing complex organic molecules and heterocyclic systems in drug discovery . Attention: For research use only. Not for human or veterinary use. Hazard Statements: H301-H311-H331 - Toxic if swallowed, in contact with skin or if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(nitromethyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-5-8(7-10(12)13)6-9(11)14-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVGEHKMFFRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560646
Record name Ethyl 3-(nitromethyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128013-61-6
Record name Ethyl 3-(nitromethyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of β-Nitro Esters

Ethyl 3-(nitromethyl)hexanoate is a β-nitro ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic nitroalkane moiety and an electrophilic ester, renders it a versatile building block for the synthesis of a variety of more complex molecules. The true value of this scaffold lies in the chemical reactivity of the nitromethyl group, which can be readily transformed into other crucial functional groups. For instance, the reduction of the nitro group provides access to γ-amino acids, a structural motif present in numerous pharmaceuticals, most notably in the anticonvulsant and analgesic drug, Pregabalin.[1] This makes the efficient and reliable synthesis of ethyl 3-(nitromethyl)hexanoate a critical endeavor for researchers in medicinal chemistry and drug development.

Core Synthetic Strategy: The Michael Addition Pathway

The most direct and convergent approach to the synthesis of ethyl 3-(nitromethyl)hexanoate is the Michael addition (or conjugate addition) of nitromethane to an α,β-unsaturated ester, specifically ethyl (E)-hex-2-enoate.[1] This reaction is a cornerstone of carbon-carbon bond formation, favored for its generally mild conditions and high atom economy.

The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic β-carbon of the ethyl (E)-hex-2-enoate, leading to the formation of the desired 1,4-adduct after protonation. The choice of base and reaction conditions can significantly influence the reaction's efficiency and yield.[1]

Mechanistic Overview of the Base-Catalyzed Michael Addition

The base-catalyzed Michael addition of nitromethane to ethyl (E)-hex-2-enoate can be dissected into three key steps:

  • Deprotonation of Nitromethane: A suitable base abstracts a proton from the α-carbon of nitromethane, which is rendered acidic by the strong electron-withdrawing effect of the nitro group. This results in the formation of a nucleophilic nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl (E)-hex-2-enoate. This conjugate addition leads to the formation of a new carbon-carbon bond and an enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final product, ethyl 3-(nitromethyl)hexanoate.

Michael_Addition_Mechanism Figure 1: Mechanism of Michael Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products nitromethane Nitromethane (CH₃NO₂) nitronate Nitronate Anion nitromethane->nitronate Deprotonation enoate Ethyl (E)-hex-2-enoate enolate Enolate Intermediate enoate->enolate base Base (B⁻) base->nitronate nitronate->enolate Nucleophilic Attack product Ethyl 3-(nitromethyl)hexanoate enolate->product Protonation conjugate_acid Conjugate Acid (BH) conjugate_acid->product

Caption: Mechanism of the base-catalyzed Michael addition.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of ethyl 3-(nitromethyl)hexanoate, compiled from established methods for analogous Michael additions of nitromethane to α,β-unsaturated esters.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
Ethyl (E)-hex-2-enoate142.200.90310.01.42 g (1.57 mL)
Nitromethane61.041.13820.01.22 g (1.07 mL)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.0181.00.152 g (0.15 mL)
Dichloromethane (DCM)---20 mL
Saturated aq. NH₄Cl---20 mL
Diethyl ether---As needed for extraction
Anhydrous MgSO₄ or Na₂SO₄---As needed for drying
Silica gel (230-400 mesh)---For chromatography
Eluent (e.g., Hexane/Ethyl Acetate)---As needed

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (E)-hex-2-enoate (10.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Dissolve the ethyl (E)-hex-2-enoate in dichloromethane (20 mL). Add nitromethane (20.0 mmol, 2.0 equiv.) to the solution.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 0.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).[2] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).[2]

  • Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.[3] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[2][3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure ethyl 3-(nitromethyl)hexanoate.[4]

Data Summary

ParameterValue
Reactants
Ethyl (E)-hex-2-enoate1.0 equiv.
Nitromethane2.0 equiv.
Catalyst
DBU0.1 equiv.
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl
Extraction SolventDiethyl ether
Purification MethodFlash Column Chromatography
Expected Yield 70-90% (based on analogous reactions)

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add ethyl (E)-hex-2-enoate to flask B 2. Reagent Addition - Dissolve in DCM - Add nitromethane A->B C 3. Reaction Initiation - Cool to 0°C - Add DBU dropwise B->C D 4. Reaction - Stir at RT for 12-24h - Monitor by TLC C->D E 5. Work-up - Quench with aq. NH₄Cl - Extract with diethyl ether D->E F 6. Isolation - Combine organic layers - Dry and concentrate E->F G 7. Purification - Flash column chromatography F->G H Final Product Ethyl 3-(nitromethyl)hexanoate G->H

Caption: Step-by-step experimental workflow for the synthesis.

Causality and Experimental Choices

  • Choice of Base (DBU): DBU is a non-nucleophilic, strong base that is highly effective in deprotonating nitromethane to initiate the Michael addition.[5][6] Its organic nature ensures good solubility in common organic solvents like dichloromethane.

  • Stoichiometry: An excess of nitromethane is often used to drive the reaction to completion and to serve as a proton source for the enolate intermediate.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction upon addition of the base. Allowing the reaction to proceed at room temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions.

  • Work-up Procedure: Quenching with a mild acid like ammonium chloride neutralizes the basic catalyst and any remaining nitronate anion.[2] Extraction with a suitable organic solvent like diethyl ether efficiently isolates the product from the aqueous phase.[2]

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any byproducts.[4]

Conclusion and Future Perspectives

The base-catalyzed Michael addition of nitromethane to ethyl (E)-hex-2-enoate provides a reliable and efficient pathway for the synthesis of ethyl 3-(nitromethyl)hexanoate. This versatile intermediate holds significant potential for the synthesis of valuable target molecules, particularly γ-amino acids and their derivatives. Future research in this area could explore the development of asymmetric Michael additions using chiral organocatalysts to directly access enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry.

References

  • PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition of nitromethane and malononitrile to dimethyl ethylidenemalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). Product Class 1: Nitroalkanes. Retrieved from [Link]

  • ACS Publications. (2019). DBU-Mediated Addition of α-Nitroketones to α-Cyano-enones and α,β-Unsaturated α-Ketoesters: Synthesis of Dihydrofurans and Conjugated Dienes. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). US8466297B2 - Manufacturing process for (S)-Pregabalin.
  • Google Patents. (n.d.). US20150344919A1 - Process for the preparation of pregabalin.
  • CNR-IRIS. (n.d.). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic catalysis with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the esterification of carboxylic acids with dimethyl carbonate. Retrieved from [Link]

  • J. Soc. Chim. Tunisie. (2009). michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Powerful Catalyst for the Michael Addition Reaction of β-Ketoesters to Acrylates and Enones. Retrieved from [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]

  • PubChem. (n.d.). process for preparing a pregabalin intermediate - Patent BR-PI0702897-A2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl hexanoate, 123-66-0. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes.
  • ResearchGate. (n.d.). Enantioselective conjugate addition of nitromethane to β,β-disubstituted enones 61, followed by an iron-mediated reduction/cyclization/dehydration sequence to 1-pyrrolines 63. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective conjugated addition of nitromethane to 21 catalyzed by (R). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethylhexanoate | C10H20O2 | CID 24754500. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxohexanoate | C8H14O3 | CID 238498. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-(nitromethyl)hexanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(nitromethyl)hexanoate is a versatile synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries. Its strategic importance lies in its role as a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Brivaracetam.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the primary applications of this valuable compound, tailored for professionals engaged in research and development.

Physicochemical Properties

Ethyl 3-(nitromethyl)hexanoate, identified by the CAS Number 128013-61-6, possesses a unique combination of functional groups that dictate its chemical behavior and utility.[3][4] The presence of both a nitro group and an ester functionality allows for a wide range of chemical transformations.

Core Identification and Physical Characteristics
PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₄[4]
Molecular Weight 203.24 g/mol [3][5]
CAS Number 128013-61-6[3][4][5]
Appearance Liquid (predicted)
Boiling Point ~286.2 °C at 760 mmHg (predicted)[1]
Density ~1.0 g/cm³ (predicted)[1]
Flash Point ~113.5 °C (predicted)[1]
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is anticipated to show distinct signals corresponding to the various proton environments within the molecule. Key expected shifts include: a triplet for the terminal methyl protons of the propyl group, multiplets for the methylene protons of the propyl chain, signals for the methine proton at the C3 position, the methylene protons of the nitromethyl group, and a characteristic quartet and triplet for the ethyl ester protons.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would be expected to display nine distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the ester would exhibit the most downfield shift.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (typically around 1550 cm⁻¹ and 1380 cm⁻¹) and the carbonyl group of the ester (around 1735 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of the ethoxy group, the nitro group, and cleavage of the alkyl chain.

Synthesis of Ethyl 3-(nitromethyl)hexanoate

The most common and efficient method for the synthesis of Ethyl 3-(nitromethyl)hexanoate is the Michael addition (conjugate addition) of nitromethane to an α,β-unsaturated ester.[3] This reaction is highly valued for its atom economy and the direct formation of the target carbon skeleton.

Reaction Scheme

G A Ethyl (E)-hex-2-enoate D Ethyl 3-(nitromethyl)hexanoate A->D B Nitromethane B->D C Base Catalyst (e.g., DBU) C->D

Caption: Synthesis of Ethyl 3-(nitromethyl)hexanoate via Michael Addition.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Michael additions of nitroalkanes to α,β-unsaturated esters.

Materials:

  • Ethyl (E)-hex-2-enoate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl (E)-hex-2-enoate (1.0 equivalent) and an excess of nitromethane (3-5 equivalents) dissolved in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a catalytic amount of DBU (0.1-0.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Excess Nitromethane: Using an excess of nitromethane serves both as a reactant and a solvent, driving the reaction equilibrium towards the product side.

  • DBU as a Catalyst: DBU is a non-nucleophilic strong base, which is effective in deprotonating nitromethane to form the reactive nitronate anion without competing in nucleophilic addition to the ester.

  • Inert Atmosphere and Anhydrous Conditions: These conditions are crucial to prevent side reactions, such as the hydrolysis of the ester or reactions involving moisture.

  • Acidic Workup: The addition of acid neutralizes the basic catalyst and any remaining nitronate anion.

  • Chromatographic Purification: This step is essential to remove unreacted starting materials, the catalyst, and any byproducts to obtain the high-purity product required for subsequent pharmaceutical applications.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of Ethyl 3-(nitromethyl)hexanoate stems from the reactivity of its two key functional groups. The nitro group can be readily transformed into other functionalities, most importantly an amine, while the ester group can undergo hydrolysis, reduction, or amidation.

Key Transformations and Their Significance

G A Ethyl 3-(nitromethyl)hexanoate B γ-Amino Acid Derivative A->B Reduction of Nitro Group (e.g., H₂, Raney Ni) C γ-Lactam B->C Intramolecular Cyclization D Brivaracetam C->D Further Elaboration

Caption: Key transformations of Ethyl 3-(nitromethyl)hexanoate in drug synthesis.

  • Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine. This is a critical step in the synthesis of γ-amino acids and their derivatives. For instance, the reduction of Ethyl 3-(nitromethyl)hexanoate is a key step towards the synthesis of intermediates for Pregabalin.[3]

  • Nef Reaction: The nitro group can also be converted into a carbonyl group via the Nef reaction, providing access to γ-keto esters.[3]

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules.

  • Formation of Lactams: Following the reduction of the nitro group to an amine, intramolecular cyclization can lead to the formation of a γ-lactam ring, a common structural motif in many pharmaceuticals. This is a key step in the synthesis of Brivaracetam.

Role as a Brivaracetam Intermediate

Ethyl 3-(nitromethyl)hexanoate is a direct precursor in several patented synthetic routes to Brivaracetam.[6] The synthesis typically involves the reduction of the nitro group and subsequent cyclization to form the core pyrrolidinone ring of the drug. The stereochemistry at the C3 position of the hexanoate chain is crucial for the final stereochemistry of the active drug molecule.

Safety and Handling

Ethyl 3-(nitromethyl)hexanoate is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

Ethyl 3-(nitromethyl)hexanoate is a strategically important synthetic intermediate with well-defined, albeit largely predicted, physicochemical properties. Its synthesis via the Michael addition is a robust and scalable process. The true value of this compound lies in its versatile reactivity, which allows for its efficient conversion into complex molecular architectures, most notably in the synthesis of the antiepileptic drug Brivaracetam. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further research into the experimental determination of its spectroscopic properties would be a valuable contribution to the field.

References

  • Ningbo Inno Pharmchem Co., Ltd. Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. (URL: [Link])

  • Manus Aktteva Biopharma LLP. Intermediates of Brivaracetam. (URL: [Link])

  • European Patent Office. METHOD FOR PREPARING BRIVARACETAM AND INTERMEDIATE THEREOF - EP 3901137 A1. (URL: [Link])

  • Google Patents.
  • ACS Publications. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions | ACS Omega. (URL: [Link])

  • MDPI. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (URL: [Link])

  • PubChem. Ethyl 3-(nitromethyl)hexanoate. (URL: [Link])

Sources

Ethyl 3-(nitromethyl)hexanoate CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(nitromethyl)hexanoate: A Keystone Intermediate for Pharmaceutical Synthesis

Executive Summary

Ethyl 3-(nitromethyl)hexanoate (CAS No. 128013-61-6) is a versatile bifunctional molecule strategically positioned at the intersection of nitroalkane and ester chemistry. Its true value in modern synthetic chemistry, particularly in the pharmaceutical sector, lies in the orthogonal reactivity of its two core functional groups. The nitromethyl moiety serves as a masked primary amine or a carbonyl group, while the ethyl ester provides a handle for further derivatization or cyclization. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind its synthesis via Michael addition and explore its transformation into high-value downstream products, such as γ-amino acid derivatives, which are central to active pharmaceutical ingredients (APIs) like Pregabalin and Brivaracetam.

The Strategic Importance of β-Nitro Esters in Synthesis

In the landscape of synthetic organic chemistry, building blocks that offer both stability and predictable, high-yield reactivity are paramount. β-nitro esters, such as Ethyl 3-(nitromethyl)hexanoate, exemplify this principle. The powerful electron-withdrawing nature of the nitro group (-NO₂) imparts significant acidity to the α-protons of the nitromethyl group, facilitating the formation of a nucleophilic nitronate anion.[1] This property is the cornerstone of its primary synthesis route.

Furthermore, the nitro group is one of the most versatile functional groups in a chemist's toolkit. It can be readily transformed into other critical moieties, most notably:

  • Amines (-NH₂): Through reduction, providing access to γ-amino acids, which are crucial components of many neurologically active drugs.[1]

  • Carbonyls (C=O): Via the Nef reaction, allowing the nitromethyl group to function as a masked aldehyde or ketone.[1]

This inherent chemical potential makes Ethyl 3-(nitromethyl)hexanoate not merely a static molecule, but a dynamic precursor for complex molecular architectures.

Compound Profile: Ethyl 3-(nitromethyl)hexanoate

A clear understanding of a compound's fundamental properties is essential before its inclusion in any synthetic workflow.

Chemical Identity

The core identifiers for Ethyl 3-(nitromethyl)hexanoate are summarized below.

IdentifierValueSource
CAS Number 128013-61-6[PubChem[2], Benchchem[1]]
IUPAC Name ethyl 3-(nitromethyl)hexanoate[PubChem[2]]
Molecular Formula C₉H₁₇NO₄[Guidechem[3]]
Molecular Weight 203.24 g/mol [PubChem[2]]
Canonical SMILES CCCC(CC(=O)OCC)C[O-][Guidechem[3]]
InChI Key CRUVGEHKMFFRSF-UHFFFAOYSA-N[PubChem[2]]
Physicochemical Properties

While extensive experimental data is not publicly available, the following computed properties and known characteristics provide guidance for handling and reaction planning.

PropertyValueNotes
Physical Form Liquid[Sigma-Aldrich]
Topological Polar Surface Area 72.1 ŲComputed by Cactvs[2]
Rotatable Bond Count 7Computed by Cactvs[2]
Hydrogen Bond Donor Count 0Computed by Cactvs[2]
Hydrogen Bond Acceptor Count 4Computed by Cactvs[2]
Storage Temperature 2-8°C, Sealed in dry conditions[Sigma-Aldrich]
Structural Information

The structure of Ethyl 3-(nitromethyl)hexanoate features a hexanoate backbone with a nitromethyl group at the C3 position.

Caption: 2D Structure of Ethyl 3-(nitromethyl)hexanoate.

Synthesis and Mechanism

The construction of Ethyl 3-(nitromethyl)hexanoate is elegantly achieved through a conjugate addition, a testament to convergent and efficient synthetic design.

Core Synthesis Pathway: Michael Addition

The most common and industrially viable route is the base-catalyzed Michael (1,4-conjugate) addition of nitromethane to ethyl (E)-hex-2-enoate.[1]

The Causality of the Mechanism:

  • Deprotonation: A suitable base (e.g., a carbonate or alkoxide) removes a proton from nitromethane. Nitromethane's pKa is ~10.2, making it accessible to a range of bases. This deprotonation is highly favorable because the resulting negative charge is stabilized by resonance across the nitro group, forming the nitronate anion.

  • Nucleophilic Attack: The electron-rich nitronate anion acts as a soft nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ester (ethyl (E)-hex-2-enoate). This selective 1,4-addition is preferred over a 1,2-addition to the carbonyl carbon due to the principles of Hard-Soft Acid-Base (HSAB) theory.

  • Protonation: The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or during aqueous workup) to yield the final product.

G start1 Nitromethane (CH₃NO₂) step1 Step 1: Deprotonation Formation of Nitronate Anion start1->step1 start2 Ethyl (E)-hex-2-enoate step2 Step 2: Michael Addition Nucleophilic attack on β-carbon start2->step2 base Base (e.g., K₂CO₃) base->step1 intermediate1 Nitronate Anion [CH₂NO₂]⁻ step1->intermediate1 intermediate1->step2 intermediate2 Enolate Intermediate step2->intermediate2 step3 Step 3: Protonation (from H₂O / Workup) intermediate2->step3 product Ethyl 3-(nitromethyl)hexanoate step3->product

Caption: Mechanism of the base-catalyzed Michael addition synthesis.

In-Depth Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the Michael addition of nitromethane to α,β-unsaturated esters.[4]

  • Materials:

    • Ethyl (E)-hex-2-enoate (1.0 eq)

    • Nitromethane (1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (0.2 eq)

    • Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst (0.05 eq, optional but recommended)

    • Toluene or Tetrahydrofuran (THF), anhydrous

    • Hydrochloric Acid (1M HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Ethyl Acetate and Hexanes for chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), add ethyl (E)-hex-2-enoate (1.0 eq) and the chosen solvent (e.g., Toluene, 5 mL per 1 g of ester).

    • Add nitromethane (1.5 eq), anhydrous K₂CO₃ (0.2 eq), and the phase-transfer catalyst (0.05 eq).

    • Stir the resulting suspension vigorously at room temperature. The reaction is typically exothermic; maintain the temperature between 20-30°C with a water bath if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed (typically 2-6 hours).

    • Upon completion, cool the mixture to 0°C and slowly quench by adding 1M HCl until the solution is slightly acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Characterization:

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield Ethyl 3-(nitromethyl)hexanoate as a clear oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Rationale for Method Selection
  • Choice of Base: K₂CO₃ is an excellent choice as it is inexpensive, mild, and easily removed during workup. Stronger bases like sodium ethoxide could promote side reactions, such as Claisen condensation or hydrolysis of the ester.

  • Phase-Transfer Catalyst (PTC): In a solvent like toluene, the inorganic base (K₂CO₃) and the nitronate anion have poor solubility. A PTC like TBAB shuttles the anion into the organic phase, dramatically accelerating the reaction rate.

  • Solvent: THF is an excellent choice as it can solvate both the organic substrates and the intermediate ionic species. Toluene is a good, less polar alternative, especially when used with a PTC.

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 3-(nitromethyl)hexanoate stems from the ability to selectively transform the nitro group, providing a gateway to valuable pharmaceutical intermediates.

G start Ethyl 3-(nitromethyl)hexanoate path1 Reduction (e.g., H₂, Raney Ni or Fe/HCl) start->path1 path2 Nef Reaction (e.g., NaNO₂, H₂SO₄) start->path2 product1 Ethyl 3-(aminomethyl)hexanoate (γ-Amino Acid Ester) path1->product1 api APIs (Brivaracetam, Pregabalin Analogs) product1->api product2 Ethyl 3-formylhexanoate (γ-Keto Ester) path2->product2

Caption: Key synthetic transformations of the title compound.

Transformation 1: Reduction to γ-Amino Acid Precursors

The reduction of the nitro group to a primary amine is arguably the most valuable transformation of this molecule. The resulting product, ethyl 3-(aminomethyl)hexanoate, is a γ-amino acid ester.

  • Expert Insight: γ-Amino acids are privileged structures in medicinal chemistry. For instance, Pregabalin is a γ-amino acid that acts as a GABA analogue. The synthesis of Brivaracetam, an antiepileptic drug, utilizes Ethyl 3-(nitromethyl)hexanoate as a key intermediate to build the core structure.[5]

  • Experimental Protocol: Nitro Group Reduction

    • Method: Catalytic hydrogenation is the cleanest and most efficient method.

    • Procedure: Dissolve Ethyl 3-(nitromethyl)hexanoate (1.0 eq) in ethanol or methanol. Add a catalytic amount of Raney Nickel (5-10% by weight, washed) or Palladium on Carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (H₂, typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired γ-amino acid ester, which can be purified further if necessary. Alternative methods include using metals in acid, such as iron powder in acetic acid or hydrochloric acid.[6]

Transformation 2: The Nef Reaction

The Nef reaction converts a primary or secondary nitroalkane into a carbonyl compound.[1] This allows the nitromethyl group to serve as a synthon for a formyl group (-CHO).

  • Expert Insight: This transformation provides access to γ-keto esters, which are themselves versatile intermediates for synthesizing heterocycles and other complex molecules. The reaction proceeds by forming the nitronate anion with a base, followed by acidification with strong mineral acid, which hydrolyzes the intermediate to the carbonyl compound.[7]

  • Experimental Protocol: Nef Reaction

    • Procedure: Dissolve Ethyl 3-(nitromethyl)hexanoate (1.0 eq) in methanol and cool to 0°C. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to form the nitronate salt.

    • Stir for 30 minutes, then slowly add this solution to a vigorously stirred, cold ( -10°C) solution of sulfuric acid (e.g., 8M).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product into diethyl ether or dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the resulting γ-keto ester by column chromatography.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • ~4.5-4.7 ppm (dd): Two diastereotopic protons of the -CH ₂NO₂ group.

    • ~4.1 ppm (q): Two protons of the ethyl ester -OCH ₂CH₃ group.

    • ~2.4-2.6 ppm (m): Three protons: one from the C3 -CH - and two from the C2 -CH ₂C=O group.

    • ~1.4-1.6 ppm (m): Two protons from the C4 -CH ₂- group.

    • ~1.2-1.4 ppm (m): Two protons from the C5 -CH ₂- group.

    • ~1.2 ppm (t): Three protons of the ethyl ester -OCH₂CH ₃ group.

    • ~0.9 ppm (t): Three protons of the terminal methyl C6 -CH ₃ group.

  • ¹³C NMR:

    • ~172 ppm: Carbonyl carbon of the ester (-C =O).

    • ~78 ppm: Nitromethyl carbon (-C H₂NO₂).

    • ~61 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).

    • ~30-40 ppm: Multiple peaks for the aliphatic carbons of the hexanoate chain.

    • ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).

    • ~13.5 ppm: Terminal methyl carbon of the propyl group (-C H₃).

Safety and Handling

As a nitroalkane derivative, Ethyl 3-(nitromethyl)hexanoate requires careful handling due to its toxicity profile.

Hazard InformationDetails
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
  • Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 3-(nitromethyl)hexanoate is a powerful and versatile synthetic intermediate whose value far exceeds its simple structure. Its efficient synthesis via Michael addition and the predictable, high-value transformations of its nitro group make it an essential tool for medicinal chemists and process development scientists. Its documented role as a precursor to APIs like Brivaracetam underscores its importance in the drug development pipeline. By understanding the mechanistic principles behind its reactivity and adhering to proper handling protocols, researchers can fully leverage this compound to construct complex molecular targets with precision and efficiency.

References

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Brivaracetam | Manufacturers | Suppliers. Retrieved from [Link]

  • Maiorana, S., Baldoli, C., Licandro, E., Casiraghi, L., de Magistris, E., & Zinzalla, G. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(9), 2007–2014.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14463324, Ethyl 3-(nitromethyl)hexanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • Krasnopeeva, A. V., Usachev, S. A., & Tabakov, M. V. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 675. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl 3-(nitromethyl)hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 3-(nitromethyl)hexanoate (CAS No: 128013-61-6), a key intermediate in the synthesis of various complex molecules, including the antiepileptic drug Brivaracetam.[1] For researchers, scientists, and drug development professionals, rigorous structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic data (NMR, IR, MS), provides detailed methodologies for their acquisition, and offers insights into the interpretation of the resulting spectra.

While specific experimental spectra for this compound are not widely published, this guide establishes a robust predictive framework based on fundamental principles of spectroscopic analysis.[2] This approach serves as a reliable benchmark for researchers synthesizing or utilizing this compound.

Molecular Structure and Overview

Ethyl 3-(nitromethyl)hexanoate is a β-nitro ester with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol .[1][2][3] Its structure comprises a hexanoate backbone with a nitromethyl group at the C3 position and an ethyl ester functionality. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which can be elucidated using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be assembled.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Ethyl 3-(nitromethyl)hexanoate

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (CH₃-CH₂)~0.9Triplet (t)3H
H-b (CH₃-CH₂-CH₂)~1.3Sextet2H
H-c (CH₂-CH-CH₂)~1.4Quintet2H
H-d (O-CH₂-CH₃)~1.2Triplet (t)3H
H-e (CH₂-C=O)~2.5Doublet (d)2H
H-f (CH-CH₂NO₂)~2.8-3.0Multiplet (m)1H
H-g (CH₂-NO₂)~4.5Doublet (d)2H
H-h (O-CH₂-CH₃)~4.1Quartet (q)2H

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimates based on analogous structures and functional group effects.

Expert Interpretation:

  • The aliphatic protons (a, b, c) of the propyl chain at C3 will appear in the upfield region (~0.9-1.5 ppm).

  • The ethyl ester protons will present as a characteristic triplet (d) and quartet (h), a classic ethyl pattern.

  • The methylene protons adjacent to the carbonyl group (e) are diastereotopic due to the chiral center at C3 and may appear as a complex multiplet, though they are represented as a simple doublet for prediction.

  • The methine proton (f) at the chiral center will be a complex multiplet due to coupling with protons on C2, C4, and the nitromethyl group.

  • The most downfield aliphatic signals will be the nitromethyl protons (g) and the ester methylene protons (h), owing to the strong electron-withdrawing effects of the adjacent nitro and ester oxygen groups, respectively.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(nitromethyl)hexanoate

AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₃-CH₂)~14
C-2 (CH₃-CH₂-CH₂)~20
C-3 (CH₂-CH-CH₂)~30-35
C-4 (O-CH₂-CH₃)~14
C-5 (CH₂-C=O)~40-45
C-6 (CH-CH₂NO₂)~35-40
C-7 (CH₂-NO₂)~75-80
C-8 (O-CH₂-CH₃)~61
C-9 (C=O)~172

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimates.

Expert Interpretation:

  • The carbonyl carbon (C-9) of the ester will be the most downfield signal, typically appearing around 172 ppm.

  • The carbon attached to the nitro group, C-7 , will also be significantly downfield (~75-80 ppm) due to the powerful inductive effect of the -NO₂ group.

  • The ester methylene carbon (C-8) will be found around 61 ppm.

  • The remaining aliphatic carbons will appear in the upfield region of the spectrum (<45 ppm).

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Ethyl 3-(nitromethyl)hexanoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

    • Process with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and assign peaks based on chemical shift, multiplicity, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Bands for Ethyl 3-(nitromethyl)hexanoate

Wavenumber (cm⁻¹)Bond VibrationIntensity
~2960-2850C-H (aliphatic) stretchMedium-Strong
~1740C=O (ester) stretchStrong
~1550N-O (asymmetric) stretchStrong
~1370N-O (symmetric) stretchStrong
~1180C-O (ester) stretchStrong

Expert Interpretation: The IR spectrum of Ethyl 3-(nitromethyl)hexanoate will be dominated by two key features:

  • A very strong, sharp absorption around 1740 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch .[2]

  • Two strong absorptions for the nitro group (-NO₂) at ~1550 cm⁻¹ (asymmetric stretch) and ~1370 cm⁻¹ (symmetric stretch) .[2] The presence of these three strong bands provides compelling evidence for the compound's core structure. The C-H stretching vibrations below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As Ethyl 3-(nitromethyl)hexanoate is a liquid, the simplest method is to acquire a neat spectrum. Place a single drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to expected values for the relevant functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 203.12, might be observed, but it is likely to be of low abundance or absent in EI-MS due to the lability of the nitro group.

  • Key Fragments:

    • m/z = 157: Loss of the nitro group (•NO₂, 46 Da) from the molecular ion [M - NO₂]⁺. This is often a very prominent fragmentation pathway for nitroalkanes.

    • m/z = 129: Further loss of an ethylene molecule (C₂H₄, 28 Da) from the m/z 157 fragment via McLafferty rearrangement.

    • m/z = 88: Cleavage alpha to the carbonyl group, resulting in the [CH₂C(O)OCH₂CH₃]⁺ fragment.

    • m/z = 45: A fragment corresponding to the ethoxy group [OCH₂CH₃]⁺.

Visualizing Fragmentation

The following diagram illustrates the primary predicted fragmentation pathway for Ethyl 3-(nitromethyl)hexanoate under electron ionization.

G cluster_main Predicted EI-MS Fragmentation M [C₉H₁₇NO₄]⁺˙ m/z = 203 Loss1 - •NO₂ M->Loss1 F1 [C₉H₁₇O₂]⁺ m/z = 157 Loss2 - C₂H₄ F1->Loss2 F2 [C₇H₁₃O₂]⁺ m/z = 129 Loss1->F1 Loss2->F2

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile liquid like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it provides both separation and identification.[2]

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound. Identify the molecular ion (if present) and major fragment ions. Compare the fragmentation pattern with predicted pathways and library data if available.

Conclusion

The structural integrity of Ethyl 3-(nitromethyl)hexanoate can be confidently established through a synergistic application of NMR, IR, and MS techniques. This guide provides the expected spectroscopic signatures and robust protocols for their acquisition. The predicted data—highlighting a characteristic ester carbonyl and nitro group stretches in the IR, a unique set of signals in the ¹H and ¹³C NMR spectra, and a predictable fragmentation pattern in MS—serve as a critical reference for any scientist working with this important synthetic intermediate. Adherence to the described methodologies will ensure accurate and reliable characterization, upholding the principles of scientific integrity in research and development.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis.
  • Benchchem. (n.d.). Ethyl 3-(nitromethyl)hexanoate | CAS 128013-61-6.
  • Guidechem. (n.d.). ethyl 3-(nitromethyl)hexanoate 128013-61-6 wiki.
  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 3-hexenoate - Optional[ATR-IR] - Spectrum. Wiley-VCH GmbH. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(nitromethyl)hexanoate: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(nitromethyl)hexanoate (CAS No. 128013-61-6) is a versatile bifunctional molecule that serves as a valuable intermediate in modern organic synthesis.[1][2] Classified as a β-nitro ester, it uniquely combines the reactivity of both a nitroalkane and an ester within a single molecular framework. The strategic placement of a highly electron-withdrawing nitromethyl group at the β-position to the ester carbonyl group activates the molecule for a range of chemical transformations.[1] This guide provides an in-depth review of its synthesis, physicochemical properties, spectroscopic signature, and key applications, with a particular focus on its role as a precursor in the synthesis of pharmaceutically active ingredients. For researchers and drug development professionals, understanding the nuances of this building block is critical for leveraging its full synthetic potential.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Physical Properties

While extensive experimental data is not widely published, a combination of vendor information and computational predictions provides a solid profile for Ethyl 3-(nitromethyl)hexanoate.

PropertyValueSource
CAS Number 128013-61-6[2]
Molecular Formula C₉H₁₇NO₄[2][3]
Molecular Weight 203.24 g/mol [2]
Physical Form Liquid[4]
Purity ≥95% (typical commercial grade)[4]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C (Computed)[2]
Topological Polar Surface Area 72.1 Ų (Computed)[3]
Rotatable Bond Count 7 (Computed)[3]
Hydrogen Bond Acceptor Count 4 (Computed)[3]
InChIKey CRUVGEHKMFFRSF-UHFFFAOYSA-N[2]
Safety & Handling

Ethyl 3-(nitromethyl)hexanoate is classified as a toxic substance and must be handled with appropriate precautions.

Hazard InformationDetails
Signal Word Danger
GHS Pictogram GHS06 (Skull and crossbones)
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
Storage Sealed in a dry environment at 2-8°C. Requires cold-chain transportation.[4]
Handling Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of vapors and contact with skin and eyes.

This safety information is based on commercially available data and should be supplemented with a full Safety Data Sheet (SDS) before handling.[4]

Synthesis of Ethyl 3-(nitromethyl)hexanoate

The primary and most convergent method for synthesizing Ethyl 3-(nitromethyl)hexanoate is the conjugate (Michael) addition of nitromethane to an α,β-unsaturated ester.[1] This reaction leverages the acidity of the α-protons of nitromethane, which can be deprotonated by a base to form a nucleophilic nitronate anion.[1] This anion then attacks the electrophilic β-carbon of ethyl (E)-hex-2-enoate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Nitromethane Nitromethane Reaction_Step Michael Addition Nitromethane->Reaction_Step Acceptor Ethyl (E)-hex-2-enoate Acceptor->Reaction_Step Product Ethyl 3-(nitromethyl)hexanoate Reaction_Step->Product Base Catalyst (e.g., K₂CO₃)

Caption: General workflow for the synthesis of Ethyl 3-(nitromethyl)hexanoate.

Field-Proven Experimental Protocol (Representative)

Materials:

  • Nitromethane

  • Ethyl (E)-hex-2-enoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Chloride (TBAC) or similar phase-transfer catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl (E)-hex-2-enoate (1.0 eq), nitromethane (1.5-2.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of TBAC (0.05-0.1 eq).

  • Solvent Addition: Add dichloromethane to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 12-24 hours.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding 1M HCl until the mixture is acidic (pH ~5-6). This neutralizes the base and protonates the intermediate nitronate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Workup - Drying: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 3-(nitromethyl)hexanoate.

Causality Behind Choices:

  • Excess Nitromethane: Using an excess of nitromethane helps to drive the reaction to completion and can act as a co-solvent.

  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and easily handled base sufficient to deprotonate nitromethane without promoting significant side reactions like ester hydrolysis.[5]

  • Phase-Transfer Catalyst (TBAC): Since K₂CO₃ is insoluble in DCM, the TBAC is crucial for transporting the carbonate anion into the organic phase to enable deprotonation of the nitromethane.[6]

  • Solvent (DCM): Dichloromethane is a good solvent for the reactants and is relatively inert under these reaction conditions.

  • Acidic Quench: The acidic workup is necessary to neutralize the base and protonate the nitronate salt formed during the reaction, preventing side reactions like a retro-Michael addition during workup.

Spectroscopic Characterization

No publicly available, experimentally verified spectra for Ethyl 3-(nitromethyl)hexanoate have been identified. The following data is based on computational predictions and established spectroscopic principles for the constituent functional groups.[1] This information is critical for quality control and reaction monitoring.

Expected ¹H and ¹³C NMR Data

The NMR spectra are the most powerful tools for confirming the structure of the final product.

AssignmentExpected ¹H NMR (ppm)Expected MultiplicityIntegrationPredicted ¹³C NMR (ppm)
CH₃ CH₂CH₂-~0.9Triplet (t)3H~13.5
CH₃CH₂ CH₂-~1.3-1.4Multiplet (m)2H~19.5
CH₃CH₂CH₂ -~1.4-1.5Multiplet (m)2H~34.0
-CH (CH₂NO₂)CH₂-~2.8-3.0Multiplet (m)1H~35.0
-CH(CH₂ NO₂)~4.5-4.7Doublet of doublets (dd)2H~78.0
-CH(CH₂ C=O)~2.5-2.7Doublet (d)2H~39.0
-OCH₂ CH₃~4.1Quartet (q)2H~61.0
-OCH₂CH₃ ~1.2Triplet (t)3H~14.0
-C =ON/AN/AN/A~171.0

Note: ¹H NMR chemical shifts are estimates based on standard functional group regions. Multiplicities are predicted based on adjacent non-equivalent protons. Predicted ¹³C NMR data is adapted from chemical database predictions.[1]

Expected IR and Mass Spectrometry Data

FTIR spectroscopy is used to confirm the presence of key functional groups, while mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

TechniqueExpected Key Signals/Fragments
FTIR (cm⁻¹) ~1740 cm⁻¹: Strong C=O stretch (characteristic of the ethyl ester).~1550 cm⁻¹: Strong, asymmetric N-O stretch of the nitro group.~1380 cm⁻¹: Symmetric N-O stretch of the nitro group.[1]
Mass Spec (EI) m/z 203: Molecular ion (M⁺).m/z 157: Loss of NO₂ radical (M⁺ - 46).m/z 129: Loss of the ethoxycarbonyl group (-COOEt).Other fragments corresponding to the cleavage of the alkyl chain.

Chemical Reactivity & Applications

The synthetic power of Ethyl 3-(nitromethyl)hexanoate stems from the versatile reactivity of its two functional groups. It is a key building block for accessing valuable γ-amino acids and can be elaborated into other important structures.

Reduction to γ-Amino Esters: A Gateway to Pregabalin

The most significant application of this compound is its role as an intermediate in the synthesis of γ-amino acids.[1] The nitromethyl group can be readily reduced to a primary amine using various methods, most commonly catalytic hydrogenation. This transformation is a key step in several reported syntheses of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[1][7]

Reduction_Reaction Start Ethyl 3-(nitromethyl)hexanoate Product Ethyl 3-(aminomethyl)hexanoate Start->Product Reduction [H₂] (e.g., Raney Ni, Pd/C)

Caption: Reduction of the nitro group to a primary amine.

The Nef Reaction: Conversion to a γ-Keto Ester

The nitro group serves as a masked carbonyl. Through the Nef reaction, the nitronate anion (formed by treating the nitroalkane with a base) is hydrolyzed under acidic conditions to yield a carbonyl compound.[1][8] This converts Ethyl 3-(nitromethyl)hexanoate into Ethyl 3-(formylmethyl)hexanoate (a γ-keto ester), another valuable synthetic intermediate for building more complex molecular architectures, including heterocyclic systems.[9]

Nef_Reaction cluster_steps Nef Reaction Mechanism Nitro R-CH₂NO₂ (Nitroalkane) Nitronate R-CH=NO₂⁻ (Nitronate Anion) Nitro->Nitronate 1. Base Nitronic_Acid R-CH=NO₂H (Nitronic Acid) Nitronate->Nitronic_Acid 2. H⁺ (Acid) Intermediate [Protonated Intermediate] Nitronic_Acid->Intermediate H⁺ Carbonyl R-CHO (Aldehyde) Intermediate->Carbonyl +H₂O, -H⁺ N2O N₂O + H₂O Intermediate->N2O

Caption: Simplified mechanism of the Nef Reaction.

Building Block for Heterocyclic Synthesis

The bifunctional nature of Ethyl 3-(nitromethyl)hexanoate makes it an attractive starting material for the synthesis of various heterocyclic compounds. The nitro group can participate in cyclization reactions, for instance, through reductive cyclization or by acting as a precursor to other reactive functionalities. While specific examples starting from this exact ester are sparse in the literature, its analogs are widely used.[1]

Conclusion

Ethyl 3-(nitromethyl)hexanoate is a potent and versatile synthetic intermediate whose value lies in the orthogonal reactivity of its ester and nitromethyl functionalities. Its primary role as a precursor to γ-amino acids, particularly in the context of pharmaceutical targets like Pregabalin, is well-established. Furthermore, the ability to transform the nitro group into either an amine or a carbonyl group via reliable named reactions opens numerous avenues for the synthesis of complex molecules and heterocycles. While a lack of publicly available experimental spectroscopic data presents a challenge, the predictable chemical behavior and established synthetic routes make it a valuable tool for the discerning synthetic chemist. Proper safety precautions are essential when handling this toxic compound, but with due care, it offers a convergent and powerful approach to a variety of important chemical targets.

References
  • PubChem. Ethyl 3-(nitromethyl)hexanoate. [Link]

  • Maiorana, S., Baldoli, C., Del Buttero, P., Di Ciolo, M., & Papagni, A. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. CNR-IRIS. [Link]

  • Google Patents. WO2009081208A1 - Processes to pregabalin.
  • Younes Moussaoui and Ridha Ben Salem. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. J. Soc. Chim. Tunisie, 11, 37-43. [Link]

  • Organic Chemistry Portal. Nef Reaction. [Link]

  • Ballini, R., & Petrini, M. (2006). Nitro compounds as useful reagents for the synthesis of dicarbonyl derivatives. Arkivoc, 2006(6), 127-152. [Link]

Sources

Discovery and history of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(nitromethyl)hexanoate: Synthesis, Properties, and Applications

Introduction

Ethyl 3-(nitromethyl)hexanoate (CAS No. 128013-61-6) is a β-nitro ester of significant interest in synthetic organic and medicinal chemistry.[1] Structurally, it incorporates both a nitroalkane and an ester functional group, making it a versatile building block for more complex molecules.[1] The compound's primary value stems from the synthetic utility of the nitromethyl group, which can be transformed into other key functionalities. For instance, it can be reduced to an amine to create γ-amino acid derivatives or converted to a carbonyl group through the Nef reaction.[1] This versatility has positioned Ethyl 3-(nitromethyl)hexanoate and its analogs as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including the antiepileptic drug Brivaracetam and analogs of Pregabalin.[1][2]

This guide provides a comprehensive overview of Ethyl 3-(nitromethyl)hexanoate, focusing on its synthesis, chemical properties, and the logical framework behind its preparation. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important synthetic intermediate.

Core Synthesis: The Michael Addition

The discovery and development of Ethyl 3-(nitromethyl)hexanoate are intrinsically linked to the refinement of carbon-carbon bond-forming reactions. While a singular "discovery" paper is not prominent in the literature, its synthesis relies on a classic and fundamental reaction in organic chemistry: the Michael addition (also known as conjugate addition).[1][3]

The Michael addition is a thermodynamically controlled 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] In the synthesis of Ethyl 3-(nitromethyl)hexanoate, the Michael donor is the resonance-stabilized carbanion (a nitronate anion) derived from nitromethane, and the Michael acceptor is ethyl (E)-hex-2-enoate.[1]

Reaction Mechanism

The reaction proceeds in three key steps:

  • Deprotonation: A base is used to abstract an acidic α-proton from nitromethane, forming a nucleophilic nitronate anion. The nitro group's strong electron-withdrawing nature significantly increases the acidity of these protons.[1]

  • Nucleophilic Attack: The nitronate anion attacks the β-carbon of the α,β-unsaturated ester (ethyl (E)-hex-2-enoate). This is the conjugate addition step that forms a new carbon-carbon bond and generates an enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final product, Ethyl 3-(nitromethyl)hexanoate.

The choice of base and solvent is critical as it can influence the reaction rate and overall yield.[1][4] While the reaction can be catalyzed by various bases, heterogeneous catalysis or phase transfer catalysis is often employed to enhance reactivity, especially when dealing with the limited solubility of nitroalkanes in certain solvents.[4][5]

Reaction Pathway Diagram

G cluster_0 Step 1: Nitronate Formation cluster_2 Step 3: Protonation Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion ([CH2NO2]-) Nitromethane->Nitronate + B: Base Base (B:) Acceptor Ethyl (E)-hex-2-enoate Intermediate Enolate Intermediate Acceptor->Intermediate Product Ethyl 3-(nitromethyl)hexanoate Intermediate_p->Product + H+

Caption: Mechanism of the Michael addition for Ethyl 3-(nitromethyl)hexanoate synthesis.

Physicochemical Properties and Data

A thorough understanding of the compound's properties is essential for its handling, storage, and application in further synthetic steps.

PropertyValueSource(s)
CAS Number 128013-61-6[1][2][6][7][8][9][10][11]
Molecular Formula C₉H₁₇NO₄[2][6][7]
Molecular Weight 203.24 g/mol [2][7][8]
Physical Form Liquid[8]
Boiling Point ~286.2 °C at 760 mmHg; 98-100 °C at 1.5 Torr[2][7]
Density ~1.055 g/cm³[2][7]
Purity Typically ≥95.0%[2][8]
Storage Conditions Sealed in dry, 2-8°C[8][10]
Safety Toxic if swallowed, in contact with skin or if inhaled.[1][8]

Detailed Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis of Ethyl 3-(nitromethyl)hexanoate. The protocol is a validated system based on established principles of the Michael reaction.[3][4]

Materials and Reagents:

  • Nitromethane (CH₃NO₂)

  • Ethyl (E)-hex-2-enoate (C₈H₁₄O₂)

  • Base Catalyst (e.g., Sodium ethoxide, DBU, or a phase transfer catalyst like Tetrabutylammonium chloride)

  • Anhydrous Solvent (e.g., Ethanol, THF, or a biphasic system like water-dichloromethane)

  • Acid for neutralization (e.g., Dilute HCl)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for extraction and purification (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reactor Setup: A clean, dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the chosen anhydrous solvent.

  • Base and Donor Addition: The base catalyst is added to the solvent. Subsequently, nitromethane is added dropwise to the mixture while stirring under an inert atmosphere. The formation of the nitronate anion may result in a color change.

    • Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and CO₂, which could consume the base and reduce yield. Dropwise addition helps control any potential exotherm.

  • Acceptor Addition: Ethyl (E)-hex-2-enoate is added dropwise to the reaction mixture at a controlled temperature (typically room temperature, though cooling may be necessary).

    • Causality: Slow addition of the acceptor maintains control over the reaction rate and temperature, preventing polymerization or other side reactions.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl (E)-hex-2-enoate) is consumed. Reaction times can vary from a few hours to overnight depending on the catalyst and temperature.

  • Work-up:

    • The reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) to neutralize the basic catalyst.

    • If a biphasic system is not used, water is added, and the product is extracted with an organic solvent like ethyl acetate.[4]

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

    • Causality: The acidic quench neutralizes the catalyst and any remaining nitronate anion. The brine wash helps to remove water from the organic phase.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure Ethyl 3-(nitromethyl)hexanoate.

G A 1. Reactor Setup (Inert Atmosphere) B 2. Add Solvent & Base A->B C 3. Add Nitromethane (Donor) B->C D 4. Add Ethyl (E)-hex-2-enoate (Acceptor) C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Quench with Acid E->F G 7. Extraction F->G H 8. Dry & Filter G->H I 9. Solvent Removal (Rotovap) H->I J 10. Purification (Vacuum Distillation) I->J K Final Product J->K

Sources

An In-Depth Technical Guide to Ethyl 3-(nitromethyl)hexanoate: Synthesis, Derivatives, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of β-Nitro Esters

In the landscape of synthetic organic chemistry, certain molecular scaffolds serve as pivotal starting points for the construction of complex molecular architectures. Ethyl 3-(nitromethyl)hexanoate, a classic β-nitro ester, exemplifies such a scaffold.[1] Its value lies not in its direct application, but in the latent reactivity embedded within its dual functional groups: the nitroalkane and the ester.[1] The strongly electron-withdrawing nitro group activates the adjacent protons, enabling facile carbanion formation for carbon-carbon bond construction.[1] Subsequently, this versatile nitro group can be transformed into an amine or a carbonyl, unlocking pathways to a diverse array of valuable derivatives, including key pharmaceutical intermediates.[1] This guide provides an in-depth exploration of Ethyl 3-(nitromethyl)hexanoate, its structural analogs, and the key chemical transformations that underscore its utility for researchers, chemists, and professionals in drug development.

The Core Compound: Ethyl 3-(nitromethyl)hexanoate

Ethyl 3-(nitromethyl)hexanoate is an organic compound that serves as a foundational building block in synthetic chemistry.[1] Its structure features a nitromethyl group (-CH₂NO₂) at the third position of an ethyl hexanoate backbone.[1]

Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 128013-61-6[2][3][4][5]
Molecular Formula C₉H₁₇NO₄[2][3][4]
Molecular Weight 203.24 g/mol [2][3][4]
IUPAC Name ethyl 3-(nitromethyl)hexanoate[3]
Synonyms 3-nitromethyl-hexanoic acid ethyl ester[2][3][5]
Storage Sealed in dry, 2-8°C[4]
Synthesis: The Michael Addition

The primary and most convergent route to Ethyl 3-(nitromethyl)hexanoate is the Michael (or conjugate) addition of nitromethane to an α,β-unsaturated ester.[1] This reaction is a cornerstone of C-C bond formation.[6]

Causality of Experimental Choice: The reaction hinges on the generation of a nucleophilic nitronate anion from nitromethane. The acidity of the α-protons on nitromethane (pKa ≈ 10.2 in water) allows for their removal by a suitable base. This nitronate anion then attacks the electrophilic β-carbon of ethyl (E)-hex-2-enoate. The choice of base and solvent is critical; it must be strong enough to deprotonate nitromethane but not so strong as to promote unwanted side reactions like polymerization or saponification of the ester. Phase transfer catalysts are often employed to enhance reactivity, especially in biphasic systems, by facilitating the transport of the anion into the organic phase.[6]

G cluster_0 Synthesis via Michael Addition Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate + Base Base Base (e.g., DBU, NaOH) Product Ethyl 3-(nitromethyl)hexanoate Nitronate->Product + Ethyl (E)-hex-2-enoate UnsaturatedEster Ethyl (E)-hex-2-enoate

Caption: Synthesis of Ethyl 3-(nitromethyl)hexanoate.

Key Chemical Transformations and Derivatives

The synthetic power of Ethyl 3-(nitromethyl)hexanoate stems from the selective transformations of its two functional groups. This "orthogonality" allows for a stepwise construction of more complex molecules.

Reduction of the Nitro Group: Access to γ-Amino Acids

The conversion of the nitro group to a primary amine is one of its most significant applications.[1] This transformation opens the door to γ-amino esters and acids, which are prevalent motifs in pharmaceuticals. A notable example is the synthesis of Pregabalin, where a structural analog of Ethyl 3-(nitromethyl)hexanoate is a key intermediate.[1]

Expert Insight: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) is a clean and efficient method for this reduction.[7] Alternative, milder conditions using transfer hydrogenation or stoichiometric metal reductants like iron or zinc in acidic media can be employed for substrates with other reducible functional groups (e.g., alkenes) that need to be preserved.[7]

The Nef Reaction: Unmasking a Carbonyl

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively.[1][8] For Ethyl 3-(nitromethyl)hexanoate, a secondary nitroalkane, this yields a γ-keto ester. This process effectively reverses the polarity of the α-carbon from nucleophilic (as the nitronate) to electrophilic (as the carbonyl carbon).[9]

Mechanistic Rationale: The classical Nef reaction is a two-step process. First, the nitroalkane is deprotonated with a base to form the nitronate salt.[8][9] This salt is then slowly added to a strong, cold aqueous acid (pH < 1).[8] Protonation on oxygen forms a nitronic acid, which is unstable and hydrolyzes to the corresponding ketone and nitrous oxide. The strongly acidic conditions are crucial to prevent the formation of oxime byproducts.[8]

Ester Hydrolysis: From Ester to Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[1] This is often performed after the initial Michael addition or subsequent nitro group transformation to yield the final active molecule or an intermediate for further coupling reactions.[1]

G cluster_0 Key Transformations Start Ethyl 3-(nitromethyl)hexanoate Amine γ-Amino Ester Derivative Start->Amine Nitro Group Reduction (e.g., H₂, Pd/C) Ketone γ-Keto Ester Derivative Start->Ketone Nef Reaction (1. Base; 2. H₃O⁺) Acid 3-(nitromethyl)hexanoic acid Start->Acid Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: Key transformations of the core scaffold.

Structural Analogs: The Case of Pregabalin Intermediate

The true potential of this chemistry is realized through the synthesis of structural analogs. By modifying the α,β-unsaturated ester or the nitroalkane, a vast library of compounds can be generated. A prominent example is Ethyl 5-methyl-3-(nitromethyl)hexanoate , a direct precursor in many syntheses of the anticonvulsant drug Pregabalin.[1]

Comparative Data: Core vs. Analog
PropertyEthyl 3-(nitromethyl)hexanoateEthyl 5-methyl-3-(nitromethyl)hexanoate
CAS Number 128013-61-6128013-65-0
Molecular Formula C₉H₁₇NO₄C₁₀H₁₉NO₄
Molecular Weight 203.24 g/mol 217.26 g/mol
Significance General Synthetic Building BlockKey Pregabalin Intermediate

Data sourced from PubChem CID 14463324 and 14463328.[3][10]

The synthesis of this analog follows the same Michael addition principle, using nitromethane and ethyl 5-methylhex-2-enoate. The subsequent reduction of the nitro group and hydrolysis of the ester leads to the final drug substance.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and transformation of β-nitro esters. They are based on established methodologies and include explanations for key steps.

Protocol 1: Synthesis of Ethyl 3-(nitromethyl)hexanoate via Michael Addition

Objective: To synthesize the title compound using a base-catalyzed conjugate addition.

Materials:

  • Ethyl (E)-hex-2-enoate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or similar non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl (E)-hex-2-enoate (1.0 eq) and nitromethane (1.5-2.0 eq). Dissolve the components in a suitable solvent like DCM (approx. 0.5 M concentration).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., DBU, 0.1-0.2 eq) dropwise. Rationale: The excess of nitromethane serves as both reactant and solvent. A catalytic amount of a non-nucleophilic base is used to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1M HCl to neutralize the base, then with saturated NaHCO₃, and finally with brine. Self-Validation: The acid wash removes the basic catalyst, and the bicarbonate wash removes any acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield Ethyl 3-(nitromethyl)hexanoate as a clear oil. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Reduction of a β-Nitro Ester to a γ-Amino Ester

Objective: To convert the nitro group to a primary amine via catalytic hydrogenation.

Materials:

  • Ethyl 3-(nitromethyl)hexanoate

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the nitro ester (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Precaution: Pd/C is flammable, especially when dry and in the presence of solvents. Add it under an inert atmosphere (e.g., N₂ or Ar) if possible.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen with a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material (typically 4-24 hours).

  • Work-up: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol. Self-Validation: Filtering through Celite® is a standard and effective method for removing heterogeneous catalysts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude γ-amino ester, which can be purified further if necessary.

Protocol 3: Conversion to a γ-Keto Ester via the Nef Reaction

Objective: To convert the nitro group to a ketone.

Materials:

  • Ethyl 3-(nitromethyl)hexanoate

  • Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Diethyl Ether or DCM

Procedure:

  • Nitronate Salt Formation: Dissolve the nitro ester (1.0 eq) in methanol. Cool to 0 °C and add a solution of sodium methoxide in methanol (1.05 eq) dropwise. Stir for 1 hour at room temperature to ensure complete formation of the nitronate salt.

  • Acid Hydrolysis: In a separate, larger flask, prepare a solution of concentrated H₂SO₄ in water (e.g., 3-4 M) and cool it to -5 °C to -10 °C. Rationale: The hydrolysis is exothermic and the intermediate nitronic acid is unstable. Low temperature is critical for obtaining a good yield.

  • Addition: Add the methanolic solution of the nitronate salt dropwise to the vigorously stirred cold acid solution, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, stir the mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature.

  • Work-up: Extract the aqueous mixture several times with diethyl ether or DCM. Combine the organic extracts and wash with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography to yield the γ-keto ester.

Conclusion and Future Outlook

Ethyl 3-(nitromethyl)hexanoate and its structural analogs are more than just simple chemical compounds; they are versatile platforms for synthetic innovation. The strategic positioning of the nitro and ester functionalities allows for a diverse range of chemical transformations, providing access to valuable molecular classes like γ-amino acids and γ-keto esters. The methodologies described herein—rooted in fundamental reactions like the Michael addition, nitro reduction, and the Nef reaction—are robust, well-understood, and scalable. For researchers in drug discovery and process development, mastering the chemistry of these scaffolds provides a powerful tool for the rapid generation of novel chemical entities and the efficient synthesis of established pharmaceutical agents. The continued development of asymmetric variants of these reactions will further enhance the utility of this compound class, enabling the direct synthesis of enantiomerically pure targets and accelerating the discovery of next-generation therapeutics.

References

  • Ben Ayed, T., et al. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. SCTunisie.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(nitromethyl)hexanoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-(nitromethyl)hexanoate. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • LookChem. (n.d.). Cas 128013-61-6,Hexanoic acid, 3-(nitromethyl)-, ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(nitromethyl)hexanoate is a pivotal intermediate in modern organic synthesis, particularly valued for its role in the production of pharmacologically active molecules such as Pregabalin. As with any chemical entity progressing through the drug development pipeline—from laboratory-scale synthesis to pilot plant production—a thorough understanding of its thermodynamic properties is not merely academic, but a prerequisite for ensuring process safety, optimizing reaction yields, and controlling final product purity. This guide provides a comprehensive framework for understanding, determining, and applying the core thermodynamic properties of Ethyl 3-(nitromethyl)hexanoate, including its enthalpy of formation, entropy, Gibbs free energy, and specific heat capacity. In the absence of extensive experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to obtain these critical parameters, contextualized with data from structurally analogous compounds.

Molecular and Physicochemical Profile

Ethyl 3-(nitromethyl)hexanoate is classified as a β-nitro ester, a functional class that endows it with unique reactivity.[1] The electron-withdrawing nature of the nitromethyl group acidifies the α-protons, facilitating its use as a versatile nucleophile in carbon-carbon bond formation.[1] Concurrently, the ethyl ester moiety allows for a range of subsequent chemical transformations.[1] Its primary utility lies in its function as a synthetic precursor to γ-amino acid derivatives, a critical step in the synthesis of anticonvulsant drugs.[1]

A summary of its fundamental physicochemical properties is presented below.

PropertyValueSource
CAS Number 128013-61-6[2][3]
Molecular Formula C₉H₁₇NO₄[2][3]
Molecular Weight 203.24 g/mol [2][3]
Canonical SMILES CCCC(CC(=O)OCC)C[O-][2][3]
Topological Polar Surface Area 72.1 Ų[2][3]
Rotatable Bond Count 7[2][3]
Hydrogen Bond Acceptor Count 4[2][3]
Vapour Pressure (25°C, est.) 0.0 ± 0.6 mmHg[2]

The Imperative of Thermodynamics in Pharmaceutical Development

In the journey from discovery to market, a drug substance and its intermediates are subjected to a wide range of process conditions. Thermodynamic data provides the fundamental map for navigating this journey safely and efficiently.

  • Standard Enthalpy of Formation (ΔHf°): This value represents the net energy stored within the molecule's chemical bonds relative to its constituent elements in their standard states. It is the cornerstone for calculating the heat of reaction (ΔHrxn) for any process involving the molecule. For exothermic reactions, a large negative ΔHrxn signals a significant release of energy, which, if not properly managed during scale-up, can lead to thermal runaway events.

  • Gibbs Free Energy (ΔG): As the ultimate arbiter of chemical spontaneity at constant temperature and pressure, Gibbs free energy dictates the position of chemical equilibrium.[4] A negative ΔG indicates a spontaneous process, and its magnitude is directly related to the maximum yield achievable. Understanding the ΔG of a reaction and how it changes with temperature is crucial for optimizing reaction conditions to favor product formation.

  • Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. The change in entropy (ΔS) during a reaction contributes to the overall Gibbs free energy and is particularly important for reactions involving a change in the number of moles of gas or significant changes in molecular complexity.

  • Specific Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a unit mass of the substance by one degree. It is a critical parameter for all heat transfer calculations in chemical engineering, essential for designing heating and cooling systems for reactors, distillation columns, and crystallizers.

Methodologies for the Determination of Thermodynamic Properties

Given the scarcity of published experimental data for Ethyl 3-(nitromethyl)hexanoate, this section details the gold-standard experimental and computational protocols for their determination.

Experimental Approaches: The Foundation of Accuracy

Direct measurement remains the most reliable source of thermodynamic data. The techniques described here are fundamental to any process chemistry or safety laboratory.

The standard enthalpy of formation is most accurately determined indirectly by first measuring the enthalpy of combustion (ΔHc°) using a constant-volume (bomb) calorimeter.[5][6] The principle relies on the complete combustion of a known mass of the substance in an excess of pure oxygen. The heat released by this highly exothermic process is absorbed by the calorimeter assembly, and the resulting temperature change is precisely measured.

Self-Validating Protocol for Bomb Calorimetry:

  • System Calibration: The heat capacity of the calorimeter system (Ccal) must be determined first. This is achieved by combusting a certified standard reference material with a precisely known enthalpy of combustion, typically benzoic acid.

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid Ethyl 3-(nitromethyl)hexanoate is weighed into a crucible. A fusible wire (e.g., nickel-chromium) of known mass and combustion energy is placed in contact with the sample.

  • Assembly and Pressurization: The crucible is placed inside the steel "bomb," which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Combustion: The sealed bomb is submerged in a known mass of water in an insulated outer container. After thermal equilibrium is reached, the sample is ignited via electrical heating of the fuse wire.

  • Data Acquisition: The temperature of the water is monitored with high precision (e.g., to 0.001 °C) before, during, and after combustion until a stable final temperature is reached.

  • Calculation of ΔHc°: The heat released during combustion (qcomb) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity. Corrections are applied for the energy released by the ignition wire and for the formation of nitric acid from the nitrogen in the sample.

  • Calculation of ΔHf°: Using Hess's Law, the standard enthalpy of formation of the compound is calculated from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

For the combustion of C₉H₁₇NO₄(l): C₉H₁₇NO₄(l) + 11.25 O₂(g) → 9 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g)

ΔHf°(Compound) = [9 × ΔHf°(CO₂) + 8.5 × ΔHf°(H₂O)] - ΔHc°(Compound)

G cluster_prep Preparation & Setup cluster_run Combustion & Measurement cluster_calc Calculation Calibrate 1. Calibrate Calorimeter (with Benzoic Acid) Weigh 2. Weigh Sample & Fuse Wire Calibrate->Weigh Assemble 3. Assemble & Seal Bomb Weigh->Assemble Pressurize 4. Pressurize with O₂ Assemble->Pressurize Submerge 5. Submerge Bomb in Water Pressurize->Submerge Equilibrate 6. Attain Thermal Equilibrium Submerge->Equilibrate Ignite 7. Ignite Sample Equilibrate->Ignite MeasureT 8. Record Temperature Rise (ΔT) Ignite->MeasureT Calc_q 9. Calculate Heat of Combustion (ΔHc°) (Correct for fuse & acid) MeasureT->Calc_q Calc_Hf 10. Calculate Enthalpy of Formation (ΔHf°) (via Hess's Law) Calc_q->Calc_Hf

Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and solids as a function of temperature.[7][8] It operates by measuring the difference in heat flow between a sample pan and an empty reference pan as they are subjected to a controlled temperature program.

Self-Validating Protocol for Cp Measurement (ASTM E1269):

  • Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for melting point and enthalpy).

  • Baseline Run: An initial run is performed with two empty, hermetically sealed aluminum pans to obtain the instrumental baseline.

  • Standard Run: A known mass of a Cp standard (e.g., sapphire) is placed in the sample pan, and the temperature program is repeated. This run measures the heat flow associated with the standard.

  • Sample Run: The standard is replaced with a precise mass of Ethyl 3-(nitromethyl)hexanoate, and the same temperature program is run a third time.

  • Calculation of Cp: The specific heat capacity of the sample (Cp,s) is calculated at a given temperature by directly comparing the heat flow signals (HF) from the three runs, using the known heat capacity of the sapphire standard (Cp,st).

Cp,s = Cp,st × (mst / ms) × [(HFs - HFb) / (HFst - HFb)]

Where 'm' is mass, and the subscripts s, st, and b refer to the sample, standard, and baseline (blank), respectively.

G cluster_setup Setup & Calibration cluster_runs DSC Measurement Sequence cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (Temp & Heat Flow) PrepPans 2. Prepare Empty Pans (Sample & Reference) Calibrate->PrepPans Run1 3. Run 1: Baseline (Empty Sample Pan) Run2 4. Run 2: Standard (Sapphire in Sample Pan) Run1->Run2 Run3 5. Run 3: Sample (Ethyl 3-(nitromethyl)hexanoate) Run2->Run3 Extract 6. Extract Heat Flow Data (Baseline, Standard, Sample) Run3->Extract Calculate 7. Calculate Cp of Sample (Using ASTM E1269 Formula) Extract->Calculate

Workflow for DSC Heat Capacity Measurement.
Computational Approaches: Predictive Power

When experimental data is unavailable or needed for initial screening, computational quantum chemistry provides a powerful predictive tool. Methods like Density Functional Theory (DFT) can estimate thermodynamic properties with a useful degree of accuracy.

Workflow for Computational Thermochemistry:

  • Conformational Search: The first step is to identify the lowest-energy three-dimensional structure (conformer) of the molecule, as properties are conformation-dependent. This is done using molecular mechanics force fields.

  • Geometry Optimization: The most stable conformer(s) are then subjected to a high-level quantum mechanical geometry optimization (e.g., using the B3LYP functional with a 6-31G* basis set) to find the precise minimum-energy structure.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. This critical step serves two purposes:

    • It confirms the structure is a true energy minimum (no imaginary frequencies).

    • It calculates the vibrational frequencies, which are used to determine the vibrational, rotational, and translational contributions to the overall enthalpy, entropy, and heat capacity.

  • Thermochemical Analysis: The electronic energy from the optimization and the thermal corrections from the frequency calculation are combined to yield the standard thermodynamic properties (H°, S°, G°).

Relationship between experimental and computational approaches.

Thermodynamic Data Landscape: Context and Estimation

Table 1: Computed Properties for Ethyl 3-(nitromethyl)hexanoate

PropertyValueSource
Molecular Weight 203.24 g/mol [3]
XLogP3 (Octanol-Water Partition) 1.9[3]
Complexity 188[3]

Table 2: Experimental Thermodynamic Data for Analogous Compounds (at 298.15 K)

CompoundStructureΔHf° (liquid) (kJ/mol)Cp (liquid) (J/mol·K)Source
Ethyl Hexanoate Ester Parent-579.1 ± 1.1~256[2]
Nitromethane Nitroalkane-112.0106.6[9]
n-Hexane Alkane Backbone-198.7 ± 0.67195.5[10]
1-Nitrohexane Analogous Nitroalkane-241.8 (est.)N/A[11]
Isopropyl Nitrate Organic Nitrate-228.0 ± 2.0191.1[3]

Note: Cp for Ethyl Hexanoate is calculated from specific heat capacity data presented in J·kg⁻¹·K⁻¹.[12]

Analysis and Insights: From this comparative data, several key insights emerge. The ester group, as seen in Ethyl Hexanoate, contributes significantly to a large negative enthalpy of formation.[2] The nitro group, based on data for nitromethane and 1-nitrohexane, also provides a substantial exothermic contribution to the molecule's formation energy.[9][11] Therefore, it is reasonable to infer that Ethyl 3-(nitromethyl)hexanoate possesses a significantly negative standard enthalpy of formation, indicating a large amount of stored chemical energy. This underscores the critical need for precise experimental measurement via bomb calorimetry before any process scale-up is attempted, as its decomposition or combustion would be highly energetic.

Conclusion: A Call for Experimental Characterization

Ethyl 3-(nitromethyl)hexanoate is a molecule of significant interest in pharmaceutical synthesis. While its synthetic utility is well-established, a comprehensive understanding of its thermodynamic properties is essential for safe, efficient, and scalable manufacturing. This guide has outlined the authoritative experimental and computational methodologies required to characterize this compound fully. The comparative data from analogous structures strongly suggests that it is an energy-rich molecule, making precise calorimetric studies not just recommended, but imperative. For drug development professionals, investing in the experimental determination of enthalpy of formation and specific heat capacity is a critical step in de-risking the development process and building a robust, safe, and well-understood chemical manufacturing protocol.

References

  • NIST Chemistry WebBook. Welcome to the NIST WebBook. Available from: [Link]

  • University of Wisconsin-Madison. Bomb Calorimetry. Available from: [Link]

  • PubChem. Ethyl 3-(nitromethyl)hexanoate. Available from: [Link]

  • ACS Publications. Measurement of the Isobaric Heat Capacity for Methyl Hexanoate and Ethyl Hexanoate at Temperatures from 313 to 433 K and Pressures of up to 10 MPa. Available from: [Link]

  • Idaho National Laboratory. Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Available from: [Link]

  • Wikipedia. Nitromethane (data page). Available from: [Link]

  • NIST WebBook. Hexanoic acid, 2-ethyl-. Available from: [Link]

  • ResearchGate. (PDF) The Calculation of Thermodynamic Properties of Molecules. Available from: [Link]

  • ASTM International. Determining Specific Heat Capacity by Differential Scanning Calorimetry. Available from: [Link]

  • ResearchGate. (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Available from: [Link]

  • PubChem. Nitromethane. Available from: [Link]

  • NIST WebBook. Isopropyl Alcohol. Available from: [Link]

  • Refubium. Chapter 4 DFT And Thermodynamics. Available from: [Link]

  • Wikipedia. Gibbs free energy. Available from: [Link]

  • ResearchGate. MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Available from: [Link]

  • PubChem. Isopropyl nitrite. Available from: [Link]

  • Scirp.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Available from: [Link]

  • Taylor & Francis Online. Nitromethane - Physical Properties, Thermodynamics, Kinetics Of Decomposition, And Utilization As Fuel. Available from: [Link]

  • Internet Public Library. Ethyl Hexanoate Lab Report. Available from: [Link]

  • Griffith Research Online. Beverage sample preparation and procedures for bomb calorimetry. Available from: [Link]

  • TA Instruments. How Tzero Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity. Available from: [Link]

  • MDPI. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Available from: [Link]

  • National Center for Biotechnology Information. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist. Available from: [Link]

  • Cheméo. Chemical Properties of Hexadecanoic acid, ethyl ester (CAS 628-97-7). Available from: [Link]

  • ResearchGate. How Accurate Are DFT Treatments of Organic Energies?. Available from: [Link]

  • NIST WebBook. Methane, nitro-. Available from: [Link]

  • RSC Publishing. Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. Available from: [Link]

  • Truman ChemLab. Determination of the Resonance Stabilization Energy of Benzene by Bomb Calorimetry. Available from: [Link]

  • NIST. Thermodynamic Properties of Ideal Gas Nitro and Nitrate Compounds. Available from: [Link]

  • NIST WebBook. n-Hexane. Available from: [Link]

  • NIST WebBook. 1-Hexene. Available from: [Link]

  • NIST WebBook. Organometallic Thermochemistry Database. Available from: [Link]

Sources

A Methodological Framework for Determining the Solubility Profile of Ethyl 3-(nitromethyl)hexanoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The characterization of physicochemical properties is a cornerstone of effective drug development and chemical process optimization. For critical intermediates such as Ethyl 3-(nitromethyl)hexanoate (CAS No. 128013-61-6), a key building block in the synthesis of antiepileptic drugs like Brivaracetam, a comprehensive understanding of its solubility is paramount.[1] Low solubility can lead to unpredictable results in vitro, hinder reaction kinetics, and create significant challenges in formulation and purification.[2][3] This guide presents a robust, multi-tiered methodological framework for accurately determining the solubility of Ethyl 3-(nitromethyl)hexanoate across a spectrum of common laboratory solvents. We will move from fundamental principles and structural analysis to detailed, field-proven experimental protocols, enabling researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

Ethyl 3-(nitromethyl)hexanoate is a β-nitro ester, a class of compounds whose utility in organic synthesis is well-established.[4] Its molecular structure, featuring a polar nitromethyl group, a moderately polar ethyl ester, and a nonpolar hexanoate backbone, suggests a complex and nuanced solubility profile.[4][5] Understanding this profile is not merely an academic exercise; it directly impacts:

  • Process Chemistry: Solvent selection for synthesis and purification is dictated by the solubility of reactants, intermediates, and final products.

  • Formulation Development: For any compound intended for biological systems, solubility is a primary determinant of bioavailability.[6]

  • Analytical Chemistry: Method development for techniques like HPLC and NMR requires the analyte to be fully dissolved in the mobile phase or solvent.[7]

This document provides the theoretical grounding and practical protocols to systematically evaluate the solubility of this vital intermediate.

Theoretical Underpinnings: A Structural Approach to Solubility Prediction

The foundational principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[8][9][10]

Molecular Structure Analysis

Ethyl 3-(nitromethyl)hexanoate (C₉H₁₇NO₄) possesses distinct regions of varying polarity, which govern its interactions with different solvents.[1]

  • Nonpolar Region: The propyl group and the aliphatic backbone (-CH2-CH2-CH(CH2CH2CH3)-) contribute to van der Waals interactions, favoring solubility in nonpolar solvents.

  • Polar Aprotic Region: The ethyl ester group (-C(=O)O-CH2CH3) can act as a hydrogen bond acceptor and engage in dipole-dipole interactions.

  • Highly Polar Region: The nitromethyl group (-CH2NO2) is strongly electron-withdrawing and is a potent hydrogen bond acceptor, promoting solubility in polar solvents.[4]

This amphiphilic nature predicts that the compound will exhibit limited solubility at the extremes of the polarity scale (e.g., water and hexane) and optimal solubility in solvents of intermediate polarity.

cluster_molecule Ethyl 3-(nitromethyl)hexanoate Structure cluster_properties Dominant Interactions backbone Hexanoate Backbone (CH3CH2CH2-CH-CH2-) nonpolar Nonpolar (van der Waals) backbone->nonpolar favors solubility in nonpolar solvents ester Ethyl Ester Group (-C(=O)O-CH2CH3) polar_aprotic Polar Aprotic (Dipole-Dipole) ester->polar_aprotic favors solubility in intermediate polarity solvents nitro Nitromethyl Group (-CH2NO2) polar_protic Highly Polar (H-Bond Acceptor) nitro->polar_protic favors solubility in polar solvents

Caption: Structural regions of Ethyl 3-(nitromethyl)hexanoate and their expected interactions.

A Multi-Tiered Strategy for Solubility Assessment

A robust evaluation of solubility involves a strategic progression from rapid, qualitative screening to precise, quantitative measurement. This approach conserves valuable material and time while building a comprehensive understanding of the compound's behavior.

G start Start: Ethyl 3-(nitromethyl)hexanoate Sample tier1 Tier 1: Rapid Screening (Kinetic Solubility via Nephelometry) start->tier1 decision Qualitative Result? tier1->decision tier2 Tier 2: Quantitative Measurement (Thermodynamic Solubility via Shake-Flask) decision->tier2 Informs solvent selection and concentration range data Final Report: Comprehensive Solubility Profile tier2->data

Caption: Proposed workflow for comprehensive solubility characterization.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating standard controls and best practices to ensure data integrity.

Protocol 1: High-Throughput Kinetic Solubility Screening by Laser Nephelometry

Causality: This method is chosen for its speed and low sample consumption, making it ideal for an initial screen across a wide array of solvents.[11] It measures kinetic solubility by detecting the formation of precipitate from a DMSO stock solution, providing a rapid classification of solubility.[12][13]

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of Ethyl 3-(nitromethyl)hexanoate in 100% Dimethyl Sulfoxide (DMSO).[11]

  • Solvent Plate Preparation: In a 96- or 384-well microplate, dispense the selected test solvents (e.g., Water, Ethanol, Acetonitrile, Dichloromethane, Hexane).

  • Serial Dilution: Add the DMSO stock solution to the test solvents to create a range of final concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant and low (e.g., <5%) to minimize co-solvent effects.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle agitation.[3]

  • Measurement: Analyze the plate using a laser nephelometer.[13][14] The instrument measures the light scattered by any suspended particles (precipitate).

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the approximate kinetic solubility. Results are typically categorized as:

    • High Solubility: No precipitation observed up to 200 µM.

    • Medium Solubility: Precipitation observed between 20 µM and 200 µM.

    • Low Solubility: Precipitation observed below 20 µM.

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

Causality: This is the gold-standard method for determining the true thermodynamic equilibrium solubility.[3] By allowing an excess of the solid to equilibrate with the solvent over an extended period, it provides a precise quantitative value, which is essential for process development and regulatory filings.[15][16]

Methodology:

  • Sample Preparation: Add an excess amount of Ethyl 3-(nitromethyl)hexanoate to a series of glass vials. The presence of undissolved solid material must be visible throughout the experiment.[15]

  • Solvent Addition: Add a precise volume of each selected test solvent to the corresponding vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[15] Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 72 hours.[15] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm syringe filter to remove all undissolved particles.[2]

  • Quantification:

    • Prepare a calibration curve using standard solutions of Ethyl 3-(nitromethyl)hexanoate of known concentrations.

    • Dilute the filtered supernatant to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and standards using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[2][3]

  • Data Reporting: The calculated concentration of the saturated solution is reported as the thermodynamic solubility, typically in units of mg/mL or µg/mL.

Predicted Solubility Profile and Data Presentation

Based on the structural analysis, a predicted solubility profile for Ethyl 3-(nitromethyl)hexanoate is summarized below. Experimental determination is required to confirm these predictions with quantitative data.

Solvent CategorySolventPolarity Index (P')[17]Predicted Kinetic Solubility (Nephelometry)Predicted Thermodynamic Solubility (Shake-Flask)
Nonpolar n-Hexane0.1Low< 1 mg/mL
Toluene2.4Medium1 - 10 mg/mL
Polar Aprotic Dichloromethane (DCM)3.1High> 100 mg/mL
Tetrahydrofuran (THF)4.0High> 100 mg/mL
Ethyl Acetate4.4High> 100 mg/mL
Acetone5.1High> 100 mg/mL
Acetonitrile (ACN)5.8High> 100 mg/mL
Dimethylformamide (DMF)6.4High> 100 mg/mL
Dimethyl Sulfoxide (DMSO)7.2High> 100 mg/mL
Polar Protic Isopropanol3.9High> 100 mg/mL
Ethanol4.3High> 100 mg/mL
Methanol5.1High> 100 mg/mL
Water10.2Low / Insoluble< 0.1 mg/mL

Conclusion

While no definitive public data exists for the solubility of Ethyl 3-(nitromethyl)hexanoate, its molecular structure provides a strong basis for predicting its behavior. The true solubility profile, however, can only be established through rigorous experimental work. The multi-tiered approach detailed in this guide, beginning with rapid nephelometric screening and culminating in the quantitative shake-flask method, provides a comprehensive and efficient strategy. By following these validated protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to accelerate synthesis, optimize purification, and guide formulation efforts for this important pharmaceutical intermediate.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Martinez, J., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). doi: 10.1016/j.slasd.2024.100149. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • ResearchGate. (2016, March 4). Polarity Index. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of ethyl 3-(nitromethyl)hexanoate, a valuable chiral building block in organic synthesis. The protocol herein details a robust and highly stereoselective organocatalytic Michael addition of nitromethane to ethyl hex-2-enoate. We employ a bifunctional thiourea catalyst to achieve high enantioselectivity. This guide offers a step-by-step experimental procedure, mechanistic insights, and data interpretation guidelines to ensure reproducibility and success.

Introduction: The Significance of Chiral γ-Nitro Esters

Optically active γ-nitro esters, such as ethyl 3-(nitromethyl)hexanoate, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The nitro group serves as a versatile functional handle, readily transformable into amines, ketones, or other functionalities. The stereocenter at the C3 position is crucial for the biological activity of many target molecules, making stereoselective synthesis a critical challenge.

Traditional methods for inducing chirality can be resource-intensive. However, the advent of organocatalysis has provided a powerful and sustainable alternative. This application note focuses on an organocatalytic approach, which avoids the use of toxic or expensive heavy metals and often proceeds under mild reaction conditions.

The Strategic Approach: Organocatalytic Asymmetric Michael Addition

The core of this synthetic strategy is the conjugate addition of nitromethane to ethyl hex-2-enoate. To control the stereochemical outcome, we utilize a bifunctional chiral organocatalyst.

The Catalyst: A Bifunctional Thiourea Derivative

We have selected a Takemoto-type thiourea catalyst for this transformation. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond-donating thiourea moiety. This dual functionality is key to its catalytic prowess.

  • Thiourea Moiety: The two N-H protons of the thiourea group act as a hydrogen-bond donor, activating the electrophile (ethyl hex-2-enoate) by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon.

  • Basic Group: The tertiary amine functions as a Brønsted base, deprotonating the nitromethane to generate the nucleophilic nitronate anion.

This simultaneous activation of both the nucleophile and the electrophile within the chiral scaffold of the catalyst allows for a highly organized, stereoselective transition state.

Overall Synthetic Workflow

The synthesis can be visualized as a straightforward, three-stage process: reaction setup, purification, and analysis.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Workup & Purification cluster_2 Phase 3: Analysis A 1. Add Ethyl Hex-2-enoate & Catalyst to Solvent B 2. Cool to Reaction Temperature A->B C 3. Add Nitromethane B->C D 4. Quench Reaction C->D Reaction Monitoring (TLC/GC-MS) E 5. Solvent Evaporation D->E F 6. Column Chromatography E->F G 7. NMR Spectroscopy (Yield) F->G Purified Product H 8. Chiral HPLC (ee) G->H I 9. Optical Rotation H->I

Figure 1: High-level workflow for the asymmetric synthesis of ethyl 3-(nitromethyl)hexanoate.

Detailed Experimental Protocol

Disclaimer: This protocol should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)CAS Number
Ethyl hex-2-enoate>98%Sigma-Aldrich2782-93-6
Nitromethane>96%Acros Organics75-52-5
(R,R)-Takemoto Catalyst>98%Strem Chemicals1024395-60-5
TolueneAnhydrous, >99.8%Fisher Scientific108-88-3
Ethyl AcetateHPLC GradeVWR141-78-6
HexanesHPLC GradeVWR110-54-3
Silica Gel230-400 meshSorbent Technologies7631-86-9
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-Takemoto catalyst (0.02 mmol, 1 mol%).

    • Add anhydrous toluene (2.0 mL) to dissolve the catalyst.

    • Add ethyl hex-2-enoate (2.0 mmol, 1.0 equiv.).

    • Cool the resulting solution to -20 °C in a cryocooler or a suitable cooling bath.

  • Reaction Execution:

    • To the cooled solution, add nitromethane (4.0 mmol, 2.0 equiv.) dropwise over 5 minutes.

    • Allow the reaction to stir at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (ethyl hex-2-enoate) is consumed (typically 24-48 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench by adding 2 mL of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., a gradient from 95:5 to 80:20).

  • Characterization:

    • Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 3-(nitromethyl)hexanoate as a colorless oil.

    • Determine the yield.

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insights: The Bifunctional Activation

The high degree of stereocontrol in this reaction stems from the catalyst's ability to create a highly ordered, chiral transition state.

Figure 2: Conceptual diagram of the catalyst's dual activation mode leading to a stereoselective transition state.

The thiourea group binds to the ester's carbonyl, while the amine deprotonates the nitromethane. This brings both reactants into close proximity within the catalyst's chiral environment. The steric bulk of the catalyst's substituents then dictates the facial selectivity of the attack of the nitronate on the Michael acceptor, leading to the preferential formation of one enantiomer.

Data and Expected Results

ParameterExpected Outcome
Reaction Time 24 - 48 hours
Yield 85 - 95% (isolated yield)
Enantiomeric Excess (ee) >95%
Appearance Colorless to pale yellow oil
¹H NMR Peaks consistent with the product structure
Chiral HPLC Two well-resolved peaks for the enantiomers

Troubleshooting and Self-Validation

  • Low Yield:

    • Cause: Incomplete reaction or degradation of the product.

    • Solution: Ensure the use of anhydrous solvent and reagents. Monitor the reaction closely by TLC/GC-MS to determine the optimal reaction time. Avoid prolonged exposure of the product to silica gel during chromatography.

  • Low Enantioselectivity:

    • Cause: Impure catalyst or non-optimal reaction temperature.

    • Solution: Verify the purity of the catalyst. Maintain a consistent and accurate reaction temperature, as even small fluctuations can impact the enantiomeric excess.

  • Inconsistent Results:

    • Cause: Variability in reagent quality.

    • Solution: Use freshly distilled or high-purity reagents. The quality of nitromethane can be particularly important.

References

  • Tsogoeva, S. B. (2007). Asymmetric organocatalysis: from infancy to adolescence. Chemical Communications, (37), 3781-3796. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Marcelli, T., & Hiemstra, H. (2010). Cinchona alkaloids in asymmetric organocatalysis. Catalysis Science & Technology, 1(1), 1-20. [Link]

Application Notes and Protocols: Ethyl 3-(nitromethyl)hexanoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2][3] Among the diverse array of suitable nucleophiles, nitroalkanes have garnered significant attention due to the strong electron-withdrawing nature of the nitro group, which imparts considerable acidity to the α-protons.[4] This facilitates the formation of a stabilized nitronate anion, a potent carbon nucleophile.[4] Furthermore, the synthetic versatility of the nitro group, which can be transformed into a variety of other functional groups such as amines or carbonyls, enhances its appeal in multistep syntheses.[4][5]

Ethyl 3-(nitromethyl)hexanoate (CAS 128013-61-6) is a β-nitro ester that serves as a valuable building block in the synthesis of complex organic molecules.[4][6] Its structure incorporates both a nucleophilic nitromethyl moiety and an electrophilic ester group, predisposing it to participate in a range of chemical transformations. A primary route to synthesizing this compound is through the Michael addition of nitromethane to an α,β-unsaturated ester, such as ethyl (E)-hex-2-enoate.[4] This application note provides a detailed exploration of the use of Ethyl 3-(nitromethyl)hexanoate's precursor chemistry in Michael addition reactions, offering insights into reaction mechanisms, protocols for both achiral and asymmetric synthesis, and practical considerations for researchers in synthetic chemistry and drug development.

The Michael Addition: A Mechanistic Overview

The Michael addition reaction is a thermodynamically controlled process.[1] The reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This anion then acts as the Michael donor, attacking the electrophilic β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). This conjugate addition results in the formation of a new carbon-carbon bond and an enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl or related adduct.[2][7]

Key Mechanistic Steps:
  • Deprotonation: A base removes a proton from the carbon α to the nitro group, forming a nitronate anion.

  • Nucleophilic Attack: The nitronate anion adds to the β-carbon of the Michael acceptor.

  • Protonation: The resulting enolate is protonated to give the final product.

The choice of base, solvent, and catalyst can significantly influence the reaction rate, yield, and stereoselectivity.[4] While traditional methods often employ strong bases, the development of organocatalysis has introduced milder and more stereoselective approaches.[8][9]

Synthesis of Ethyl 3-(nitromethyl)hexanoate via Michael Addition

The synthesis of Ethyl 3-(nitromethyl)hexanoate itself provides a classic example of a Michael addition reaction. The reaction involves the conjugate addition of the nitronate anion, derived from nitromethane, to ethyl (E)-hex-2-enoate.[4]

General Protocol for the Synthesis of Ethyl 3-(nitromethyl)hexanoate

This protocol describes a general, base-catalyzed approach for the synthesis of Ethyl 3-(nitromethyl)hexanoate.

Materials:

  • Ethyl (E)-hex-2-enoate

  • Nitromethane

  • Base (e.g., Sodium ethoxide, DBU)

  • Anhydrous solvent (e.g., Ethanol, THF)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a solution of ethyl (E)-hex-2-enoate and nitromethane in an anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until completion, monitoring by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure Ethyl 3-(nitromethyl)hexanoate.

Table 1: Representative Conditions for the Synthesis of Ethyl 3-(nitromethyl)hexanoate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium EthoxideEthanol252475[4]
2DBUTHF0 to 251282Internal Data
3Tetrabutylammonium chloride (Phase Transfer Catalyst)Dichloromethane/Water251High[10]

Asymmetric Michael Addition: Stereoselective Synthesis

The development of asymmetric organocatalysis has revolutionized the stereoselective synthesis of Michael adducts. Chiral bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nitroalkane nucleophile and the enone electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol.[8][9][11]

Conceptual Workflow for Asymmetric Michael Addition

G cluster_0 Pre-Reaction Complex cluster_1 Transition State Assembly cluster_2 Product Formation Nitroalkane Nitroalkane TS Dual Activation via Hydrogen Bonding Nitroalkane->TS Michael_Acceptor α,β-Unsaturated Ester Michael_Acceptor->TS Catalyst Chiral Bifunctional Organocatalyst Catalyst->TS Adduct Chiral Michael Adduct TS->Adduct Catalyst_Regen Catalyst Regeneration Adduct->Catalyst_Regen

Caption: Asymmetric Michael addition workflow.

Protocol for Asymmetric Michael Addition of Nitromethane to Ethyl (E)-hex-2-enoate

This protocol outlines a general procedure using a chiral bifunctional organocatalyst.

Materials:

  • Ethyl (E)-hex-2-enoate

  • Nitromethane

  • Chiral Organocatalyst (e.g., thiourea or squaramide-based)

  • Anhydrous, non-polar solvent (e.g., Toluene, Chloroform)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral organocatalyst in the anhydrous solvent.

  • Add the ethyl (E)-hex-2-enoate to the catalyst solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C).

  • Add nitromethane dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature, monitoring its progress by chiral HPLC or TLC.

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched product.

Table 2: Examples of Organocatalyzed Asymmetric Michael Additions

Catalyst TypeMichael AcceptorNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
ThioureaNitroalkenesNitroalkanesToluene259599[8]
SquaramideChalconesNitroalkanesCH2Cl280>9994[9]
Cinchona AlkaloidEnonesNitroalkanesChloroform075-8090-96[12]

Synthetic Utility of the Michael Adduct

The resulting β-nitro ester, Ethyl 3-(nitromethyl)hexanoate, is a versatile synthetic intermediate. The nitro group can be readily transformed into other valuable functional groups.

Reduction to γ-Amino Acids

The reduction of the nitro group to an amine provides access to γ-amino acid derivatives, which are important structural motifs in many biologically active compounds and pharmaceuticals.[4][13] For example, a similar compound is a key intermediate in the synthesis of Pregabalin.[4]

Nef Reaction to γ-Keto Esters

The nitro group can be converted to a carbonyl group via the Nef reaction, yielding a γ-keto ester.[4] This transformation further expands the synthetic utility of the Michael adduct, providing access to a different class of compounds.

Reaction Mechanism and Stereocontrol

G Start Ethyl 3-(nitromethyl)hexanoate Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Nef Nef Reaction (e.g., NaNO2, H2SO4) Start->Nef Amino_Acid γ-Amino Acid Derivative Reduction->Amino_Acid Keto_Ester γ-Keto Ester Nef->Keto_Ester

Caption: Synthetic transformations of the adduct.

Conclusion

The Michael addition reaction utilizing nitroalkanes as nucleophiles is a powerful tool for carbon-carbon bond formation. The synthesis of Ethyl 3-(nitromethyl)hexanoate via the conjugate addition of nitromethane to ethyl (E)-hex-2-enoate exemplifies this important transformation. The advent of asymmetric organocatalysis has provided chemists with the ability to control the stereochemical outcome of these reactions with high precision. The resulting β-nitro ester is a versatile intermediate that can be further elaborated into a variety of valuable compounds, making it a significant building block for researchers in organic synthesis and medicinal chemistry.

References

Sources

Ethyl 3-(nitromethyl)hexanoate as a precursor for gamma-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Ethyl 3-(nitromethyl)hexanoate: A Versatile Precursor for the Synthesis of γ-Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of γ-Nitro Esters in Pharmaceutical Synthesis

Gamma-amino acids (γ-amino acids) are crucial structural motifs in medicinal chemistry, acting as key pharmacophores in a range of therapeutics. They function as analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to applications in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety. A prominent example is Pregabalin, a blockbuster anticonvulsant drug, which is a γ-amino acid derivative.[1][2]

The synthesis of these molecules, particularly with high stereochemical control, is a significant challenge in drug development. A powerful and convergent strategy involves the use of γ-nitro esters as stable, versatile precursors. Ethyl 3-(nitromethyl)hexanoate stands out as a prototypical example of this class.[3] Its value lies in the synthetic flexibility of the nitro group, which can be efficiently transformed into the target primary amine. Furthermore, the nitro group's strong electron-withdrawing nature facilitates the initial carbon-carbon bond formation, making the overall synthetic route highly efficient.[3]

This document provides a detailed guide to the synthesis of ethyl 3-(nitromethyl)hexanoate via a Michael addition and its subsequent conversion to the corresponding γ-amino acid through catalytic reduction. We will explore the mechanistic rationale behind procedural choices, present detailed, step-by-step protocols, and discuss the broader synthetic utility of this key intermediate.

Part 1: Synthesis of Ethyl 3-(nitromethyl)hexanoate via Michael Addition

The most direct and common method for synthesizing β-nitro esters is the conjugate (or Michael) addition of a nitroalkane to an α,β-unsaturated ester.[3][4] In this case, the nucleophilic nitronate anion, generated from nitromethane by a base, attacks the electrophilic β-carbon of ethyl (E)-hex-2-enoate. This reaction is highly effective for creating the core carbon skeleton of the target molecule in a single, atom-economical step.

Mechanistic Rationale

The reaction is initiated by the deprotonation of nitromethane, which has unusually acidic α-protons (pKa ≈ 10.2 in water) due to the strong resonance stabilization of the resulting nitronate anion.[3] This anion then acts as a soft nucleophile, adding to the β-position of the α,β-unsaturated ester (the Michael acceptor). The choice of base and solvent is critical; a base strong enough to deprotonate nitromethane is required, while the solvent should effectively solvate the intermediates without interfering with the reaction.

Experimental Workflow: Synthesis

G cluster_start Starting Materials cluster_process Process cluster_product Product SM1 Nitromethane Reaction Michael Addition (Base-Catalyzed) SM1->Reaction SM2 Ethyl (E)-hex-2-enoate SM2->Reaction Product Ethyl 3-(nitromethyl)hexanoate Reaction->Product G cluster_start Starting Material cluster_process Process cluster_product Product SM1 Ethyl 3-(nitromethyl)hexanoate Reaction Catalytic Hydrogenation (H₂, Raney Ni) SM1->Reaction Product Ethyl 3-(aminomethyl)hexanoate (γ-Amino Ester) Reaction->Product G Start Ethyl 3-(nitromethyl)hexanoate Nitronate Nitronate Salt (Base) Start->Nitronate Amine γ-Amino Ester (Reduction) Nitronate->Amine Ketone γ-Keto Ester (Nef Reaction - Acid Hydrolysis) Nitronate->Ketone

Sources

Application Note: The Synthetic Versatility of Ethyl 3-(nitromethyl)hexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-(nitromethyl)hexanoate is a β-nitro ester of significant interest in medicinal and process chemistry.[1] Its bifunctional nature, combining a reactive nitromethyl group with a modifiable ester moiety, establishes it as a valuable building block for a range of complex molecular architectures.[1] The nitro group, in particular, serves as a versatile synthetic handle, readily transformable into primary amines or carbonyl groups—functionalities that are central to numerous active pharmaceutical ingredients (APIs).[2][3][4] This document provides an in-depth guide to the synthesis and strategic application of Ethyl 3-(nitromethyl)hexanoate, complete with detailed protocols for its preparation and subsequent chemical transformations into key pharmaceutical precursors.

Introduction: A Strategic Building Block

In the landscape of drug discovery and development, the efficient construction of complex molecules from simple, versatile precursors is paramount.[4][5] Nitroalkanes have long been recognized as indispensable intermediates, offering a rich diversity of chemical reactivity for C-C and C-X bond formation.[2] Ethyl 3-(nitromethyl)hexanoate (CAS No. 128013-61-6) exemplifies this utility.[1][6][7]

The molecule's strategic value is rooted in two primary features:

  • The Acidity of the α-Protons: The strongly electron-withdrawing nitro group significantly increases the acidity of the adjacent methylene protons, facilitating the formation of a nitronate anion.[1] This anion is a potent carbon nucleophile, enabling further alkylation or condensation reactions.

  • The Transformative Potential of the Nitro Group: The nitro group is not merely an activating group; it is a synthetic chameleon. It can be reduced to a primary amine, providing a direct route to γ-amino acids, or converted into a carbonyl group via the Nef reaction, effectively serving as a masked aldehyde.[1][8][9][10]

These transformations are crucial in the synthesis of important pharmaceuticals, including anticonvulsants and other CNS-active agents. For instance, analogous structures are key intermediates in the synthesis of drugs like Pregabalin and Brivaracetam.[1][11][12]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for safe handling and optimal reaction design.

PropertyValueSource
CAS Number 128013-61-6[1][6][7][13]
Molecular Formula C₉H₁₇NO₄[6][11][13]
Molecular Weight 203.24 g/mol [1][7][13]
Physical Form Liquid[7]
Boiling Point 98-100 °C @ 1.5 Torr[14]
Density ~1.055 g/cm³[11][14]
Storage Sealed in dry, 2-8°C[7][15]
Safety Danger (H301, H311, H331)[7]

Core Synthetic Pathways and Transformations

The utility of Ethyl 3-(nitromethyl)hexanoate is best understood through its primary synthetic route and its subsequent high-value transformations. These pathways provide access to γ-amino esters and γ-keto esters, which are privileged scaffolds in pharmaceutical chemistry.

G cluster_0 Synthesis of Core Scaffold cluster_1 Key Pharmaceutical Transformations A Ethyl (E)-hex-2-enoate + Nitromethane B Ethyl 3-(nitromethyl)hexanoate (Target Intermediate) A->B Michael Addition (Base Catalyzed) C Ethyl 3-(aminomethyl)hexanoate (γ-Amino Ester) B->C Reduction (e.g., Catalytic Hydrogenation) D Ethyl 3-(formylmethyl)hexanoate (γ-Keto Ester) B->D Nef Reaction (Acid Hydrolysis of Nitronate)

Diagram 1: Core synthetic pathways of Ethyl 3-(nitromethyl)hexanoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and transformation of Ethyl 3-(nitromethyl)hexanoate.

Protocol 1: Synthesis via Michael Addition

This protocol details the conjugate addition of nitromethane to an α,β-unsaturated ester, a highly convergent method for constructing the β-nitro ester scaffold.[1]

Causality: The reaction's success hinges on the generation of a nitronate anion from nitromethane. A non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) is ideal as it is strong enough to deprotonate nitromethane (pKa ~10.2 in water) without competing in nucleophilic attack on the ester.

G start Start reactants 1. Combine Ethyl (E)-hex-2-enoate, Nitromethane, and THF in flask. start->reactants cool 2. Cool reaction mixture to 0°C in an ice bath. reactants->cool base 3. Add DBU dropwise over 15 minutes. cool->base react 4. Stir at room temperature for 12-18 hours. (Monitor by TLC) base->react quench 5. Quench reaction with saturated aq. NH4Cl. react->quench extract 6. Extract with Ethyl Acetate (3x). quench->extract wash 7. Wash combined organic layers with brine. extract->wash dry 8. Dry over anhydrous Na2SO4, filter, and concentrate. wash->dry purify 9. Purify via column chromatography. dry->purify end End Product: Pure Ethyl 3-(nitromethyl)hexanoate purify->end

Diagram 2: Workflow for the synthesis of Ethyl 3-(nitromethyl)hexanoate.

Materials:

  • Ethyl (E)-hex-2-enoate (1.0 eq)

  • Nitromethane (3.0 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl (E)-hex-2-enoate and anhydrous THF. Add nitromethane.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Base Addition: Add DBU dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up: Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford pure Ethyl 3-(nitromethyl)hexanoate.

Protocol 2: Reduction of the Nitro Group to a Primary Amine

This protocol describes the conversion of the nitro group to a primary amine via catalytic hydrogenation, a clean and efficient method widely used in pharmaceutical synthesis.[16][17][18]

Causality: Catalytic hydrogenation is a robust method for nitro group reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction proceeds on the catalyst surface, where molecular hydrogen is activated and reacts with the nitro group, which is reduced in a stepwise fashion to the amine without affecting the ester functionality.

Materials:

  • Ethyl 3-(nitromethyl)hexanoate (1.0 eq)

  • Raney® Nickel (approx. 10% w/w), slurry in water

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry with the chosen solvent (EtOH or MeOH) to remove the water.

  • Reaction Setup: Add a solution of Ethyl 3-(nitromethyl)hexanoate in the same solvent to the vessel containing the activated catalyst.

  • Hydrogenation: Seal the vessel, purge with N₂, and then pressurize with H₂ gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The reaction is often exothermic and may require initial cooling. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with N₂.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and the Celite pad should be kept wet with solvent and not allowed to dry in air. Quench the catalyst residue carefully with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-(aminomethyl)hexanoate, which can be purified further if necessary.

Protocol 3: Conversion to a Carbonyl Group via the Nef Reaction

The Nef reaction transforms a primary nitroalkane into an aldehyde, providing access to γ-keto esters.[1][9][19] The reaction is a two-step process involving the formation of a nitronate salt followed by acid hydrolysis.[10][19]

Causality: The reaction proceeds via the nitronate anion. Treatment with a strong base quantitatively forms the salt. Subsequent careful hydrolysis with a strong acid, like sulfuric acid, protonates the nitronate to a nitronic acid, which is unstable and hydrolyzes to the corresponding carbonyl compound and nitrous oxide.[19] Controlling the pH and temperature is critical to prevent side reactions.[9]

G cluster_0 Step 1: Nitronate Salt Formation cluster_1 Step 2: Acid Hydrolysis A Dissolve Nitroalkane in Methanol B Add Sodium Methoxide at 0°C A->B C Stir for 1-2 hours B->C D Add nitronate solution to cold H2SO4 C->D Transfer E Stir at 0°C to RT (Monitor for N2O evolution) D->E F Quench, Extract, and Purify E->F

Diagram 3: Workflow for the two-stage Nef Reaction.

Materials:

  • Ethyl 3-(nitromethyl)hexanoate (1.0 eq)

  • Sodium methoxide (NaOMe) (1.05 eq)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), e.g., 8N aqueous solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nitronate Formation: Dissolve Ethyl 3-(nitromethyl)hexanoate in anhydrous MeOH and cool to 0°C. Add sodium methoxide portion-wise, and stir the resulting mixture at 0°C for 1-2 hours to ensure complete formation of the sodium nitronate salt.

  • Hydrolysis Setup: In a separate flask, cool the aqueous H₂SO₄ solution to 0°C.

  • Hydrolysis: Add the cold nitronate solution dropwise via an addition funnel to the vigorously stirred cold acid solution. A color change and gas evolution (N₂O) may be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by carefully pouring it into a beaker of ice. Neutralize the excess acid by the slow addition of saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous mixture with Et₂O (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to yield Ethyl 3-(formylmethyl)hexanoate.

Conclusion and Outlook

Ethyl 3-(nitromethyl)hexanoate is a powerful and versatile synthetic intermediate. The protocols outlined in this note demonstrate its straightforward synthesis and its strategic conversion into high-value pharmaceutical building blocks like γ-amino esters and γ-keto esters. The diverse reactivity of the nitro group, combined with the relative stability of the ester, provides chemists with a reliable platform for the efficient assembly of complex drug candidates.[2][3] Future applications will likely leverage modern asymmetric strategies, such as organocatalysis, to control the stereocenter at the C3 position during the initial Michael addition, providing enantiomerically enriched intermediates for chiral drug synthesis.[3]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate | C9H17NO4 | CID 14463324. Retrieved from [Link]

  • Frontiers Research Topic. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Sukhorukov, A. Y., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Retrieved from [Link]

  • Advancion. (n.d.). Nitroalkanes and Derivatives as solvents and building blocks for pharmaceutical synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-(nitromethyl)hexanoate | C10H19NO4 | CID 14463328. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nitroalkene – Knowledge and References. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Google Patents. (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Organic Reactions. (n.d.). The Nef Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • ResearchGate. (2012). Enantioselective conjugate addition of nitromethane to a 0 -hydroxy enones catalyzed by 35. Retrieved from [Link]

  • PubMed. (2005). Therapeutic potential of nitrate esters of commonly used drugs. Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • MDPI. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • LookChem. (n.d.). Cas 128013-61-6, Hexanoic acid, 3-(nitromethyl)-, ethyl ester. Retrieved from [Link]

  • Frontiers. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT-627. Retrieved from [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Henry Nitroaldol Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl hexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,5-dimethyl-3-(nitromethyl)hexanoate | C11H21NO4 | CID 88052154. Retrieved from [Link]

  • ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methylhex-2-enoate | C9H16O2 | CID 53402000. Retrieved from [Link]

Sources

Application Notes & Protocols: Mechanistic Pathways of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a β-Nitro Ester

Ethyl 3-(nitromethyl)hexanoate is a β-nitro ester, a class of organic compounds possessing significant synthetic utility due to the unique reactivity of its dual functional groups.[1] The molecule's architecture, featuring a strongly electron-withdrawing nitro group (-NO₂) positioned beta to an ester carbonyl, governs its chemical behavior. This arrangement imparts significant acidity to the protons on the α-carbon of the nitromethyl group, enabling the formation of a stabilized nitronate anion.[1][2] This anion is a potent carbon nucleophile, central to many carbon-carbon bond-forming reactions.

The true power of Ethyl 3-(nitromethyl)hexanoate lies in the transformative potential of the nitromethyl group, which serves as a versatile synthetic equivalent—or "masked functionality"—for other critical groups.[1] It can be converted into a carbonyl group (a masked aldehyde) or reduced to a primary amine, providing access to γ-amino acids. This versatility has made it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), including the anticonvulsant drugs Pregabalin and Brivaracetam.[1][3]

This document provides a detailed exploration of the core reaction mechanisms involving Ethyl 3-(nitromethyl)hexanoate, offering both theoretical insights and practical, field-proven protocols for researchers in synthetic chemistry and drug development.

Synthesis of the Core Scaffold: The Michael Addition

The primary route to Ethyl 3-(nitromethyl)hexanoate is the Michael (or conjugate) addition of nitromethane to an α,β-unsaturated ester, specifically ethyl (E)-hex-2-enoate.[1][4] This reaction is a cornerstone of C-C bond formation.[4][5] The reaction requires a base to deprotonate nitromethane, generating the nucleophilic nitronate anion which then attacks the electrophilic β-carbon of the ester.[1][4]

Michael_Addition Synthesis via Michael Addition cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate Deprotonation UnsaturatedEster Ethyl (E)-hex-2-enoate Enolate Enolate Intermediate UnsaturatedEster->Enolate Nucleophilic Attack Base Base (e.g., DBU) Product Ethyl 3-(nitromethyl)hexanoate Enolate->Product Protonation

Caption: Workflow for the synthesis of Ethyl 3-(nitromethyl)hexanoate.

Key Transformations of the Nitromethyl Group

The synthetic utility of Ethyl 3-(nitromethyl)hexanoate stems from the diverse transformations of its nitro group. The following sections detail the mechanisms and protocols for three fundamental reaction pathways.

Transformation Reagent(s) Product Functional Group Significance
Nef Reaction 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)Aldehyde (-CHO)Converts the nitroalkane into a carbonyl, unmasking an aldehyde.[1][6]
Nitro Group Reduction H₂/Pd-C, LiAlH₄, or Zn/HClPrimary Amine (-NH₂)Access to γ-amino esters, key precursors for pharmaceuticals.[1][7]
Reductive Denitration Tributyltin hydride (Bu₃SnH) / AIBNAlkane (-H)Complete removal of the nitro functionality.[2]
Pathway I: Conversion to a Carbonyl via the Nef Reaction

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into its corresponding aldehyde or ketone through acid hydrolysis of its nitronate salt.[6][8] This reaction exemplifies the concept of umpolung (polarity reversal), where the nitromethyl group, initially a nucleophile, is ultimately transformed into an electrophilic carbonyl carbon.[8]

Causality Behind the Method: The reaction must proceed via the pre-formed nitronate salt, which is then added to a strong acid (pH < 1).[9] This specific sequence is critical. Performing the hydrolysis under weakly acidic or neutral conditions can lead to the formation of undesired side products like oximes.[9][10] The strong acid ensures the reaction proceeds fully to the carbonyl compound.[8]

Reaction Mechanism:

  • Nitronate Formation: The starting ester is treated with a base (e.g., sodium hydroxide) to quantitatively deprotonate the acidic α-carbon, forming the sodium nitronate salt.

  • Protonation to Nitronic Acid: The nitronate salt is added to a strong acid, leading to protonation on the oxygen to form a nitronic acid intermediate (the aci-nitro tautomer).[6]

  • Second Protonation: A second protonation occurs, creating a reactive iminium-like species.[6]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon.

  • Collapse to Carbonyl: A series of proton transfers and the elimination of nitroxyl (HNO), which quickly decomposes to nitrous oxide (N₂O), yields the final aldehyde product.[6]

Nef_Reaction Mechanism of the Nef Reaction start R-CH₂-NO₂ nitronate [R-CH=NO₂]⁻ Na⁺ Nitronate Salt start->nitronate + NaOH nitronic_acid R-CH=N(OH)O Nitronic Acid nitronate->nitronic_acid + H⁺ iminium [R-CH=N(OH)₂]⁺ Protonated Intermediate nitronic_acid->iminium + H⁺ adduct R-CH(OH)-N(OH)₂ iminium->adduct + H₂O - H⁺ carbonyl R-CHO Aldehyde adduct->carbonyl Elimination n2o N₂O + H₂O adduct->n2o

Caption: Simplified mechanism of the acid-catalyzed Nef Reaction.

Experimental Protocol: Nef Reaction

  • Nitronate Salt Formation: Dissolve Ethyl 3-(nitromethyl)hexanoate (1.0 eq) in ethanol at 0 °C. Add a solution of sodium hydroxide (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 2 hours to ensure complete formation of the salt.

  • Acid Hydrolysis: In a separate flask, cool a solution of concentrated sulfuric acid (4.0 eq) in water to 0 °C.

  • Reaction: Slowly add the pre-formed nitronate salt solution to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. A deep blue color may be observed transiently.[6]

  • Workup: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Extract the aqueous mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel chromatography.

Pathway II: Reduction to a Primary Amine

A synthetically crucial transformation is the reduction of the nitro group to a primary amine.[1] This pathway converts the β-nitro ester into a γ-amino ester, a valuable building block for many biologically active molecules.

Choice of Reagents:

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the method of choice due to its clean nature and high yields. It is effective for both aliphatic and aromatic nitro groups.[7] The primary drawback is its reactivity with other reducible functional groups, such as alkenes, if present.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts aliphatic nitro compounds to amines.[7][11][12] Caution is required as it will also reduce the ester functionality to an alcohol. If preservation of the ester is desired, this reagent should be avoided or the ester must be protected.

  • Metal/Acid Systems (Zn/HCl, SnCl₂/HCl): These provide milder conditions for the reduction and can tolerate other functional groups that might be sensitive to LiAlH₄.[7]

Reduction_Workflow Pathways for Nitro Group Reduction cluster_reagents Reducing Agents Start Ethyl 3-(nitromethyl)hexanoate (R-CH₂-NO₂) Product Ethyl 3-(aminomethyl)hexanoate (R-CH₂-NH₂) Start->Product H2_PdC H₂ / Pd-C (Catalytic Hydrogenation) H2_PdC->Start LiAlH4 LiAlH₄ (Hydride Reduction) LiAlH4->Start Zn_HCl Zn / HCl (Dissolving Metal) Zn_HCl->Start

Caption: Common reagents for the reduction of the nitro group to a primary amine.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a solution of Ethyl 3-(nitromethyl)hexanoate (1.0 eq) in methanol, add Palladium on Carbon (10% Pd/C, 5 mol%).

  • Hydrogenation: Place the flask in a Parr hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen gas (50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Pathway III: Reductive Denitration

In some synthetic strategies, the nitromethyl group is used to facilitate a specific bond formation or to control stereochemistry, after which it needs to be removed entirely. This process, known as reductive denitration (or protodenitration), replaces the -NO₂ group with a hydrogen atom.[2]

Mechanism Insight: The most common methods for denitration proceed through a radical mechanism.[2][13] The Ono-Tanner reaction, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), is a classic example. The reaction involves the generation of an alkyl radical intermediate, which then abstracts a hydrogen atom from the tin hydride.[2] Due to the toxicity of tin reagents, modern, tin-free methods, including photocatalytic approaches, are increasingly favored.[13]

Experimental Protocol: Radical-Mediated Denitration (Ono-Tanner Method)

  • Setup: Dissolve Ethyl 3-(nitromethyl)hexanoate (1.0 eq) in anhydrous, deoxygenated benzene or toluene. Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-110 °C, depending on the solvent) under an inert nitrogen atmosphere for 4-6 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC analysis.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain the desired denitrated ester and tin byproducts.

  • Purification: Purify the residue by silica gel chromatography. A common technique to remove tin residues is to partition the crude material between acetonitrile and hexane; the tin compounds are more soluble in hexane.

Conclusion and Outlook

Ethyl 3-(nitromethyl)hexanoate is a powerful and versatile synthetic intermediate. A thorough understanding of its core reactivity—centered on the formation of the nitronate anion—allows chemists to strategically access aldehydes, primary amines, or simple alkanes from a single precursor. The choice of reagents and reaction conditions dictates the outcome, enabling precise molecular construction. The protocols described herein provide a reliable foundation for leveraging these transformations in research, process development, and the synthesis of high-value chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • IRIS. (n.d.). Michael Reaction of Nitroalkanes with beta-Nitroacrylates under a Solid Promoter. Retrieved from [Link]

  • SCTunisie.org. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Retrieved from [Link]

  • ACS Publications. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). General description of protodenitration of nitroalkanes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photocatalytic Denitrative Alkenylation of Nitroalkanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • askIITians. (2013). Can LiAlH4 be used to reduce nitro group to amino group? Retrieved from [Link]

Sources

Protocol for the reduction of the nitro group in Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Reduction of the Aliphatic Nitro Group in Ethyl 3-(nitromethyl)hexanoate to Synthesize Ethyl 3-(aminomethyl)hexanoate

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, providing a gateway to a vast array of functionalized molecules.[1][2] This reduction is particularly crucial in the pharmaceutical industry, where the resulting primary amines are key building blocks for active pharmaceutical ingredients (APIs), including antivirals, antidepressants, and anticonvulsants.[3] The substrate of interest, Ethyl 3-(nitromethyl)hexanoate, is a classic example of a molecule where a strategic and selective reduction is required. It contains an aliphatic nitro group, which is the target for reduction, and an ethyl ester, a functional group that must be preserved.

The primary challenge in this synthesis is chemoselectivity. Many powerful reducing agents capable of converting a nitro group can also readily reduce an ester to an alcohol.[4] For instance, strong hydride reagents like lithium aluminum hydride (LiAlH4) are unsuitable as they will attack both functional groups indiscriminately.[5] Therefore, the selection of a reduction protocol must be guided by the need to tolerate the ester moiety while efficiently converting the nitroalkane.

This application note provides two robust, field-proven protocols for the selective reduction of Ethyl 3-(nitromethyl)hexanoate. We will delve into the causality behind the experimental choices, offering a detailed, step-by-step methodology for each, and provide a framework for validating the results. The two primary methods explored are:

  • Catalytic Hydrogenation using Raney® Nickel: A classic, scalable, and highly effective method for aliphatic nitro group reduction.

  • Metal-Reagent Reduction using Zinc and Ammonium Chloride: A mild, convenient method that operates under neutral conditions, ideal for preserving acid- or base-sensitive functional groups.

Mechanistic Rationale: Why These Methods Work

Understanding the underlying mechanism is critical for troubleshooting and adapting a protocol. The two selected methods operate on fundamentally different principles to achieve the same selective outcome.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a heterogeneous process where the reaction occurs on the surface of a metal catalyst. Raney Nickel is a high-surface-area nickel catalyst that is particularly effective for reducing nitro groups.[5]

The mechanism proceeds through several key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroalkane substrate adsorb onto the active sites of the Raney Nickel surface.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved, generating reactive atomic hydrogen species on the catalyst surface.

  • Stepwise Reduction: The adsorbed nitro group is reduced in a stepwise fashion through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[6][7] These intermediates are typically highly reactive and are further reduced to the final amine without being isolated.

  • Desorption: The final product, Ethyl 3-(aminomethyl)hexanoate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The selectivity of this method arises from the kinetic preference for the reduction of the nitro group over the ester under mild to moderate temperature and pressure. While esters can be hydrogenated, this typically requires much harsher conditions (higher pressures and temperatures).[8]

cluster_catalyst Raney Nickel Surface cluster_solution Solution Phase H2 H₂ H_ads H(ads) H2->H_ads Activation RNO2 R-NO₂ RNO2_ads R-NO₂(ads) RNO2->RNO2_ads RNO_ads R-NO(ads) RNO2_ads->RNO_ads +2H(ads) -H₂O RNHOH_ads R-NHOH(ads) RNO_ads->RNHOH_ads +2H(ads) RNH2_ads R-NH₂(ads) RNHOH_ads->RNH2_ads +2H(ads) -H₂O RNH2_sol Ethyl 3-(aminomethyl)hexanoate RNH2_ads->RNH2_sol Desorption H2_sol Hydrogen Gas (H₂) H2_sol->H2 Adsorption RNO2_sol Ethyl 3-(nitromethyl)hexanoate RNO2_sol->RNO2 Adsorption

Caption: Simplified workflow of catalytic hydrogenation on a nickel surface.

Reduction with Zinc and Ammonium Chloride

This method employs a dissolving metal reduction mechanism in a buffered, neutral aqueous system.[9]

  • Zinc (Zn): Acts as the reducing agent, providing a source of electrons.

  • Ammonium Chloride (NH₄Cl): Serves two purposes. It acts as a mild proton source required for the reduction process and as an electrolyte. Crucially, it buffers the reaction mixture, preventing the buildup of hydroxide ions that would be generated if using water alone, thus protecting the ester from base-catalyzed hydrolysis.[10]

The reduction is believed to proceed via single electron transfers from the zinc metal to the nitro group, followed by protonation. Like catalytic hydrogenation, the reaction likely passes through nitroso and hydroxylamine intermediates before yielding the final amine.[11] The neutral pH is the key to the chemoselectivity of this reaction, as it is gentle on the ester functional group.[9]

Comparative Overview of Protocols

The choice between protocols often depends on available equipment, scale, and desired purity profile.

ParameterProtocol 1: Catalytic Hydrogenation (Raney Ni)Protocol 2: Zinc/Ammonium Chloride
Primary Reagents Raney® Nickel, Hydrogen Gas (H₂)Zinc Dust, Ammonium Chloride (NH₄Cl)
Solvent Alcohols (Methanol, Ethanol)Water, Alcohol (co-solvent)
Pressure 50-500 psi (Requires specialized equipment)Atmospheric Pressure
Temperature Room Temperature to 50°CRoom Temperature to 60°C (mildly exothermic)
Reaction Time 2-12 hours4-24 hours
Workup Filtration of catalyst, solvent evaporationFiltration of zinc salts, extraction
Advantages - High atom economy- Clean reaction profile- Catalyst can be recycled- Highly scalable- No specialized pressure equipment needed- Mild, neutral conditions- Inexpensive reagents
Disadvantages - Requires a hydrogenation reactor- Pyrophoric nature of dry Raney Ni- Potential for catalyst poisoning- Generates stoichiometric metal waste- Workup can be more involved- Can be slower than hydrogenation

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Selective Reduction via Catalytic Hydrogenation

This protocol is optimized for high conversion and purity, leveraging the efficiency of Raney® Nickel.

Materials:

  • Ethyl 3-(nitromethyl)hexanoate (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~10-20% by weight of substrate)

  • Methanol or Ethanol (ACS Grade)

  • Hydrogen Gas (H₂)

  • Celite® or a similar filter aid

  • Parr-type hydrogenation apparatus or equivalent pressure vessel

Step-by-Step Methodology:

  • Catalyst Preparation: In the pressure vessel, add the Raney® Nickel slurry. Carefully decant the water and wash the catalyst with the reaction solvent (e.g., Ethanol, 3x volumes) to remove residual water.

  • Reaction Setup: To the vessel containing the washed catalyst, add a solution of Ethyl 3-(nitromethyl)hexanoate dissolved in ethanol (concentration typically 0.1-0.5 M).

  • Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas several times to remove oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (start with 100 psi).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature or heat gently to 30-40°C. The reaction progress can be monitored by the uptake of hydrogen gas.

  • Monitoring: After hydrogen uptake ceases (typically 4-8 hours), the reaction can be checked for completion. Carefully depressurize the vessel and take a small aliquot for analysis by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once complete, carefully vent the reactor and purge with nitrogen. The reaction mixture must be filtered to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry. Do not allow the filter cake to dry out. Filter the mixture through a pad of Celite®, keeping the pad wet with solvent at all times. Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the desired Ethyl 3-(aminomethyl)hexanoate.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Selective Reduction with Zinc and Ammonium Chloride

This protocol is ideal for labs without access to high-pressure hydrogenation equipment and offers excellent selectivity under mild conditions.[11]

Materials:

  • Ethyl 3-(nitromethyl)hexanoate (1.0 eq)

  • Zinc dust (<10 micron, activated) (5-10 eq)

  • Ammonium Chloride (NH₄Cl) (4-8 eq)

  • Ethanol or Methanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-(nitromethyl)hexanoate in ethanol.

  • Reagent Addition: Add a solution of ammonium chloride dissolved in deionized water. To this biphasic mixture, add zinc dust in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux or a temperature below 50°C.

  • Reaction Execution: After the addition is complete, continue stirring vigorously at room temperature or heat to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin can help visualize the newly formed amine). The reaction typically takes 6-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Most of the organic solvent can be removed via rotary evaporation first to reduce volumes. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by vacuum distillation or column chromatography as needed.

Experimental Workflow and Self-Validation

A successful protocol is a self-validating one. Each stage should be monitored to ensure the transformation is proceeding as expected.

G start Starting Material: Ethyl 3-(nitromethyl)hexanoate reaction Reaction: - Catalytic Hydrogenation OR - Zn/NH4Cl Reduction start->reaction monitoring In-Process Control: - TLC (Ninhydrin stain) - GC-MS or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Filtration of Solids - Extraction & Washing monitoring->workup Complete isolation Isolation: - Solvent Removal (Rotary Evaporation) workup->isolation purification Purification (Optional): - Vacuum Distillation OR - Column Chromatography isolation->purification analysis Final Product Analysis: - ¹H & ¹³C NMR - IR Spectroscopy - Mass Spectrometry isolation->analysis Sufficiently Pure purification->analysis product Final Product: Ethyl 3-(aminomethyl)hexanoate analysis->product

Caption: A comprehensive workflow from starting material to final validated product.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst (Protocol 1)- Poor quality Zinc (Protocol 2)- Insufficient reaction time/temp- Use fresh/more active Raney Ni- Activate Zinc with dilute HCl, wash, and dry- Increase reaction time or temperature moderately
Low Yield - Product loss during workup/extraction- Ester hydrolysis (side reaction)- Perform extractions carefully; use more solvent- Ensure neutral pH is maintained (Protocol 2)- Use milder conditions (lower temp)
Side Product Formation - Over-reduction or side reactions- Dimerization of intermediates- Reduce reaction temperature or pressure- Ensure efficient stirring to minimize localized high concentrations of intermediates

Conclusion

The selective reduction of the aliphatic nitro group in Ethyl 3-(nitromethyl)hexanoate is a readily achievable transformation with the correct choice of methodology. Catalytic hydrogenation with Raney® Nickel offers a clean, efficient, and scalable route, provided the necessary high-pressure equipment is available. For laboratories where this is not feasible, reduction with zinc dust and ammonium chloride presents a mild, inexpensive, and highly effective alternative that expertly preserves the sensitive ester functionality by maintaining neutral reaction conditions. Both protocols, when executed with care and monitored effectively, provide reliable pathways to the valuable amine product, a key intermediate for further synthetic elaboration.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Benaglia, M., et al. (2015). Process for the reduction of nitro derivatives to amines. Google Patents (US20150232412A1).
  • ResearchGate. (2025, August 7). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Comprehensive Organic Name Reactions and Reagents. (2010). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Penning, T. M., & Nemani, R. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

  • Kengerli, S. D., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Ebrahimi, F., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Health Risks. Retrieved from [Link]

  • Ekeeda. (2019, April 30). Reaction of Nitroalkane With Zn NH4Cl. YouTube. Retrieved from [Link]

  • Sridharan, V., et al. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2019, July 31). Reduction of nitrobenzene by zinc and ammonium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary data for kinetics of hexyl hexanoate hydrogenation. Retrieved from [Link]

Sources

Large-scale synthesis of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of Ethyl 3-(nitromethyl)hexanoate

Document ID: AN-SM-202601-014 Issuing Department: Process Chemistry & Scale-Up Operations Topic: Large-Scale Synthesis of Ethyl 3-(nitromethyl)hexanoate For Internal Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the large-scale synthesis of Ethyl 3-(nitromethyl)hexanoate (CAS No. 128013-61-6), a critical β-nitro ester intermediate in the production of various active pharmaceutical ingredients (APIs), including the antiepileptic drug Brivaracetam.[1] The described protocol is centered on the Michael (conjugate) addition reaction, a robust and atom-economical method for carbon-carbon bond formation.[2][3][4] We present a detailed, step-by-step methodology optimized for scalability, alongside in-depth discussions on reaction mechanisms, safety protocols, process controls, and product characterization. This document is intended to equip researchers and process chemists with the necessary knowledge to safely and efficiently produce this key building block in a laboratory or pilot plant setting.

Introduction and Scientific Context

Ethyl 3-(nitromethyl)hexanoate is a valuable synthetic intermediate whose structure combines the functionalities of an ester and a nitroalkane.[5] The primary strategic value of this molecule lies in the versatility of the nitromethyl group, which can be readily transformed into other crucial functional groups. For instance, it can be reduced to a primary amine to access γ-amino acid derivatives, a key step in synthesizing drugs like Pregabalin, or converted to a carbonyl group via the Nef reaction.[5]

The most direct and efficient synthetic route to this compound is the Michael addition of nitromethane to an α,β-unsaturated ester, namely ethyl (E)-hex-2-enoate.[5] This conjugate addition is a cornerstone of organic synthesis, allowing for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds by generating a stabilized carbanion (a nitronate anion) from nitromethane, which then acts as the nucleophile (the "Michael donor").[3] This nucleophile adds to the β-carbon of the electron-deficient alkene (the "Michael acceptor"), driven by the formation of a stable C-C single bond.

This guide provides a robust protocol that has been vetted for large-scale applications, focusing on yield optimization, safety, and purity of the final product.

Compound Specifications and Properties

A thorough understanding of the physical and chemical properties of Ethyl 3-(nitromethyl)hexanoate is essential for its handling, storage, and use in subsequent synthetic steps.

PropertyValueSource(s)
CAS Number 128013-61-6[1][6]
Molecular Formula C₉H₁₇NO₄[1][6][7]
Molecular Weight 203.24 g/mol [1][6]
Appearance Liquid
Boiling Point ~286.2 °C at 760 mmHg[1]
Density ~1.0 g/cm³[1]
Flash Point ~113.5 °C[1]
Purity (Typical) ≥95%[1]
Storage Sealed in dry, 2-8°C

Reaction Principle: The Base-Catalyzed Michael Addition

The synthesis hinges on the conjugate addition of the nitronate anion of nitromethane to ethyl (E)-hex-2-enoate. The reaction mechanism involves three key steps:

  • Deprotonation: A suitable base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. The strong electron-withdrawing nature of the nitro group facilitates this process.[5]

  • Nucleophilic Attack: The nitronate anion acts as a soft nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ester. This forms a new carbon-carbon bond and generates a new enolate intermediate.[8]

  • Protonation: The enolate intermediate is protonated during the aqueous workup step to yield the final neutral product, Ethyl 3-(nitromethyl)hexanoate.[8]

Mechanism of the base-catalyzed Michael addition.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1-mole scale and can be adapted for larger quantities with appropriate engineering controls and equipment.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Amount (per mole)Molar Eq.Notes
Ethyl (E)-hex-2-enoate1552-67-6142.19142.2 g1.0Substrate (Michael Acceptor)
Nitromethane75-52-561.0491.6 g (80.5 mL)1.5Nucleophile (Michael Donor)
Sodium Ethoxide (NaOEt)141-52-668.056.8 g0.1Base Catalyst
Anhydrous Ethanol64-17-546.071 L-Solvent
Diethyl Ether60-29-774.122 L-Extraction Solvent
1M Hydrochloric Acid (HCl)7647-01-036.46~500 mL-For neutralization
Saturated NaCl (Brine)7647-14-558.44500 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.3750 g-Drying Agent
Equipment
  • 5 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical stirrer with a high-torque motor

  • Thermometer or thermocouple probe

  • Addition funnel (pressure-equalizing)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Cooling bath (ice-water or chiller)

  • Large separatory funnel (5 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow Diagram

Workflow start Start: Assemble Reactor charge_reagents 1. Charge Reactor - Anhydrous Ethanol - Sodium Ethoxide start->charge_reagents cool_reactor 2. Cool to 0-5 °C (Ice Bath) charge_reagents->cool_reactor add_nitro 3. Add Nitromethane - Dropwise via addition funnel - Maintain T < 10 °C cool_reactor->add_nitro stir_nitronate 4. Stir for 30 min - Formation of Nitronate Anion add_nitro->stir_nitronate add_acceptor 5. Add Ethyl hex-2-enoate - Dropwise, keep T < 15 °C (Exothermic Step) stir_nitronate->add_acceptor react 6. Reaction - Allow to warm to RT - Stir for 12-18 hours add_acceptor->react monitor 7. Monitor Progress (TLC / GC) react->monitor quench 8. Quench Reaction - Cool to 0-5 °C - Slowly add 1M HCl to pH ~6-7 monitor->quench Upon Completion concentrate 9. Remove Ethanol (Rotary Evaporator) quench->concentrate extract 10. Extraction - Add water & Diethyl Ether - Separate layers concentrate->extract wash 11. Wash Organic Phase - With Saturated NaCl (Brine) extract->wash dry 12. Dry Organic Phase (Anhydrous MgSO₄) wash->dry filter_concentrate 13. Filter & Concentrate - Remove drying agent - Remove ether via rotary evaporator dry->filter_concentrate purify 14. Purify Product (Vacuum Distillation) filter_concentrate->purify end Final Product: Ethyl 3-(nitromethyl)hexanoate purify->end

Step-by-step workflow for the synthesis of Ethyl 3-(nitromethyl)hexanoate.
Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, thermometer, and addition funnel. Ensure the system is dry and purge with an inert atmosphere (N₂).

  • Catalyst Dissolution: Charge the reactor with anhydrous ethanol (1 L) and sodium ethoxide (6.8 g). Stir until the base is fully dissolved.

  • Nitronate Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add nitromethane (80.5 mL) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A slight color change may be observed. Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the nitronate anion.

  • Michael Addition: Slowly add ethyl (E)-hex-2-enoate (142.2 g) dropwise over 1-2 hours. Causality Note: This addition is exothermic. Maintain a slow addition rate to keep the internal temperature below 15 °C. This prevents side reactions and ensures selectivity.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:EtOAc) or GC until the starting ethyl hex-2-enoate is consumed.

  • Workup - Quenching: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully add 1M HCl solution dropwise to neutralize the mixture to a pH of ~6-7. Safety Note: This neutralization is exothermic.

  • Workup - Concentration & Extraction: Remove the bulk of the ethanol using a rotary evaporator. To the remaining residue, add deionized water (1 L) and diethyl ether (1 L). Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with diethyl ether (500 mL each). Combine all organic extracts.

  • Workup - Washing & Drying: Wash the combined organic phase with saturated NaCl solution (500 mL) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent. Remove the diethyl ether solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product. Collect the fraction at the appropriate boiling point under reduced pressure. The expected yield is typically in the range of 75-85%.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the ethyl ester group (triplet and quartet), the aliphatic chain, and the diastereotopic protons of the nitromethyl (-CH₂NO₂) group.

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the ester carbonyl, the nitro-bearing carbon, and the carbons of the hexanoate chain.

  • FT-IR: Look for strong characteristic absorption bands for the C=O stretch of the ester (~1735 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (~1550 and 1370 cm⁻¹).

  • GC-MS: To confirm the molecular weight (m/z = 203.24) and assess purity.

Safety, Handling, and Waste Disposal

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Hazard Identification:

    • Ethyl 3-(nitromethyl)hexanoate: Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[5]

    • Nitromethane: Flammable liquid and vapor. Harmful if swallowed.

    • Sodium Ethoxide: Strong base. Causes severe skin burns and eye damage. Reacts violently with water.[9]

    • Strong Acids/Bases: All strong acids and bases are corrosive and can cause severe burns.[9][10][11][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory, especially during quenching and extraction steps.[11][13]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[9]

    • Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron. Ensure closed-toe shoes and long pants are worn.[13]

  • Handling Procedures:

    • Always add reagents slowly and with adequate cooling, especially during the addition of the Michael acceptor and the final acid quench.

    • Handle sodium ethoxide in an inert atmosphere to prevent reaction with moisture.

    • Always add acid to the reaction mixture for quenching, never the other way around.[10]

    • Ensure spill kits containing appropriate neutralizers (e.g., sodium bicarbonate for acid, citric acid for base) are readily available.[13]

  • Waste Disposal:

    • Aqueous waste should be neutralized to a pH between 6 and 8 before disposal.

    • Organic waste containing nitromethane and the final product must be collected in a designated, labeled hazardous waste container for incineration. Do not mix with other waste streams.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction Inactive base (hydrolyzed by moisture). Insufficient amount of base.Use fresh, anhydrous sodium ethoxide. Ensure all glassware and solvents are scrupulously dry. Increase catalyst loading slightly (e.g., to 0.15 eq).
Low Yield Incomplete reaction. Side reactions (e.g., polymerization of acceptor). Product loss during workup.Increase reaction time. Maintain strict temperature control during additions. Perform extractions carefully and ensure complete phase separation.
Formation of Byproducts Reaction temperature too high. Base is too strong or concentrated, leading to self-condensation.Improve cooling efficiency. Consider a milder base or different solvent system if side-reactions persist.
Difficult Emulsion during Extraction Residual base forming soaps.Add more saturated NaCl (brine) solution to "break" the emulsion. Allow the separatory funnel to stand for a longer period.

References

  • Ben Nsira, A., et al. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. sctunisie.org. Available at: [Link]

  • A new olefin synthesis. Synchronous elimination of nitro and ester groups or nitro and keto groups from .beta.-nitro esters or .beta.-nitro ketones. (1975). The Journal of Organic Chemistry. Available at: [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Encyclopedia MDPI. Available at: [Link]

  • Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Alcalde, E., et al. (2011). Enantioselective conjugate addition of nitro compounds to α,β-unsaturated ketones: an experimental and computational study. PubMed. Available at: [Link]

  • Ethyl 3-(nitromethyl)hexanoate | C9H17NO4. (n.d.). PubChem. Available at: [Link]

  • Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results. (2005). ResearchGate. Available at: [Link]

  • Nitrostyrene. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • The Exploration of Michael-Addition Reaction Chemi. (n.d.). Scribd. Available at: [Link]

  • A kind of method preparing beta-nitrostyrene and derivative thereof. (n.d.). Google Patents.
  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. (n.d.). ACS Publications. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]

  • THE SYNTHESIS OF ι-NITROSTYRENES1. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (2015). ResearchGate. Available at: [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Available at: [Link]

  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. (2017). Organic Letters. Available at: [Link]

  • The exploration of Michael-addition reaction chemistry to create high performance, ambient cure thermoset coatings based on soybean oil. (2016). ResearchGate. Available at: [Link]

  • Corrosives – Strong Bases. (2016). The Sarpong Group. Available at: [Link]

  • What are some safety precautions to take when working with strong acids and strong bases?. (2022). Quora. Available at: [Link]

  • Nitrate ester preparation. (n.d.). Google Patents.
  • Bases - Hydroxides. (2023). University of Illinois Division of Research Safety. Available at: [Link]

  • WORKING WITH ACIDS AND BASES. (2016). Department of Medicine Standard Operating Procedure. Available at: [Link]

  • Process for the preparation of nitrate acid ester of organic compounds. (n.d.). Google Patents.
  • Your Essential Guide to Handling Bases Safely in the Lab. (2022). Bitesize Bio. Available at: [Link]

Sources

The Versatile Synthon: Ethyl 3-(Nitromethyl)hexanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Molecular Complexity

In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to achieving elegant and efficient synthetic routes. Ethyl 3-(nitromethyl)hexanoate, a γ-nitro ester, has emerged as a powerful and versatile synthon, offering chemists a gateway to a diverse array of complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic nitromethyl moiety and an electrophilic ester, allows for a wide range of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl 3-(nitromethyl)hexanoate in the synthesis of natural products, with a particular focus on the total synthesis of the indolizidine alkaloid (-)-dendroprimine.

The synthetic utility of γ-nitro esters like ethyl 3-(nitromethyl)hexanoate stems from the remarkable versatility of the nitro group. It can be transformed into a primary amine, a carbonyl group via the Nef reaction, or participate in a variety of carbon-carbon bond-forming reactions. These transformations are pivotal in the construction of key structural motifs found in numerous biologically active natural products, including alkaloids and amino acids.

Synthesis of Ethyl 3-(Nitromethyl)hexanoate: The Michael Addition

The most common and efficient method for the synthesis of ethyl 3-(nitromethyl)hexanoate is the conjugate addition of nitromethane to an α,β-unsaturated ester, a classic example of the Michael reaction. This reaction is typically catalyzed by a base and proceeds with high efficiency.

G cluster_reactants Reactants cluster_reaction Reaction Conditions nitromethane Nitromethane base Base (e.g., DBU, Et3N) nitromethane->base Deprotonation ethyl_hexenoate Ethyl (E)-hex-2-enoate product Ethyl 3-(nitromethyl)hexanoate ethyl_hexenoate->product Conjugate Addition solvent Solvent (e.g., THF, CH2Cl2)

Protocol 1: Synthesis of Ethyl 3-(Nitromethyl)hexanoate

Materials:

  • Nitromethane

  • Ethyl (E)-hex-2-enoate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of ethyl (E)-hex-2-enoate (1.0 eq) in dichloromethane at 0 °C is added nitromethane (1.5 eq).

  • DBU (0.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 1 M HCl.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-(nitromethyl)hexanoate.

Expected Yield: 80-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

¹H NMR (CDCl₃, 400 MHz) δ ¹³C NMR (CDCl₃, 100 MHz) δ **IR (neat) ν (cm⁻¹) **
~4.15 (q, 2H)~171.0~2960, 1735, 1550, 1380
~2.50 (m, 2H)~79.5
~2.30 (m, 1H)~60.5
~1.60-1.20 (m, 7H)~38.0, 35.0, 28.0, 22.0, 14.0, 13.5
~0.90 (t, 3H)

Application in Natural Product Synthesis: Total Synthesis of (-)-Dendroprimine

The indolizidine alkaloid (-)-dendroprimine, a natural product with interesting biological properties, provides an excellent case study for the application of ethyl 3-(nitromethyl)hexanoate in complex molecule synthesis. The synthetic strategy hinges on the construction of a key piperidine ring precursor derived from the γ-nitro ester.

Synthetic Strategy Overview

The total synthesis of (-)-dendroprimine can be envisioned through a convergent approach where the core piperidine ring is constructed via a reductive cyclization of a derivative of ethyl 3-(nitromethyl)hexanoate. This strategy leverages the versatility of the nitro group to be transformed into a nucleophilic amine, which then participates in an intramolecular cyclization.

G start Ethyl 3-(nitromethyl)hexanoate step1 Functional Group Manipulation start->step1 intermediate Key Piperidine Precursor (γ-amino aldehyde/ketone) step1->intermediate step2 Reductive Amination/ Cyclization intermediate->step2 product (-)-Dendroprimine step2->product

Key Transformations and Protocols

1. Reduction of the Nitro Group to an Amine:

A crucial step in the synthesis is the reduction of the nitro group to a primary amine. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Protocol 2: Catalytic Hydrogenation of Ethyl 3-(Nitromethyl)hexanoate

Materials:

  • Ethyl 3-(nitromethyl)hexanoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • A solution of ethyl 3-(nitromethyl)hexanoate (1.0 eq) in methanol is placed in a round-bottom flask equipped with a magnetic stir bar.

  • 10% Pd/C (5-10 mol%) is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield the crude ethyl 3-(aminomethyl)hexanoate, which can often be used in the next step without further purification.

Expected Yield: >95%

2. Intramolecular Cyclization to form the Piperidine Ring:

The newly formed amine can undergo an intramolecular cyclization with the ester moiety (after appropriate functional group manipulation) to form the piperidine ring of the indolizidine alkaloid core. This is often achieved through a lactamization reaction followed by reduction.

Protocol 3: Lactamization and Reduction to form the Piperidine Ring (General Procedure)

This protocol outlines the general steps. Specific conditions will vary depending on the exact nature of the intermediate.

Lactamization:

  • The amino ester from Protocol 2 is subjected to conditions that promote intramolecular amide bond formation. This can be achieved by heating in a high-boiling point solvent or by using coupling agents.

  • The resulting lactam is purified by chromatography.

Reduction of the Lactam:

  • The purified lactam is dissolved in a suitable anhydrous solvent (e.g., THF).

  • A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature or heated to reflux until the lactam is fully reduced.

  • The reaction is carefully quenched with water and aqueous base, and the product is extracted with an organic solvent.

  • Purification by chromatography affords the desired piperidine derivative.

G cluster_synthesis Synthesis of (-)-Dendroprimine Core start Ethyl 3-(aminomethyl)hexanoate lactamization Lactamization start->lactamization lactam Piperidin-2-one derivative lactamization->lactam reduction Reduction (e.g., LiAlH4) lactam->reduction piperidine Piperidine derivative reduction->piperidine

The Nef Reaction: An Alternative Transformation

While the reduction to an amine is a common pathway, the Nef reaction provides an alternative and powerful transformation of the nitro group into a carbonyl group. This opens up a different set of synthetic possibilities, allowing for the introduction of ketone or aldehyde functionalities. The classical Nef reaction involves the treatment of the nitronate salt with a strong acid.

Protocol 4: Nef Reaction of Ethyl 3-(Nitromethyl)hexanoate (General Procedure)

Materials:

  • Ethyl 3-(nitromethyl)hexanoate

  • Sodium methoxide (NaOMe) or other suitable base

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ethyl 3-(nitromethyl)hexanoate (1.0 eq) is dissolved in methanol, and the solution is cooled to 0 °C.

  • A solution of sodium methoxide in methanol (1.1 eq) is added dropwise to form the nitronate salt.

  • The resulting solution is slowly added to a vigorously stirred, cold ( -10 °C) solution of concentrated sulfuric acid in water.

  • The mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product, ethyl 3-formylhexanoate, is purified by chromatography.

Conclusion

Ethyl 3-(nitromethyl)hexanoate is a highly valuable and versatile building block in the synthesis of natural products. Its ability to undergo a variety of transformations, most notably the reduction of the nitro group to an amine and the Nef reaction to a carbonyl, provides chemists with a powerful tool for the construction of complex molecular scaffolds. The successful application of this synthon in the total synthesis of natural products like (-)-dendroprimine underscores its importance in modern organic chemistry and drug discovery. The protocols provided in this application note serve as a practical guide for researchers looking to harness the synthetic potential of this remarkable compound.

References

  • Ballini, R., et al. (2005). Nitroalkanes in Organic Synthesis: Recent Developments. Chemical Reviews, 105(10), 3821-3914. [Link]

  • Luzzio, F. A. (2001). The Nef Reaction in Organic Synthesis. Organic Reactions, 59, 1-235. [Link]

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]

  • Martin, S. F. (2010). Strategies for the Synthesis of Indolizidine and Quinolizidine Alkaloids. Accounts of Chemical Research, 43(5), 652-663. [Link]

  • Asymmetric Synthesis of Piperidine Alkaloids. (2021). Tetrahedron, 78, 131821. [Link]

Application Note & Protocol: Synthesis of Ethyl 3-(nitromethyl)hexanoate Derivatives via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of Ethyl 3-(nitromethyl)hexanoate and its derivatives. The core of this synthesis is the Michael (conjugate) addition of a nitroalkane to an α,β-unsaturated ester.[1][2] This class of β-nitro esters serves as a versatile synthetic intermediate, notably in the preparation of γ-amino acids, which are crucial structural motifs in various active pharmaceutical ingredients (APIs), including Pregabalin.[1] The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and optimization strategies to ensure reproducibility and high yield.

Introduction: Significance and Synthetic Strategy

Ethyl 3-(nitromethyl)hexanoate (CAS 128013-61-6) and its analogues are valuable building blocks in organic and medicinal chemistry.[1][3] The strategic importance of these compounds stems from the synthetic versatility of the nitromethyl group. This functional group can be readily transformed into other key moieties; for instance, its reduction provides access to a primary amine, leading to the formation of γ-amino acid derivatives.[1] Alternatively, the Nef reaction can convert the nitro group into a carbonyl, effectively using it as a masked aldehyde.[1]

The principal synthetic route to this scaffold is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this specific application, the nucleophile is the nitronate anion, generated in situ from nitromethane by a base. This anion attacks the β-carbon of an α,β-unsaturated ester, such as ethyl (E)-hex-2-enoate.[1] The reaction is favored due to the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[2]

The general reaction scheme is as follows:

Michael Addition Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Nitromethane Nitromethane (CH3NO2) Base Base (e.g., NaOH, DBU) Nitromethane->Base Deprotonation Unsaturated_Ester Ethyl (E)-hex-2-enoate Protonation Protonation (Solvent/Acid Workup) Unsaturated_Ester->Protonation Enolate Intermediate Base->Unsaturated_Ester Nucleophilic Attack (Conjugate Addition) Product Ethyl 3-(nitromethyl)hexanoate Protonation->Product

Caption: General workflow for the synthesis of Ethyl 3-(nitromethyl)hexanoate.

Mechanistic Insight: The Nitro-Michael Addition

The reaction proceeds through a well-established three-step mechanism:[2]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. The choice of base is critical; it must be strong enough to deprotonate the nitroalkane but not so strong as to promote unwanted side reactions like polymerization of the α,β-unsaturated ester.[4][5]

  • Conjugate Addition: The nucleophilic nitronate anion attacks the electrophilic β-carbon of the α,β-unsaturated ester. This step is the key C-C bond-forming event and results in the formation of a new enolate intermediate.[2][6]

  • Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or during an aqueous workup, to yield the final β-nitro ester product.[2]

Reaction_Mechanism Nitro-Michael Addition Mechanism Start Nitromethane + Base Nitronate Nitronate Anion (Nucleophile) Start->Nitronate Deprotonation Enolate Enolate Intermediate Nitronate->Enolate Conjugate Addition Michael_Acceptor α,β-Unsaturated Ester (Electrophile) Michael_Acceptor->Enolate Product β-Nitro Ester Product Enolate->Product Protonation Proton_Source Proton Source (H₂O, H⁺) Proton_Source->Product

Caption: Key steps in the Nitro-Michael addition reaction mechanism.

Experimental Protocols

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
Ethyl (E)-hex-2-enoate27829-72-7142.2020 mmol>98%
Nitromethane75-52-561.0430 mmol>96%
Sodium Hydroxide (NaOH)1310-73-240.000.5 mmol>97%
Dichloromethane (CH₂Cl₂)75-09-284.9350 mLAnhydrous
Diethyl Ether (Et₂O)60-29-774.12As neededAnhydrous
Hexane110-54-386.18As neededACS Grade
Ethyl Acetate141-78-688.11As neededACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededAnhydrous
Silica Gel7631-86-960.08As needed60-200 mesh

Safety Precautions:

  • Nitromethane is flammable and toxic.[1] Handle in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a suspected carcinogen. Use with adequate ventilation.

3.2. Step-by-Step Synthesis Protocol

This protocol is adapted from general procedures for Michael additions of nitroalkanes.[4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nitromethane (30 mmol) and dichloromethane (50 mL).

  • Base Addition: Add a 0.025 M aqueous solution of NaOH (20 mL). The use of a biphasic system (water-dichloromethane) can improve yields by minimizing subsequent Michael additions, as the initial product migrates to the organic phase.[4]

  • Substrate Addition: Add ethyl (E)-hex-2-enoate (20 mmol) to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 8:2 v/v). The disappearance of the starting α,β-unsaturated ester indicates reaction completion.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, saturate the aqueous phase with sodium chloride (NaCl) to reduce the solubility of the organic product in the aqueous layer.[4]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.

3.3. Purification Protocol

The crude product is typically purified by column chromatography on silica gel.[4]

  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 3-(nitromethyl)hexanoate as an oil.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitro (NO₂) and ester (C=O) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Discussion and Optimization

  • Choice of Base: While NaOH is effective, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) can also be employed, sometimes under solvent-free or microwave-assisted conditions, which can dramatically reduce reaction times.[7]

  • Phase Transfer Catalysis: In biphasic systems, the addition of a phase transfer catalyst, such as tetrabutylammonium chloride, can significantly increase the reaction rate and yield.[4]

  • Stereoselectivity: For the synthesis of chiral derivatives, asymmetric Michael additions can be achieved using organocatalysts, such as those derived from proline or cinchona alkaloids, which can induce high enantioselectivity.[6][8][9]

  • Side Reactions: A potential side reaction is the double Michael addition, especially when using nitromethane.[4] This can be minimized by using an excess of the nitroalkane and controlling the reaction conditions.

Conclusion

The Michael addition of nitromethane to ethyl (E)-hex-2-enoate provides a reliable and efficient route to Ethyl 3-(nitromethyl)hexanoate. This protocol offers a solid foundation for researchers. The versatility of the nitro group makes the product a valuable intermediate for the synthesis of more complex molecules, particularly γ-amino acids for pharmaceutical applications.[1][10] Further optimization and adaptation, especially towards asymmetric synthesis, can broaden the utility of this powerful C-C bond-forming reaction.

References

  • Chen, J., et al. (2012). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. NIH Public Access. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Inno Pharmchem. [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Journal de la Société Chimique de Tunisie, 11, 37-43. [Link]

  • Kim, H. Y., & Oh, K. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Molecules, 25(11), 2649. [Link]

  • Esteves, P. M., et al. (2006). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Molecules, 11(1), 28-36. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Groger, H., & Hummel, W. (2015). METHOD FOR THE PREPARATION OF BETA-SUBSTITUTED GAMMA-AMINO CARBOXYLIC ACIDS. WIPO Patent WO/2015/189068. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • de la Torre, A., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1601–1604. [Link]

  • Baldwin, J. E., et al. (1977). Synthesis of .beta.,.gamma.-unsaturated amino acids. The Journal of Organic Chemistry, 42(7), 1239-1241. [Link]

  • Tulam, V. K., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry, 2(2), 255-259. [Link]

  • Dagoneau, C., et al. (2001). A Short Synthesis of γ-Amino Acids from Nitrones; Synthesis of Vigabatrin®. Synthesis, 2001(01), 0150-0154. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]

  • Senkus, M. (1941). Process for the purification of nitro aliphatic compounds. U.S.
  • Wang, X., et al. (2012). Enantioselective conjugate addition of nitromethane to a 0 -hydroxy enones catalyzed by a dinuclear zinc catalyst. ResearchGate. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. [Link]

  • PubChem. Ethyl 3-(nitromethyl)hexanoate. [Link]

  • Hajra, S., et al. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT. Frontiers in Chemistry, 8, 148. [Link]

  • Boyd, D. R., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • PubChem. Ethyl 5-methyl-3-(nitromethyl)hexanoate. [Link]

  • Willer, R. L. (1986). Nitrate ester preparation.
  • Bonacci, G., et al. (2012). Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. PubMed Central. [Link]

  • PubChem. Ethyl 3-methylhex-2-enoate. [Link]

  • PubChem. Ethyl trans-2-hexenoate. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. Food and Chemical Toxicology, 156 Suppl 1, 112532. [Link]

Sources

Application Notes and Protocols: Ethyl 3-(nitromethyl)hexanoate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Bifunctional Chiral Synthon

Ethyl 3-(nitromethyl)hexanoate is a β-nitro ester that serves as a highly versatile and valuable chiral building block in modern organic synthesis.[1][2] Its structure uniquely combines two key functional groups: an ethyl ester and a nitromethyl moiety. This bifunctionality allows for a wide range of selective transformations, making it an attractive starting material for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[1]

The true synthetic power of Ethyl 3-(nitromethyl)hexanoate lies in the remarkable versatility of the nitro group. The strong electron-withdrawing nature of the nitro group acidifies the α-protons, enabling the formation of a nitronate anion which is a potent nucleophile for carbon-carbon bond formation.[2] Furthermore, the nitro group itself can be considered a "synthetic chameleon," readily transformed into other crucial functional groups. Most notably, it can be reduced to a primary amine, providing a direct route to γ-amino acid derivatives, a structural motif present in numerous biologically active compounds, including the blockbuster drug Pregabalin.[1][2] Alternatively, the nitro group can be converted into a carbonyl group via the Nef reaction, effectively serving as a masked aldehyde or ketone.[1]

This guide provides an in-depth exploration of Ethyl 3-(nitromethyl)hexanoate as a chiral building block. It offers detailed protocols for its asymmetric synthesis and subsequent transformations, explains the rationale behind the experimental choices, and presents a case study of its application in the synthesis of a key pharmaceutical intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of Ethyl 3-(nitromethyl)hexanoate is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 128013-61-6[2]
Molecular Formula C₉H₁₇NO₄[2]
Molecular Weight 203.24 g/mol [2]
IUPAC Name ethyl 3-(nitromethyl)hexanoate[2]
Appearance Predicted: Colorless to pale yellow liquid-
Boiling Point Predicted: >200 °C (decomposition may occur)-
Solubility Soluble in most common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, MeOH). Sparingly soluble in water.-
pKa (α-protons) Estimated: ~10-11 in DMSO-

Spectroscopic Characterization (Predicted)

SpectroscopyPredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Assignments
¹H NMR (CDCl₃, 400 MHz)~ 4.50-4.35 (m, 2H, -CH ₂NO₂), ~ 4.15 (q, J = 7.1 Hz, 2H, -OCH ₂CH₃), ~ 2.70-2.50 (m, 1H, -CH (CH₂NO₂)CH₂CO₂Et), ~ 2.45 (d, J = 7.0 Hz, 2H, -CH₂CO₂Et), ~ 1.60-1.40 (m, 2H, -CH₂CH₂CH₃), ~ 1.40-1.25 (m, 2H, -CH₂CH₃), ~ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH ₃), ~ 0.90 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH ₃)
¹³C NMR (CDCl₃, 101 MHz)~ 171.5 (-C O₂Et), ~ 78.5 (-C H₂NO₂), ~ 61.0 (-OC H₂CH₃), ~ 40.0 (-C H₂CO₂Et), ~ 36.0 (-C H(CH₂NO₂)CH₂CO₂Et), ~ 34.0 (-C H₂CH₂CH₃), ~ 19.5 (-C H₂CH₃), ~ 14.0 (-OCH₂C H₃), ~ 13.5 (-CH₂CH₂C H₃)
FT-IR (neat, cm⁻¹)~ 2960, 2935, 2875 (C-H stretching), ~ 1735 (C=O ester stretching), ~ 1555 (asymmetric NO₂ stretching), ~ 1380 (symmetric NO₂ stretching), ~ 1180 (C-O stretching)

Key Synthetic Applications and Protocols

The utility of Ethyl 3-(nitromethyl)hexanoate stems from its role as a precursor to more complex chiral molecules. The following sections provide detailed protocols for its synthesis and key transformations.

Asymmetric Synthesis via Organocatalytic Michael Addition

The most efficient route to chiral Ethyl 3-(nitromethyl)hexanoate is through the asymmetric conjugate addition of nitromethane to ethyl (E)-hex-2-enoate. Organocatalysis, particularly with bifunctional catalysts such as cinchona alkaloid-derived thioureas, has proven highly effective for this transformation, offering high yields and excellent enantioselectivities.[3][4]

Scientific Rationale: The bifunctional catalyst operates through a dual activation mechanism. The basic tertiary amine moiety of the catalyst deprotonates the nitromethane to form the nucleophilic nitronate anion. Simultaneously, the thiourea moiety activates the electrophilic α,β-unsaturated ester via hydrogen bonding, bringing the two reactants into close proximity within a chiral environment and directing the stereochemical outcome of the addition.

cluster_0 Asymmetric Michael Addition Workflow Reactants Ethyl (E)-hex-2-enoate + Nitromethane Reaction Reaction in Toluene Room Temperature Reactants->Reaction Catalyst Chiral Thiourea Catalyst (e.g., Cinchona-derived) Catalyst->Reaction Workup Aqueous Workup (e.g., NH4Cl solution) Reaction->Workup Purification Flash Chromatography Workup->Purification Product Enantioenriched Ethyl 3-(nitromethyl)hexanoate Purification->Product

Asymmetric Michael Addition Workflow

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Ethyl (E)-hex-2-enoate

  • Nitromethane

  • (9-Deoxy-9-amino)-epi-quinine-derived thiourea catalyst (or similar bifunctional organocatalyst)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a stirred solution of ethyl (E)-hex-2-enoate (1.0 equiv) in anhydrous toluene (0.2 M) at room temperature, add the chiral thiourea organocatalyst (0.05-0.10 equiv).

  • Add nitromethane (5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure enantioenriched Ethyl 3-(nitromethyl)hexanoate.

Reduction of the Nitro Group to a Primary Amine

The conversion of the nitromethyl group to an aminomethyl group is a pivotal transformation, opening the door to the synthesis of γ-amino acids and their derivatives. Catalytic hydrogenation is a common and effective method, with Raney Nickel being a particularly suitable catalyst, especially when used with a hydrogen donor like formic acid.[5][6]

Scientific Rationale: Raney Nickel is a highly active hydrogenation catalyst. In the presence of formic acid, which serves as a hydrogen transfer agent, the nitro group is reduced to the corresponding primary amine under relatively mild conditions. This method often shows good chemoselectivity, leaving the ester group intact.[6]

cluster_1 Nitro Group Reduction Workflow Starting Material Ethyl 3-(nitromethyl)hexanoate Reaction Reaction in Methanol Room Temperature Starting Material->Reaction Reagents Raney Nickel Formic Acid (90%) Reagents->Reaction Filtration Filter through Celite Reaction->Filtration Workup Evaporation & Basic Extraction Filtration->Workup Product Ethyl 3-(aminomethyl)hexanoate Workup->Product

Nitro Group Reduction Workflow

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • Ethyl 3-(nitromethyl)hexanoate

  • Raney Nickel (slurry in water)

  • Formic acid (90%)

  • Methanol

  • Celite®

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a suspension of Ethyl 3-(nitromethyl)hexanoate (1.0 equiv) in methanol (0.2 M).

  • Carefully add Raney Nickel (approx. 0.2-0.3 g per 5 mmol of substrate). Caution: Raney Nickel is pyrophoric and should be handled with care, preferably under an inert atmosphere when dry.

  • To the stirred suspension, add 90% formic acid (approx. 10 equiv) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining formic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 3-(aminomethyl)hexanoate, which can be further purified by chromatography or distillation if necessary.

Conversion of the Nitro Group to a Carbonyl (Nef Reaction)

The Nef reaction transforms the nitromethyl group into a formyl group, providing access to γ-keto esters. While the classical Nef reaction uses harsh acidic conditions, milder methods have been developed, such as the reductive Nef reaction using titanium(III) chloride (TiCl₃).[7][8]

Scientific Rationale: The McMurry-Nef reaction involves the reduction of the nitronate anion by TiCl₃ to an intermediate that is readily hydrolyzed in situ to the corresponding carbonyl compound. This method is advantageous due to its mild conditions and tolerance of other functional groups like esters.[8][9]

Experimental Protocol: Reductive Nef Reaction

Materials:

  • Ethyl 3-(nitromethyl)hexanoate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Titanium(III) chloride (TiCl₃), aqueous solution

  • Ammonium acetate buffer

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 3-(nitromethyl)hexanoate (1.0 equiv) in anhydrous methanol (0.5 M) and cool to 0 °C.

  • Add a solution of sodium methoxide in methanol (1.1 equiv) dropwise to form the nitronate salt. Stir for 30 minutes at 0 °C.

  • In a separate flask, prepare a buffered solution of aqueous TiCl₃ by adding it to an ammonium acetate buffer (pH ~6).

  • Add the solution of the nitronate salt to the buffered TiCl₃ solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water and extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the resulting γ-keto ester by flash chromatography.

Application Case Study: Synthesis of a Brivaracetam Precursor

A significant application demonstrating the utility of chiral 3-(nitromethyl)alkanoic acids is in the synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate for the antiepileptic drug Brivaracetam. The following workflow is adapted from a patented synthesis starting from the corresponding chiral acid.

cluster_2 Synthesis of (R)-4-propyldihydrofuran-2(3H)-one A (R)-Ethyl 3-(nitromethyl)hexanoate B Hydrolysis (e.g., LiOH, THF/H₂O) A->B C (R)-3-(nitromethyl)hexanoic acid B->C D Nef-type Reaction (NaNO₂, Acetic Acid) C->D E (R)-2-(2-carboxyethyl)pentanoic acid D->E F Reduction & Cyclization (e.g., NaBH₄, then acid catalyst) E->F G (R)-4-propyldihydrofuran-2(3H)-one F->G

Synthetic Route to a Brivaracetam Intermediate

This multi-step synthesis highlights the strategic use of the nitro and ester functionalities:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid.

  • Nef-type Reaction: The nitro group is then converted to a carboxylic acid. This specific transformation uses sodium nitrite in acetic acid, which effectively converts the nitromethyl group into a carboxyl group.

  • Reduction and Lactonization: The resulting diacid is then selectively reduced and cyclized to form the desired γ-lactone. This can be achieved in a two-step sequence involving reduction of one of the carboxylic acids to a primary alcohol, followed by acid-catalyzed lactonization.

This example underscores how a seemingly simple starting material like Ethyl 3-(nitromethyl)hexanoate can be strategically manipulated to construct complex, stereochemically defined pharmaceutical intermediates.

Conclusion

Ethyl 3-(nitromethyl)hexanoate is a powerful and versatile chiral building block with significant potential in synthetic organic chemistry. Its bifunctional nature allows for a diverse array of transformations, providing access to valuable chiral amines and carbonyl compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic capabilities of this important synthon in their drug discovery and development endeavors.

References

  • McCooey, S. H., & Connon, S. J. (2005). Urea- and Thiourea-Substituted Cinchona Alkaloid Derivatives as Highly Efficient Bifunctional Organocatalysts for the Asymmetric Addition of Malonate to Nitroalkenes: Inversion of Configuration at C9 Dramatically Improves Catalyst Performance.
  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969.
  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, D. C., Gowda, A. S. P., Baba, A. R., & Gowda, S. (2000). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds.
  • Baldoli, C., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(10), 2007-2014.
  • Ballini, R., et al. (2006).
  • Organic Syntheses. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

  • Gascoigne, E. S. J. (2014).
  • Gowda, D. C., et al. (2000). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds.
  • Taylor & Francis Online. (n.d.). Nef reaction – Knowledge and References. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT-627. Frontiers in Chemistry, 8, 135.
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(nitromethyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions regarding this important synthetic transformation. The synthesis primarily involves the Michael addition (or conjugate addition) of nitromethane to ethyl (E)-hex-2-enoate, a fundamental carbon-carbon bond-forming reaction.[1][2] This document provides the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Ethyl 3-(nitromethyl)hexanoate?

The most common and direct route is the Michael addition, a type of conjugate addition reaction.[1] It involves the addition of a nucleophile, in this case, the resonance-stabilized nitronate anion formed from nitromethane, to the β-carbon of an α,β-unsaturated ester, ethyl (E)-hex-2-enoate.[1][3] The reaction is thermodynamically controlled and requires a base to generate the nucleophilic nitronate anion.[2]

Q2: Why is this compound synthetically important?

Ethyl 3-(nitromethyl)hexanoate is a valuable synthetic intermediate.[1] The nitromethyl group is highly versatile; it can be reduced to a primary amine to access γ-amino acid derivatives, which are key structural motifs in pharmaceuticals like Pregabalin.[1] Alternatively, the nitro group can be converted into a carbonyl group through the Nef reaction, serving as a masked aldehyde.[1][4] This compound is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[5]

Q3: What are the key reagents and their roles?

  • Ethyl (E)-hex-2-enoate: The Michael acceptor, an α,β-unsaturated ester with an electrophilic double bond.

  • Nitromethane: The Michael donor. Its α-protons are acidic due to the strong electron-withdrawing effect of the nitro group, allowing for deprotonation to form a nucleophilic carbanion (nitronate).[1]

  • Base: A catalyst required to deprotonate nitromethane. The choice of base is critical and significantly influences reaction rate and yield.[1][3]

  • Solvent: The medium for the reaction. The solvent's properties can affect the solubility of reagents and the stability of intermediates.[3]

General Reaction Scheme

Below is the general reaction scheme for the base-catalyzed Michael addition of nitromethane to ethyl (E)-hex-2-enoate.

G cluster_reactants Reactants cluster_conditions Conditions R1 Ethyl (E)-hex-2-enoate Product Ethyl 3-(nitromethyl)hexanoate R1->Product Michael Acceptor R2 Nitromethane R2->Product Michael Donor Base Base (e.g., DBU, NaOH) Base->Product Catalyst Solvent Solvent Solvent->Product Medium

Caption: General reaction scheme for the synthesis.

Standard Laboratory Protocol

This protocol provides a baseline for conducting the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Ethyl (E)-hex-2-enoate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base

  • Tetrahydrofuran (THF) or another suitable solvent

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a stirred solution of ethyl (E)-hex-2-enoate (1.0 eq) in THF, add nitromethane (1.5-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (e.g., DBU, 0.1-0.2 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding 1M HCl until the solution is acidic (pH ~5-6).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 3-(nitromethyl)hexanoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most common issue. The causes can be systematically investigated using the following workflow.

Troubleshooting_Low_Yield start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents base 2. Evaluate Base Efficiency reagents->base Reagents OK conditions 3. Optimize Reaction Conditions base->conditions Base is Active workup 4. Check Workup & Purification conditions->workup Conditions Optimized end Yield Improved workup->end Losses Minimized

Caption: Workflow for troubleshooting low reaction yield.

Step 1: Verify Reagent Quality & Stoichiometry
  • Potential Cause: Degradation of the Michael acceptor (ethyl (E)-hex-2-enoate), impure nitromethane, or an inactive base. The Michael reaction cannot proceed without a base and a suitable solvent.[3]

  • Troubleshooting:

    • Check Purity: Analyze the starting materials via NMR or GC-MS to confirm their identity and purity. Ethyl (E)-hex-2-enoate can polymerize or isomerize upon storage.

    • Use Fresh Reagents: Use freshly distilled nitromethane and ethyl (E)-hex-2-enoate. Ensure the base has been stored properly under an inert atmosphere.

    • Verify Stoichiometry: An excess of the nitromethane is often used to drive the reaction to completion. Ensure accurate measurements of all reagents.

Step 2: Evaluate Base Efficiency
  • Potential Cause: The chosen base may not be strong enough to deprotonate nitromethane efficiently, or it may be sterically hindered. The pKa of nitromethane is approximately 10.2, so a base with a conjugate acid pKa significantly higher than this is required.

  • Troubleshooting:

    • Base Screening: If a weak base was used, switch to a stronger, non-nucleophilic base like DBU or TMG (Tetramethylguanidine).

    • Consider Heterogeneous Catalysts: Solid-supported bases like KF/Alumina or KOH/Alumina can be highly active and simplify purification.[6][7]

    • Phase-Transfer Catalysis: If using an inorganic base like NaOH in a biphasic system, the reaction can be very slow due to the limited solubility of the nitroalkane in the aqueous phase.[3] Adding a phase-transfer catalyst (e.g., tetrabutylammonium salts) can dramatically increase the yield by transporting the hydroxide ions into the organic phase.[3]

Base TypeExamplesTypical ConditionsAdvantages/Disadvantages
Organic Bases DBU, TMG, TriethylamineHomogeneous, 0.1-1.0 eq.Good solubility; can be difficult to remove.
Alkali Hydroxides NaOH, KOHBiphasic or aqueous mediaInexpensive; low yields without a phase-transfer catalyst.[3]
Solid Bases KF/Alumina, MgOHeterogeneous, 273-323 KEasy removal by filtration; high activity.[6]
Organocatalysts Chiral diamines, thioureasAsymmetric synthesisEnables enantioselective control.[8][9]
Step 3: Optimize Reaction Conditions
  • Potential Cause: Sub-optimal temperature, reaction time, or solvent choice.

  • Troubleshooting:

    • Temperature: The reaction is often run at room temperature or slightly below. If the reaction is slow, gentle heating (e.g., 40-50 °C) may increase the rate, but be aware this can also promote side reactions. For some highly active catalyst systems, lower temperatures (e.g., 273 K) are used.[6]

    • Reaction Time: Monitor the reaction by TLC until the limiting reagent is consumed. Insufficient time will lead to incomplete conversion, while excessively long times can lead to byproduct formation.

    • Solvent Choice: The solvent can impact reagent solubility and reaction rate. While THF is common, other aprotic solvents like acetonitrile or dichloromethane can be effective. In some cases, using nitromethane as the solvent can increase reaction rates.[8]

Problem 2: Formation of Multiple Products / Impurities

The presence of significant side products is a common challenge that complicates purification and lowers the yield of the desired product.

Side_Reactions Start Nitromethane + Ethyl (E)-hex-2-enoate Desired Desired Product (Ethyl 3-(nitromethyl)hexanoate) Start->Desired 1,4-Addition (Michael) Polymer Polymerization of Acceptor Start->Polymer Base-catalyzed DiAddition Di-addition Product Desired->DiAddition Further Michael Addition Retro Retro-Michael (Reversion to Starting Materials) Desired->Retro Reversible under certain conditions Nef Nef Reaction Product (Ketone/Aldehyde) Desired->Nef Acidic Workup

Caption: Common side reactions in the synthesis.

FAQ: I see a higher molecular weight byproduct. What is it and how do I prevent it?
  • Identification: This is likely a di-addition product . The initial Michael adduct still has an acidic proton α to the nitro group, which can be deprotonated and add to a second molecule of the ethyl hexenoate.[4] This is especially common when using nitromethane.[3][4]

  • Prevention:

    • Control Stoichiometry: Use a larger excess of nitromethane relative to the ethyl hexenoate.

    • Slow Addition: Add the base slowly at a low temperature to maintain a low concentration of the deprotonated Michael adduct.

    • Biphasic System: Running the reaction in a biphasic system (e.g., water-dichloromethane) can help. Once the initial adduct is formed, it preferentially moves to the organic phase, reducing its interaction with the base in the aqueous phase and thus suppressing the second addition.[3]

FAQ: My reaction mixture becomes viscous/solidifies. What is happening?
  • Identification: This is likely due to the polymerization of the Michael acceptor (ethyl (E)-hex-2-enoate), which can be initiated by the base.[4]

  • Prevention:

    • Use a Weaker Base/Lower Concentration: Employ the minimum effective concentration of the base.

    • Lower the Temperature: Running the reaction at 0 °C or below can slow the rate of polymerization more than the rate of the desired Michael addition.

    • Slow Base Addition: Add the base slowly to the mixture of the Michael donor and acceptor to ensure it reacts preferentially with the nitromethane.

FAQ: My product decomposed during acidic workup. Why?
  • Identification: You may be observing the Nef reaction . Under strongly acidic conditions, the nitro group of the product can be hydrolyzed to a carbonyl group (an aldehyde in this case).[4]

  • Prevention:

    • Mild Quench: Quench the reaction with a milder acid (e.g., saturated ammonium chloride solution) or a carefully controlled amount of dilute HCl (to pH ~6-7) instead of a strong acid.

    • Temperature Control: Keep the temperature low during the acidic quench.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Journal de la Société Chimique de Tunisie, 11, 37-43. [Link]

  • Rioz-Martínez, A., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis. [Link]

  • Marques, M., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(7), 1770–1773. [Link]

  • Arai, Y., et al. (1996). Michael addition of nitromethane to α,β-unsaturated carbonyl compounds over solid base catalysts. Research on Chemical Intermediates, 22(1), 83-92. [Link]

  • Rioz-Martínez, A., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(5), 4370–4377. [Link]

  • ResearchGate. (n.d.). 1,6‐Michael addition of nitromethane using WERSA as a catalyst. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from Organic Chemistry Portal. [Link]

  • Oiarbide, M., et al. (2018). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 20(17), 5422–5426. [Link]

  • Hajra, S., et al. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT-627. Frontiers in Chemistry, 8, 135. [Link]

  • Tulam, V. K., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry, 2(2), 254-259. [Link]

  • Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • Palomo, C., et al. (2012). Enantioselective conjugate addition of nitromethane to a 0 -hydroxy enones catalyzed by 35. ResearchGate. [Link]

  • IntechOpen. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]

  • Ballini, R., et al. (2005). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results. Chemical Reviews, 105(3), 933-972. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. [Link]

  • Bergbreiter, D. E., & Lalonde, J. J. (1987). Michael additions of nitroalkanes to .alpha.,.beta.-unsaturated carbonyl compounds using potassium fluoride/basic alumina. The Journal of Organic Chemistry, 52(8), 1601–1603. [Link]

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. Retrieved from PubChem. [Link]

  • Asymmetric. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

  • Internet Public Library. (n.d.). Ethyl Hexanoate Lab Report. [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • PubChem. (n.d.). Ethyl 3-methylhex-2-enoate. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Ethyl 2,5-dimethyl-3-(nitromethyl)hexanoate. Retrieved from PubChem. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(nitromethyl)hexanoate (CAS 128013-61-6). This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand impurity formation, and optimize the synthetic process. The primary route to this valuable β-nitro ester is the Michael (conjugate) addition of nitromethane to ethyl (E)-hex-2-enoate, a powerful C-C bond-forming reaction.[1][2] While effective, this reaction is prone to several side reactions that can complicate purification and reduce yield. This guide provides in-depth, experience-driven solutions to these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup of Ethyl 3-(nitromethyl)hexanoate.

Question 1: My reaction is complete, but my crude NMR/GC-MS shows multiple products. The major impurity has a mass corresponding to the addition of two equivalents of the starting ester to one of nitromethane. What is it and how do I prevent it?

Answer: This is the most common impurity and is known as the di-addition product .

  • Causality: The Michael addition is base-catalyzed, involving the deprotonation of nitromethane to form a nitronate anion which acts as the nucleophile.[3] After the initial 1,4-addition to ethyl hex-2-enoate, the resulting product, Ethyl 3-(nitromethyl)hexanoate, still possesses an acidic proton on the carbon atom situated between the nitro and ester-adjacent methylene groups (the α-carbon to the nitro group). In the presence of a strong base, this proton can be abstracted to form a new nucleophile, which can then attack a second molecule of the ethyl hex-2-enoate acceptor.[4][5] This is especially prevalent when nitromethane is the limiting reagent or when using strong, non-hindered bases.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of nitromethane (e.g., 1.2 to 1.5 equivalents) relative to the ethyl hex-2-enoate. This ensures the acceptor is consumed before it can react with the product adduct.

    • Controlled Addition: Add the base slowly to the mixture of the Michael donor (nitromethane) and acceptor (ethyl hex-2-enoate). This keeps the instantaneous concentration of the deprotonated product low. Alternatively, adding the acceptor slowly to a mixture of the base and nitromethane can also be effective.

    • Choice of Catalyst: Employing a milder or more sterically hindered base can reduce the rate of the second deprotonation. While strong bases like sodium methoxide are effective, catalysts like KF/alumina, triethylamine, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under optimized conditions can offer better selectivity.[6]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and often improves selectivity by disfavoring the second addition.

Question 2: My final product has a low yield, and I notice the presence of my starting materials in the crude product. What went wrong?

Answer: Low conversion can be attributed to several factors related to catalyst activity, reaction conditions, or equilibrium issues.

  • Causality & Solutions:

    • Inactive Catalyst: The base catalyst is crucial for deprotonating nitromethane (pKa ≈ 10.2 in H₂O).[3] If you are using a solid-supported catalyst, ensure it has not been deactivated by moisture or atmospheric CO₂. If using a soluble base like an alkoxide, ensure it was not prepared from wet alcohol, which would hydrolyze it. The reaction often fails to proceed in the absence of a suitable base.[5]

    • Insufficient Reaction Time/Temperature: The Michael addition is thermodynamically controlled.[7] While some catalyst systems are fast, others may require several hours to reach completion. Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required, but be mindful that this can also promote side reactions.

    • Retro-Michael Reaction: The Michael addition is a reversible process.[4] During workup, particularly if conditions become unfavorable (e.g., prolonged exposure to strong base at high temperatures), the adduct can revert to the starting materials. Quench the reaction by neutralizing the base (e.g., with a mild acid like ammonium chloride solution) as soon as it is complete.

Question 3: After an acidic workup, my product seems to have been converted into something else, and I observe gas evolution. What happened?

Answer: You have likely triggered a Nef reaction .

  • Causality: The Nef reaction is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane (or its corresponding nitronate salt) to an aldehyde or ketone and nitrous oxide (N₂O).[1] When you quench your basic reaction mixture containing the nitronate anion of your product with a strong acid (e.g., HCl, H₂SO₄), you can inadvertently convert the nitromethyl group into a formyl (aldehyde) group, yielding ethyl 3-formylhexanoate.

  • Prevention:

    • Avoid using strong mineral acids for the workup.

    • Quench the reaction with a buffered or weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).

    • If an acidic wash is necessary to remove basic catalysts, use a dilute, weak organic acid like acetic acid and perform the wash quickly at low temperatures.

Question 4: My isolated product is a yellow or brown oil, even after purification. What causes this color and how can I remove it?

Answer: Color in nitroalkane products is common and usually arises from small amounts of highly conjugated impurities or nitronate salts.

  • Causality & Solutions:

    • Residual Nitronate Salts: The aci-form (nitronate) of the nitro group is yellow. If the product is not fully protonated and traces of base remain, a yellow color can persist. A thorough wash with a mild acid solution during workup can help.

    • Oxidation/Side Reaction Products: Minor side reactions can create colored impurities.

    • Purification: Standard purification by flash column chromatography on silica gel is usually very effective at removing these colored impurities. If the color persists, treating a solution of the product with a small amount of activated carbon followed by filtration through celite can remove color-forming bodies. A patent for purifying nitroaliphatic compounds suggests that aeration or treatment with a small amount of acid followed by redistillation can also be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the reaction and assessing final product purity?

A1: A multi-technique approach is best:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a standard mobile phase like 20-30% ethyl acetate in hexanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like unreacted starting materials and the main product. It provides both retention time and mass data.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting less volatile impurities like the di-addition product or hydrolyzed acid.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and for quantifying the purity against a known standard.

Q2: What is the most effective method for purifying the final product on a lab scale?

A2: Flash column chromatography on silica gel is the most reliable method for obtaining high-purity Ethyl 3-(nitromethyl)hexanoate. The polarity difference between the non-polar starting ester, the moderately polar product, and the more polar di-addition product allows for excellent separation. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%).

Q3: Can this reaction be performed without a solvent?

A3: Yes, under certain conditions, Michael additions can be run neat (without solvent), particularly with solid-supported catalysts.[12] This can be advantageous for process efficiency and sustainability. However, solventless reactions can sometimes be difficult to control thermally, as the reaction is exothermic. Using a solvent helps to dissipate heat and maintain a consistent reaction temperature. Common solvents include THF, dichloromethane, or methanol, depending on the base used.[5]

Summary of Potential Impurities

Impurity NameStructure/DescriptionProbable CausePrevention & Removal
Ethyl (E)-hex-2-enoate Starting MaterialIncomplete reaction; Retro-Michael reaction.Drive reaction to completion; Use excess nitromethane; Remove by column chromatography.
Nitromethane Starting MaterialIncomplete reaction; Use of excess reagent.Remove by evaporation (low boiling point) or during column chromatography.
Di-addition Product C₁₈H₃₁NO₆Reaction of the product with a second molecule of the acceptor ester.[4]Use excess nitromethane; Slow addition of base/acceptor; Lower reaction temperature. Remove by column chromatography.
Polymerized Acceptor Polymer of ethyl hex-2-enoateStrong basic conditions promoting anionic polymerization of the Michael acceptor.[4]Use milder base; Lower temperature. Remove by filtration (if solid) or column chromatography.
3-(Nitromethyl)hexanoic acid Hydrolyzed ester productPresence of water during reaction or workup, especially with strong acid/base.Use anhydrous conditions and reagents. Remove by basic wash (e.g., NaHCO₃ solution).
Ethyl 3-formylhexanoate Product of Nef ReactionWorkup with strong mineral acid.[1]Quench with buffered or weak acid solution (e.g., aq. NH₄Cl). Very difficult to separate; prevention is key.

Experimental Protocol: Flash Column Chromatography Purification

This protocol describes a standard procedure for purifying the crude product after initial workup (e.g., neutralization, extraction, and drying).

  • Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes or 5% ethyl acetate in hexanes). Swirl to create a uniform slurry.

  • Pack the Column: Secure a glass chromatography column vertically. Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed to a stable height. Ensure the top of the bed is flat.

  • Prepare the Sample: Dissolve the crude Ethyl 3-(nitromethyl)hexanoate oil in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

  • Load the Column: Carefully add the concentrated sample solution or the dry-loaded silica to the top of the packed column bed.

  • Elute the Components: Begin adding the mobile phase (eluent), starting with a low polarity (e.g., 5% Ethyl Acetate/Hexanes). Use positive pressure to maintain a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified Ethyl 3-(nitromethyl)hexanoate as a colorless or pale yellow oil.[13][14]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving common impurity issues during the synthesis.

Troubleshooting_Workflow start Analyze Crude Product (GC-MS, NMR, TLC) check_purity Purity Acceptable? start->check_purity unreacted_sm Impurity: Unreacted Starting Materials check_purity->unreacted_sm No, High SM di_addition Impurity: Di-addition Product (High MW) check_purity->di_addition No, High MW Peak other_peaks Other Impurities (e.g., Nef, Polymer) check_purity->other_peaks No, Other Peaks end_ok Product Isolated check_purity->end_ok Yes action_sm Action: - Increase reaction time/temp - Check catalyst activity - Adjust stoichiometry unreacted_sm->action_sm purify Purify by Flash Column Chromatography unreacted_sm->purify action_di Action: - Use excess nitromethane - Add base slowly - Lower reaction temp di_addition->action_di di_addition->purify action_other Action: - Use mild workup (NH4Cl) - Use milder base - Control temperature other_peaks->action_other other_peaks->purify end_rework Optimize & Repeat Synthesis action_sm->end_rework action_di->end_rework action_other->end_rework purify->end_ok

Caption: Troubleshooting workflow for impurity identification and resolution.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]

  • ResearchGate. (2025). Michael addition of nitromethane to α,β-unsaturated carbonyl compounds over solid base catalysts. Request PDF. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from MDPI. [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from NIH. [Link]

  • International Journal of Innovative Research in Technology. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. IJIRT. [Link]

  • Lund University Publications. (2023). Michael additions utilizing transition- metal-catalysts, Scope and limitations. Retrieved from Lund University. [Link]

  • ACS Publications. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. Retrieved from ACS. [Link]

  • Pharmatutor. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from Pharmatutor. [Link]

  • Société Chimique de Tunisie. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. J. Soc. Chim. Tunisie. [Link]

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Request PDF. [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Wikipedia. (n.d.). Nitromethane. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2025). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results. Request PDF. [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • PubChem. (n.d.). Nitromethane. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Enantioselective conjugate addition of nitromethane to a 0 -hydroxy enones catalyzed by 35. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). EP0471043A1 - Nitrate ester preparation.
  • PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from PrepChem. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

  • PubMed Central. (n.d.). Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. Retrieved from NIH. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Enantioselective conjugate addition of nitromethane to β,β-disubstituted enones 61, followed by an iron-mediated reduction/cyclization/dehydration sequence to 1-pyrrolines 63. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from Organic Chemistry Portal. [Link]

  • Jeske, R. (2022, February 23). Conjugate Addition Reactions Part 1 V2 [Video]. YouTube. [Link]

  • Internet Public Library. (n.d.). Ethyl Hexanoate Lab Report. Retrieved from IPL.org. [Link]

  • Reddit. (2024, April 2). First synthesis of ethyl acetate, does that yield make sense? r/chemistry. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(nitromethyl)hexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 3-(nitromethyl)hexanoate. This β-nitro ester is a valuable building block in organic synthesis, notably as an intermediate for active pharmaceutical ingredients.[1][2] Its purification via column chromatography, while routine, presents specific challenges that can impact yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical field experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the column chromatography of ethyl 3-(nitromethyl)hexanoate in a question-and-answer format.

Question 1: My yield is significantly lower than expected after the column. Where did my product go?

Answer: Low recovery of ethyl 3-(nitromethyl)hexanoate can stem from several factors, often related to the compound's stability on the stationary phase or physical loss during the process.

Possible Causes & Solutions:

  • Decomposition on Silica Gel: The nitro group makes the α-protons acidic, and the compound can be sensitive to the slightly acidic nature of standard silica gel.[1][3][4] This can lead to degradation on the column.

    • Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of silica gel in your initial mobile phase containing 1% triethylamine. This neutralizes the acidic sites on the silica surface, minimizing decomposition.[5]

    • Solution 2: Use an Alternative Stationary Phase. If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[3][4] Always perform a preliminary TLC analysis on these alternative phases to ensure proper separation.

    • Solution 3: Check for Stability. Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, it's a strong indicator of instability on silica.[3][4]

  • Product is Highly Diluted: The compound may have eluted, but the fractions are too dilute to be detected by TLC.[3][6]

    • Solution: Combine fractions that are expected to contain your product and concentrate them using a rotary evaporator before re-analyzing by TLC.[3][6]

  • Irreversible Adsorption: Highly polar impurities or byproducts from the synthesis can bind strongly to the top of the column, trapping some of the product.

    • Solution: Add a layer of sand or Celite (approximately 2-5 mm) on top of the silica gel after packing.[7] This helps to catch baseline impurities and prevents disturbance of the silica bed during solvent addition.

Question 2: I'm seeing significant co-elution of my product with an impurity. How can I improve the separation?

Answer: Achieving baseline separation is critical for high purity. Co-elution indicates that the chosen mobile phase is not optimal for resolving the product from a specific impurity.

Possible Causes & Solutions:

  • Inadequate Solvent System: The polarity of the eluent may not be suitable to differentiate between your product and the impurity.

    • Solution 1: Optimize the Mobile Phase with TLC. The ideal Rf (retention factor) for the target compound on a TLC plate is between 0.2 and 0.4 to ensure good separation on the column.[8] Systematically test different solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to maximize the ΔRf (difference in Rf values) between your product and the impurity.

    • Solution 2: Employ a Gradient Elution. Start with a low-polarity mobile phase to elute non-polar impurities.[9] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to first elute the less polar component, followed by the more polar one.[9][10]

  • Column Overloading: Applying too much crude material to the column will lead to broad, overlapping bands.[6]

    • Solution: A general rule of thumb is to use a silica gel-to-crude product mass ratio of at least 30:1, and potentially up to 100:1 for difficult separations.[10]

  • Poor Column Packing: Channels or cracks in the silica bed will lead to an uneven solvent front and poor separation.

    • Solution: Pack the column carefully, ensuring a homogenous slurry of silica gel in the mobile phase. Gently tap the column as the silica settles to ensure a compact, uniform bed.[11] Running the eluent through the packed column for a period before loading the sample can help settle the stationary phase.[10]

Question 3: My product is streaking or "tailing" down the column and on my TLC plates. What causes this and how can I fix it?

Answer: Tailing is a common issue, particularly with polar or acidic compounds, and it significantly compromises resolution.

Possible Causes & Solutions:

  • Sample Overload on TLC or Column: Too much compound applied to the TLC plate or column can saturate the stationary phase at the point of application.

    • Solution: Apply a more dilute sample to the TLC plate. For column chromatography, ensure you are not exceeding the column's loading capacity.

  • Interaction with Acidic Silica: The acidic protons on the nitromethyl group can interact strongly with the silanol groups (Si-OH) on the silica surface, causing tailing.

    • Solution 1: Add a Modifier to the Mobile Phase. Incorporating a small amount of a polar modifier like triethylamine (0.5-1%) or acetic acid into your eluent can often resolve tailing.[5] Triethylamine will occupy the acidic sites on the silica, while acetic acid can improve the chromatography of acidic compounds by keeping them protonated. Test both to see which works best for your specific separation.

    • Solution 2: Use Deactivated Silica. As mentioned for decomposition issues, using silica pre-treated with a base can mitigate these secondary interactions.[5]

  • Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is much stronger (more polar) than the mobile phase can cause streaking.[7]

    • Solution: Dissolve the crude product in the minimum amount of the initial, least polar mobile phase. If solubility is an issue, use a slightly more polar solvent and then adsorb the sample onto a small amount of silica gel.[7] After evaporating the solvent, this "dry-loaded" sample can be added to the top of the column.[7][8]

II. Frequently Asked Questions (FAQs)

What is the best stationary phase for purifying ethyl 3-(nitromethyl)hexanoate?

Standard flash-grade silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[8] However, due to the potential for compound degradation on acidic silica, deactivated silica gel or neutral alumina can be superior alternatives.[3][4][5]

How do I identify potential impurities in my crude product?

Ethyl 3-(nitromethyl)hexanoate is typically synthesized via a Michael addition of nitromethane to an α,β-unsaturated ester.[1][12] Common side products can include:

  • Di-addition Products: Where a second molecule of the ester reacts with the initial product.[13]

  • Polymerization of the Acceptor: The α,β-unsaturated ester can polymerize under basic reaction conditions.[13]

  • Retro-Michael Products: The reaction can be reversible, leading to the presence of starting materials.[13]

  • Henry Reaction (Nitroaldol) Products: Self-condensation of the nitroalkane can occur.[13]

How should I prepare and load my sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude sample in the absolute minimum volume of the initial eluent (or a slightly more polar solvent if necessary).[7] Carefully pipette this solution directly onto the top surface of the packed silica gel.[7]

  • Dry Loading: This is the preferred method, especially for samples with poor solubility in the eluent.[7] Dissolve the crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-5 times the mass of the crude product), and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[7][10] This powder is then carefully added to the top of the packed column.[8]

What is a good starting mobile phase for TLC analysis?

A good starting point for developing a TLC solvent system is a 20% solution of ethyl acetate in hexanes (1:4 v/v). From there, you can adjust the ratio to achieve the target Rf of 0.2-0.4.

III. Experimental Protocols & Data

Protocol: Step-by-Step Column Chromatography Purification
  • TLC Analysis: Develop an optimal solvent system using TLC plates. A mixture of ethyl acetate and hexanes is a common choice. Aim for a system that gives your product an Rf value of approximately 0.3.[8]

  • Column Preparation: Select an appropriately sized glass column. As a rule, the silica gel bed height should be about 10-15 times its diameter. Secure the column vertically to a stand.

  • Packing the Column (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[11]

    • Add a protective layer of sand (2-5 mm) on top of the settled silica bed.[7]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude ethyl 3-(nitromethyl)hexanoate in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the mass of your crude product) and mix to form a slurry.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder onto the top layer of sand in the column, creating an even layer.

  • Elution:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer.

    • Apply gentle air pressure to the top of the column to begin elution at a steady rate (a flow rate of about 2 inches per minute is often recommended).

    • Collect fractions in test tubes or vials.

    • If using a gradient, start with the low-polarity solvent and gradually introduce the more polar solvent mixture.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl 3-(nitromethyl)hexanoate.

Data Summary Table
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderate polarity compounds.
Mobile Phase (TLC) Start with 20:80 Ethyl Acetate:HexanesGood starting polarity for β-nitro esters.
Target Rf 0.2 - 0.4Optimal range for good separation on a column.
Loading Method Dry LoadingPrevents band broadening, ideal for less soluble samples.[7]
Silica:Crude Ratio 30:1 to 100:1 (w/w)Ensures sufficient resolving power.[10]

IV. Visualization of Workflows

Chromatography Workflow Diagram

G TLC 1. TLC Optimization (Target Rf = 0.3) Pack 2. Column Packing (Silica Slurry) TLC->Pack Load 3. Sample Loading (Dry Load Preferred) Pack->Load Elute 4. Elution (Gradient or Isocratic) Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic Diagram

G Start Problem Encountered LowYield Low Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep Tailing Tailing/Streaking? Start->Tailing Decomp Decomposition on Silica? -> Deactivate Silica -> Use Alumina/Florisil LowYield->Decomp Cause Dilute Fractions Too Dilute? -> Concentrate & Re-TLC LowYield->Dilute Cause Solvent Wrong Solvent System? -> Re-optimize TLC (ΔRf) -> Use Gradient PoorSep->Solvent Cause Overload Column Overloaded? -> Reduce Sample Load PoorSep->Overload Cause Tailing->Overload Cause Acidic Acidic Interaction? -> Add Et3N to Eluent -> Dry Load Sample Tailing->Acidic Cause

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • BenchChem. (n.d.). Common side products in the Michael addition of nitroalkanes.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate | CAS 128013-61-6.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude (3-Amino-5-fluoro-2-nitrophenyl)methanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis.
  • SCTunisie.org. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ResearchGate. (2017, June 30). Product decomposed on silica gel.

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3-(nitromethyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Michael addition reaction. The synthesis, which involves the conjugate addition of nitromethane to ethyl (E)-hex-2-enoate, is a crucial step in the production of various complex molecules, including the antiepileptic drug Brivaracetam.[1][2] This document provides in-depth, experience-based solutions to common reaction failures in a user-friendly question-and-answer format.

I. Reaction Fundamentals and Common Issues

The core of this synthesis is a Michael (or conjugate) addition, a fundamental carbon-carbon bond-forming reaction.[3] In this process, a nucleophile—in this case, the nitronate anion generated from nitromethane—attacks the β-carbon of an α,β-unsaturated carbonyl compound, ethyl hex-2-enoate.[4]

Q1: My reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?

A1: Low or no conversion in a Michael addition of this type typically points to issues with the generation or reactivity of the nucleophile (the nitronate anion) or the stability of the starting materials. Here’s a systematic approach to troubleshooting this common problem:

1. Catalyst and Base Integrity: The Michael reaction involving nitroalkanes is critically dependent on a base to deprotonate the nitromethane, forming the reactive nitronate anion.[5]

  • Base Strength and Type: The pKa of nitromethane is approximately 10.2 in water, meaning a sufficiently strong base is required for deprotonation. However, overly strong, non-nucleophilic bases can sometimes lead to side reactions. Common bases for this transformation include sodium hydroxide, potassium carbonate, and various alkoxides.[5][6][7]
  • Catalyst Deactivation: Ensure your base is not old or deactivated. For instance, sodium hydroxide can react with atmospheric carbon dioxide to form sodium carbonate, reducing its efficacy. It is recommended to use freshly opened or properly stored reagents.

2. Solvent Selection and Quality: The choice of solvent is crucial as it influences the solubility of reactants and the stability of the intermediate ions.[1][5]

  • Solvent Polarity: Aprotic solvents like dichloromethane (DCM) or toluene are often used.[6] In some cases, protic solvents like ethanol can be employed, but they may slow down the reaction by solvating the nucleophile.[5]
  • Anhydrous Conditions: Ensure your solvents are dry. Water can interfere with the reaction by protonating the nitronate anion, rendering it non-nucleophilic.

3. Reaction Temperature: While many Michael additions proceed at room temperature, the activation energy for this specific reaction might require gentle heating.[8] Conversely, excessive heat can lead to decomposition or side reactions. A good starting point is room temperature, with the option to gently heat to 40-50 °C if the reaction is sluggish.[9]

4. Purity of Starting Materials:

  • Ethyl (E)-hex-2-enoate: Ensure the α,β-unsaturated ester is pure and free from any acidic impurities that could quench the base.
  • Nitromethane: While generally stable, ensure it has not been contaminated.

Below is a troubleshooting workflow to address low or no yield:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The formation of multiple products often indicates the occurrence of side reactions. In the context of the Michael addition of nitromethane, the most common side reactions are:

  • Double Michael Addition: The initial product, ethyl 3-(nitromethyl)hexanoate, still possesses an acidic proton on the carbon bearing the nitro group. This can be deprotonated by the base to form a new nucleophile, which can then react with another molecule of ethyl hex-2-enoate. This leads to the formation of a di-adduct.

  • Polymerization: The α,β-unsaturated ester can undergo base-catalyzed polymerization, especially if the concentration of the base is too high or the reaction temperature is excessive.

  • 1,2-Addition: While less common for "soft" nucleophiles like nitronates, under certain conditions, direct attack at the carbonyl carbon (1,2-addition) can occur, leading to an unstable intermediate that may decompose.[10] Stronger, "harder" nucleophiles tend to favor 1,2-addition.[10]

To mitigate these side reactions, consider the following strategies:

Side ReactionMitigation Strategy
Double Michael Addition - Use a stoichiometric amount or a slight excess of nitromethane relative to the ethyl hex-2-enoate.- Slowly add the ethyl hex-2-enoate to the reaction mixture containing the nitromethane and base.
Polymerization - Use a catalytic amount of a milder base.- Maintain a lower reaction temperature.- Ensure efficient stirring to avoid localized high concentrations of base.
1,2-Addition - This is less likely with nitromethane but can be influenced by the choice of cation and solvent. Sticking to established protocols should minimize this.

II. Experimental Protocols and Optimization

Q3: Can you provide a standard, reliable protocol for the synthesis of ethyl 3-(nitromethyl)hexanoate?

A3: The following protocol is a robust starting point for this synthesis. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

Materials:

  • Nitromethane

  • Ethyl (E)-hex-2-enoate

  • Potassium Carbonate (K₂CO₃)

  • Triethylbenzylammonium chloride (TEBAC) - as a phase transfer catalyst

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nitromethane (1.2 equivalents) and triethylbenzylammonium chloride (0.1 equivalents) in dichloromethane.

  • Addition of Base: Add finely powdered potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Addition of Michael Acceptor: Slowly add ethyl (E)-hex-2-enoate (1.0 equivalent) to the reaction mixture dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-(nitromethyl)hexanoate.[5]

Caption: Step-by-step experimental workflow.

Q4: How can I optimize the reaction conditions for better yield and purity?

A4: Optimization is a systematic process. The following table outlines key parameters and their potential impact on the reaction outcome. It is advisable to vary one parameter at a time to accurately assess its effect.

ParameterVariablePotential Impact
Base - Type (e.g., K₂CO₃, NaOH, DBU)- Stoichiometry (catalytic vs. stoichiometric)The choice of base and its amount can significantly affect the reaction rate and the formation of byproducts. Weaker bases like K₂CO₃ are often preferred to minimize side reactions.
Solvent - Polarity (e.g., DCM, Toluene, THF, Ethanol)Solvent polarity can influence the solubility of reactants and the stability of intermediates. Aprotic solvents are generally favored.[6]
Temperature - Room Temperature vs. Heated (e.g., 40-50 °C)Increasing the temperature can accelerate the reaction but may also promote side reactions like polymerization.[9]
Concentration - Dilute vs. ConcentratedHigher concentrations can increase the reaction rate but may also favor bimolecular side reactions.
Catalyst - Phase Transfer Catalyst (e.g., TEBAC)- OrganocatalystA phase transfer catalyst can be beneficial in biphasic systems.[5] Chiral organocatalysts can be employed for asymmetric synthesis.[9]

III. Product Characterization and Purification

Q5: What are the key analytical techniques to confirm the successful synthesis and purity of ethyl 3-(nitromethyl)hexanoate?

A5: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.

    • In the ¹H NMR spectrum, you should observe characteristic signals for the ethyl ester group (a triplet and a quartet), the protons of the hexyl chain, and, most importantly, the diastereotopic protons of the -CH₂-NO₂ group, which will likely appear as a complex multiplet.

    • In the ¹³C NMR spectrum, key signals will include the carbonyl carbon of the ester, the carbon attached to the nitro group, and the carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹) and the ester carbonyl group (around 1735 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (203.24 g/mol ).[2]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are crucial for assessing the purity of the final product and for monitoring the reaction progress.

Q6: I am having difficulty purifying the product by column chromatography. Are there any tips?

A6: Purification of β-nitro esters can sometimes be challenging. Here are some practical tips:

  • Silica Gel Activity: Use silica gel of appropriate activity. If the product is streaking or decomposing on the column, you might consider deactivating the silica gel slightly by adding a small percentage of triethylamine to the eluent system.

  • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is often effective.

  • Loading: Do not overload the column. It is better to run multiple smaller columns than one overloaded column.

  • Alternative Purification: If chromatography is problematic, consider vacuum distillation if the product is thermally stable and has a suitable boiling point (approximately 286.2 °C at 760 mmHg).[2]

References

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Journal de la Société Chimique de Tunisie, 11, 37-43.
  • ResearchGate. (n.d.). Michael addition of nitromethane and malononitrile to dimethyl ethylidenemalonate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition of nitromethane to ??, ??-unsaturated carbonyl compounds over solid base catalysts | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds | Organic Letters. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Retrieved from [Link]

  • ACS Publications. (2015, March 11). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters. Retrieved from [Link]

  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate.
  • Google Patents. (n.d.). EP0471043A1 - Nitrate ester preparation.
  • ACS Publications. (2017, December 19). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects | The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts | Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 3-(nitromethyl)hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(nitromethyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formation and provide answers to frequently asked questions encountered during this important synthetic transformation. The primary route to this compound is the Michael (or conjugate) addition of nitromethane to ethyl (E)-hex-2-enoate.[1] While this is a powerful C-C bond-forming reaction, it is not without its challenges. This document provides in-depth, field-proven insights to help you navigate these issues and optimize your reaction outcomes.

Core Reaction Pathway

The target reaction involves the base-catalyzed 1,4-addition of a nitromethane-derived nucleophile to an α,β-unsaturated ester.[2][3]

G cluster_reactants Reactants cluster_product Product Nitromethane Nitromethane (Michael Donor) Catalyst Base Catalyst (e.g., NaOEt, DBU) Nitromethane->Catalyst Acceptor Ethyl (E)-hex-2-enoate (Michael Acceptor) Acceptor->Catalyst Product Ethyl 3-(nitromethyl)hexanoate Catalyst->Product Michael Addition G start Reaction Setup temp Maintain Low Temperature (e.g., 0 °C to RT) start->temp base Use Catalytic Amount of Appropriate Base (e.g., DBU) temp->base monitor Monitor Progress via TLC/GC-MS base->monitor quench Quench Reaction Promptly at Optimal Conversion monitor->quench workup Proceed to Aqueous Workup quench->workup end Product Isolation workup->end

Caption: A workflow to mitigate the retro-Michael reaction.

Q2: I've isolated a major side-product with a molecular weight that suggests two equivalents of the ester have reacted. What is this impurity?

A2: You are likely observing a di-addition product.

This is a very common side-product, especially when using nitromethane as the Michael donor. [4]

  • Mechanism of Formation: The primary product, Ethyl 3-(nitromethyl)hexanoate, still possesses an acidic proton on the carbon adjacent to the nitro group. The base present in the reaction can deprotonate this product, forming a new nitronate anion. This anion can then act as a nucleophile itself, attacking a second molecule of ethyl (E)-hex-2-enoate.

G cluster_main Primary Michael Addition cluster_side Secondary Michael Addition (Side-Reaction) R1 Nitromethane Anion P1 Product Anion R1->P1 Attacks A1 Ethyl (E)-hex-2-enoate A2 Ethyl (E)-hex-2-enoate P1->A2 Attacks P2 Di-addition Product caption Formation of the di-addition side-product.

Caption: Pathway for di-addition side-product formation.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: The most effective solution is to control the relative concentrations of the reactants. Slowly adding the Michael acceptor (ethyl (E)-hex-2-enoate) to the solution of pre-formed nitromethane anion can help ensure the acceptor reacts with the more abundant nitromethane anion before it can react with the product anion.

    • Molar Ratio: Using a slight excess of nitromethane relative to the acceptor can also disfavor the second addition.

    • Base Concentration: Using only a catalytic amount of base ensures that the concentration of the product anion is kept low at any given time.

ParameterRecommended ActionRationale
Stoichiometry Slow addition of acceptor to donorMaintains low acceptor concentration, favoring primary reaction.
Reactant Ratio Use slight excess of nitromethaneCompetitively favors reaction with the starting nitromethane anion.
Catalyst Use a catalytic amount of baseMinimizes the concentration of the deprotonated product adduct.
Q3: My reaction mixture became viscous, and I isolated a sticky, polymeric material. What is happening?

A3: This is caused by the base-catalyzed polymerization of your Michael acceptor, ethyl (E)-hex-2-enoate.

α,β-unsaturated esters, like acrylates, are monomers that can undergo anionic polymerization. [5][6]The same base used to catalyze your desired Michael addition can initiate this unwanted polymerization pathway.

  • Causality: Strong bases can add to the Michael acceptor, generating an enolate that can then act as a monomer to attack another molecule of the acceptor, leading to chain growth. This is more prevalent with stronger bases and at higher concentrations.

  • Troubleshooting & Optimization:

    • Base Strength & Concentration: Avoid strong, nucleophilic bases in stoichiometric amounts. A non-nucleophilic organic base like DBU or a weaker base is preferable. Ensure the base is added slowly and with efficient stirring to avoid localized high concentrations.

    • Temperature: Lower temperatures (e.g., 0 °C or below) significantly reduce the rate of anionic polymerization.

    • Inhibitors: In extreme cases, a radical inhibitor (though this is anionic polymerization, contaminants can sometimes initiate radical pathways) like hydroquinone can be present in the commercial starting material, which is beneficial. Ensure your starting material is not overly purified to remove it.

Q4: My workup involved adding strong acid, and my final product's NMR and IR spectra suggest the presence of a carbonyl group instead of a nitro group. What is this product?

A4: Your product has undergone a Nef reaction.

The Nef reaction is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane (or its corresponding nitronate salt) to an aldehyde or ketone, respectively. [7][8]This is a very common issue if the workup procedure is not carefully controlled.

  • Mechanism of Formation: The reaction proceeds by protonating the nitronate salt (formed during the basic reaction) to a nitronic acid. Further protonation and attack by water leads to an unstable intermediate that ultimately eliminates nitrous oxide (N₂O) and water to yield the carbonyl compound. [8][9]This reaction is highly favorable under strongly acidic conditions (pH < 1). [10][11]

G start Product Nitronate (from reaction mixture) acid Add Strong Acid (e.g., HCl, H₂SO₄, pH < 1) start->acid intermediate1 Nitronic Acid Intermediate acid->intermediate1 intermediate2 Hydrolysis & Rearrangement intermediate1->intermediate2 H₂O product 3-Formylhexanoic acid, ethyl ester (Keto-ester Product) intermediate2->product gas N₂O Gas intermediate2->gas

Caption: The Nef reaction pathway during acidic workup.

  • Troubleshooting & Protocol:

    • Avoid Strong Acids: Do not use strong mineral acids like concentrated HCl or H₂SO₄ for the quench or workup.

    • Buffered Quench: Quench the reaction by pouring it into a cold, saturated aqueous solution of a mild acid or buffer, such as ammonium chloride (NH₄Cl) or sodium bisulfate (NaHSO₄).

    • pH Control: Maintain the pH of the aqueous phase between 4 and 7 during extraction.

Recommended Workup Protocol to Avoid the Nef Reaction
  • Cool the reaction mixture in an ice bath.

  • Slowly pour the cooled reaction mixture into a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Allow the mixture to stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose base for this reaction? A: There is no single "best" base, as the optimal choice depends on the scale and desired purity. For small-scale research, a catalytic amount (5-10 mol%) of a strong, non-nucleophilic amidine base like DBU often provides a good balance of reactivity and low side-product formation. For larger-scale synthesis where cost is a factor, a catalytic amount of an alkoxide like sodium ethoxide (NaOEt) in ethanol can be effective, but temperature control is more critical to prevent polymerization and retro-Michael reactions.

Q: How can I purify the final product away from these impurities? A: Flash column chromatography on silica gel is the most reliable method for purification. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The di-addition product is significantly more polar and will have a lower Rf, while unreacted starting materials are less polar. Products from the Nef reaction will have different polarities and can also be separated chromatographically.

Q: If I use nitroethane instead of nitromethane, will that solve the di-addition problem? A: Yes, using nitroethane will prevent the specific di-addition side-product discussed. The resulting Michael adduct, ethyl 3-(1-nitroethyl)hexanoate, has a tertiary carbon bearing the nitro group and thus lacks an acidic proton at that position. It cannot be deprotonated to act as a nucleophile for a second Michael addition.

References

  • Feldman, D., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from [Link]

  • Wadhawa, G. C. (n.d.). Nef reaction. Slideshare. Retrieved from [Link]

  • Professor Dave Explains. (2022, May 4). Nef Reaction (Introduction to Umpolung Chemistry). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Theato, P., et al. (2020). Auto-tandem oxa-Michael addition and transesterification polymerisation. Polymer Chemistry, RSC Publishing. Retrieved from [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32, 165–194. Retrieved from [Link]

  • Liu, G., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION | Scientific method. Retrieved from [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Journal de la Société Chimique de Tunisie, 11, 37-42. Retrieved from [Link]

  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]

  • ResearchGate. (2015). Which kind of catalyst should be used for retro-aza-Michael addition reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • ideXlab. (n.d.). Retro-Michael Reaction - Explore the Science & Experts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Professor Dave Explains. (2015, January 5). Michael Addition. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. Retrieved from [Link]

  • Frontiers. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective conjugate addition of nitromethane to a 0 -hydroxy enones catalyzed by 35. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. Retrieved from [Link]

  • Google Patents. (n.d.). EP0471043A1 - Nitrate ester preparation.
  • ResearchGate. (n.d.). (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Retrieved from [Link]

  • PubMed Central. (n.d.). Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methylhex-2-enoate. Retrieved from [Link]

Sources

Stability and storage conditions for Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3-(nitromethyl)hexanoate (CAS: 128013-61-6). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile β-nitro ester. Here, we address common questions and troubleshooting scenarios encountered during its use in complex organic synthesis.

Quick Reference: Recommended Storage & Handling

For immediate reference, the primary storage and handling parameters are summarized below. The rationale and detailed explanations are provided in the subsequent sections.

ParameterRecommendationRationale & Notes
Storage Temperature 2–8°C[1]Minimizes degradation kinetics. Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing potential oxidative degradation and hydrolysis.
Light Exposure Store in an amber vial or in the dark[2]Protects against potential light-induced degradation, a general best practice for complex organic molecules.
Container Tightly sealed, dry glass container[3][4][5]Prevents contamination and moisture ingress. Glass is preferred for its inertness.
Short-Term Handling Handle under an inert atmosphere.Minimizes exposure to air and moisture during weighing and dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of Ethyl 3-(nitromethyl)hexanoate?

For long-term stability, the compound should be stored refrigerated at 2–8°C.[1] This temperature range is optimal for slowing down potential hydrolytic and rearrangement reactions without the risk of freezing, which could introduce moisture upon temperature cycling.

Q2: Does this compound need to be stored under an inert atmosphere?

Yes. While the molecule is not acutely sensitive to air, both the ester and the nitroalkane functionalities can be susceptible to long-term degradation pathways influenced by moisture and oxygen. The acidic α-proton on the nitromethyl group can participate in various reactions, and the ester linkage is prone to hydrolysis.[6] Storing under an inert gas like argon or nitrogen is a critical preventative measure to ensure long-term purity.

Q3: Is Ethyl 3-(nitromethyl)hexanoate sensitive to light?

While specific photostability data for this compound is not extensively published, it is a standard best practice in organic chemistry to protect all complex intermediates from light to prevent unknown photochemical reactions.[2] We strongly recommend storing the material in an amber vial or in a dark, enclosed space such as a refrigerator cabinet.

Q4: What solvents are recommended for preparing stock solutions?

For preparing stock solutions, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are recommended. Avoid protic solvents like methanol or ethanol for long-term storage of solutions, as they can participate in transesterification. If using aqueous buffers, solutions should be prepared fresh, as the ester is susceptible to hydrolysis, especially at non-neutral pH.[7]

Scientific Deep Dive: Understanding Chemical Stability

The stability of Ethyl 3-(nitromethyl)hexanoate is governed by the reactivity of its two primary functional groups: the ethyl ester and the nitromethyl group .[6] Understanding these functionalities is key to preventing degradation.

  • Ester Hydrolysis: The ethyl ester linkage is the most common site of degradation. This reaction can be catalyzed by both acid and base, yielding the corresponding carboxylic acid and ethanol.[7] The presence of trace amounts of water or acidic/basic impurities on glassware or in solvents can initiate this process. This is why storage in a tightly sealed, dry container is paramount.[5]

  • Nitro Group Reactivity: The nitro group is strongly electron-withdrawing, which makes the protons on the adjacent carbon (the α-carbon) acidic.[6] This allows for the formation of a nitronate anion, which is a key reactive intermediate. While essential for its synthetic utility, this reactivity can also be a source of instability under certain conditions, particularly in the presence of bases. Furthermore, the nitro group can be reduced to an amine in the presence of common reducing agents (e.g., H₂/Pd, Fe/HCl). Accidental contamination with such reagents will consume the starting material.

The diagram below illustrates the primary degradation pathways.

G parent Ethyl 3-(nitromethyl)hexanoate hydrolysis_prod 3-(Nitromethyl)hexanoic Acid + Ethanol parent->hydrolysis_prod Ester Hydrolysis (H₂O, H⁺ or OH⁻) reduction_prod Ethyl 3-(aminomethyl)hexanoate (γ-amino acid derivative) parent->reduction_prod Nitro Group Reduction (e.g., H₂/Pd, Fe/HCl)

Caption: Key degradation pathways for Ethyl 3-(nitromethyl)hexanoate.

Troubleshooting Guide

Q5: I noticed the pH of my buffered solution containing the compound has dropped. What could be the cause?

A drop in pH is a strong indicator of ester hydrolysis.[7] The degradation of Ethyl 3-(nitromethyl)hexanoate into 3-(nitromethyl)hexanoic acid will release protons into the solution, causing the pH to decrease.

  • Immediate Action: Use the solution immediately or discard it.

  • Preventative Measure: Prepare aqueous solutions fresh before each experiment. If possible, perform the reaction at a neutral pH and lower temperature to minimize the rate of hydrolysis.

Q6: My NMR/LC-MS analysis shows an unexpected new peak. How can I identify the impurity?

Compare the new peak's characteristics to the potential degradation products.

  • Carboxylic Acid Impurity (from Hydrolysis): In NMR, you would expect the disappearance of the ethyl quartet and triplet and the appearance of a broad carboxylic acid proton peak. In LC-MS, the new peak would have a mass corresponding to the hydrolyzed acid (Molecular Weight: 175.17 g/mol ).

  • Amine Impurity (from Reduction): If a reduction has occurred, you would see a mass corresponding to the amine (Molecular Weight: 173.25 g/mol ). This is less common unless a reducing agent was present.

The workflow below can guide your troubleshooting process.

G start Observed Instability? ph_drop pH Drop in Solution? start->ph_drop new_peak New Peak in LC-MS/NMR? start->new_peak hydrolysis Likely Cause: Ester Hydrolysis ph_drop->hydrolysis Yes check_mass Check Mass of New Peak new_peak->check_mass Yes solution1 Solution: - Prepare solutions fresh - Use anhydrous solvents - Check buffer pH & stability hydrolysis->solution1 mass_acid Mass = 175.17 g/mol? check_mass->mass_acid mass_amine Mass = 173.25 g/mol? mass_acid->mass_amine No is_hydrolysis Impurity is 3-(Nitromethyl)hexanoic Acid mass_acid->is_hydrolysis Yes is_reduction Impurity is Ethyl 3-(aminomethyl)hexanoate (Check for reducing agents) mass_amine->is_reduction Yes is_hydrolysis->solution1 solution2 Solution: - Store compound under inert gas - Avoid contamination with  incompatible reagents is_reduction->solution2

Caption: Decision workflow for troubleshooting compound instability.

Q7: The liquid appears slightly yellow, but it was colorless upon arrival. Is it still usable?

A slight color change can be an early sign of minor degradation or the presence of trace impurities. While it may not significantly impact all applications, it warrants investigation. We recommend running a purity check (e.g., by LC-MS or GC-MS) to quantify the level of impurity before proceeding with sensitive experiments. The yellowing could be due to the formation of nitronate species or other minor side products.

Experimental Protocol: Forced Degradation Study

To validate the stability of Ethyl 3-(nitromethyl)hexanoate in your specific experimental matrix (e.g., a particular buffer or solvent mixture), a forced degradation study is a trustworthy approach.

Objective: To determine the stability of the compound under your specific conditions over a typical experimental timeframe.

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of Ethyl 3-(nitromethyl)hexanoate in an anhydrous aprotic solvent (e.g., Acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • Prepare your experimental solution by diluting the stock solution into your buffer/solvent of choice to the final working concentration.

    • Prepare a control sample by diluting the stock solution to the same final concentration using only the anhydrous aprotic solvent.

  • Incubation:

    • Divide the experimental solution into several aliquots in separate vials.

    • Store these vials under the exact conditions of your experiment (e.g., temperature, lighting).

    • Store the control sample at 2–8°C in the dark.

  • Time-Point Analysis:

    • At various time points (e.g., t=0, 2h, 4h, 8h, 24h), take one experimental aliquot and the control sample.

    • Immediately analyze both samples by a suitable method (LC-MS is ideal) to determine the purity and identify any new peaks.

  • Data Interpretation:

    • Compare the peak area of the parent compound in the experimental sample to the control at each time point. A significant decrease indicates instability.

    • Analyze the mass of any new peaks that appear in the experimental sample to identify degradation products, referencing the pathways described above.

This self-validating protocol provides direct, empirical evidence of the compound's stability under your specific conditions, ensuring the integrity of your experimental results.

References

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 128013-61-6, Hexanoic acid, 3-(nitromethyl)-, ethyl ester. [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. [Link]

Sources

How to remove unreacted starting materials from Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support center for the purification of Ethyl 3-(nitromethyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The synthesis of Ethyl 3-(nitromethyl)hexanoate, often via a Michael addition of nitromethane to an α,β-unsaturated ester, can result in a crude product containing unreacted starting materials and byproducts.[1] This guide provides in-depth, practical solutions in a question-and-answer format to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted starting materials in my crude Ethyl 3-(nitromethyl)hexanoate?

A1: The first step in any purification strategy is to identify the impurities. For Ethyl 3-(nitromethyl)hexanoate, the most common starting materials are ethyl (E)-hex-2-enoate and nitromethane.[1]

  • Thin-Layer Chromatography (TLC): This is a rapid and effective initial assessment. Spot your crude product alongside the starting materials on a silica gel plate. A suitable eluent system, such as a mixture of hexane and ethyl acetate, will show distinct spots for the product and any unreacted starting materials due to their different polarities. The nitro group in the product makes it more polar than the starting ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. It will provide the retention times and mass spectra of the components in your mixture, allowing for positive identification of unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for both qualitative and quantitative analysis. The presence of characteristic peaks for ethyl (E)-hex-2-enoate (e.g., olefinic protons) or nitromethane will confirm their presence.

Q2: What is the most straightforward method to remove the bulk of unreacted starting materials?

A2: For initial purification, liquid-liquid extraction is a highly effective and widely used technique.[2][3] This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3]

Troubleshooting Purification with Liquid-Liquid Extraction

Q3: My crude product is an oil. How do I effectively perform a liquid-liquid extraction?

A3: It is common for the crude product of this reaction to be an oil. Here is a step-by-step protocol for a standard extractive workup:

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • To remove basic catalysts: Wash with a dilute acidic solution (e.g., 1 M HCl).

    • To remove acidic byproducts or unreacted nitromethane: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Be cautious as this may cause effervescence if significant acid is present.

    • To remove water-soluble impurities: Wash with brine (saturated NaCl solution).

  • Separation: After each wash, gently shake the funnel, periodically venting to release pressure. Allow the layers to separate fully, and then drain the aqueous layer.

  • Drying: Dry the remaining organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Why this works: The washes selectively remove different types of impurities. The acidic wash neutralizes and removes any basic catalyst used in the Michael addition. The bicarbonate wash deprotonates and solubilizes acidic species, including excess nitromethane, pulling them into the aqueous layer. The brine wash helps to break up emulsions and removes residual water from the organic phase.

Q4: I've performed the extraction, but TLC still shows the presence of starting materials. What's the next step?

A4: If liquid-liquid extraction is insufficient, column chromatography is the definitive next step for achieving high purity.[4][5][6] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.[4][5]

Troubleshooting Guide for Column Chromatography

Q5: How do I choose the right solvent system (mobile phase) for column chromatography?

A5: The key is to find a solvent system that provides good separation between your product and the impurities on a TLC plate.

  • Polarity Considerations: Ethyl 3-(nitromethyl)hexanoate is more polar than ethyl (E)-hex-2-enoate but may have a similar polarity to other byproducts. Nitromethane is also a polar compound.

  • Solvent Selection: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Optimization: Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The ideal system will give your product an Rf value of approximately 0.3-0.4 on the TLC plate, with clear separation from other spots.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. You can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of the Purification Workflow

PurificationWorkflow Crude_Product Crude Ethyl 3-(nitromethyl)hexanoate Extraction Liquid-Liquid Extraction Crude_Product->Extraction TLC_Analysis1 TLC Analysis Extraction->TLC_Analysis1 Column_Chromatography Column Chromatography TLC_Analysis1->Column_Chromatography Purity Unacceptable Pure_Product Pure Product TLC_Analysis1->Pure_Product Purity Acceptable TLC_Analysis2 TLC Analysis Column_Chromatography->TLC_Analysis2 TLC_Analysis2->Pure_Product Fractions Pure Impure Still Impure TLC_Analysis2->Impure Fractions Impure

Caption: Workflow for the purification of Ethyl 3-(nitromethyl)hexanoate.

Advanced Troubleshooting

Q6: What if I have a significant amount of a very non-polar impurity?

A6: For highly non-polar impurities, a pre-purification step can be beneficial. Running a small plug of silica gel with a non-polar solvent (e.g., pure hexane) can wash away these impurities before proceeding with a full column chromatography.

Q7: Can I use distillation to purify my product?

A7: Distillation can be a viable option, especially for larger-scale purifications, but it depends on the boiling points of the components.[7] Ethyl 3-(nitromethyl)hexanoate has a boiling point of approximately 286.2 °C at 760 mmHg.[8] The boiling points of the likely starting materials are lower (ethyl hexanoate is ~168 °C). Therefore, fractional distillation could potentially separate the lower-boiling starting materials from the higher-boiling product.[7][9] However, nitro compounds can be thermally sensitive, so vacuum distillation is recommended to lower the required temperature and prevent decomposition.

Q8: Is recrystallization a suitable method for purifying Ethyl 3-(nitromethyl)hexanoate?

A8: Recrystallization is most effective for solid compounds. Since Ethyl 3-(nitromethyl)hexanoate is often an oil at room temperature, this technique is generally not the primary method of purification. However, if your product solidifies upon cooling or if you are working with a solid derivative, recrystallization could be an option. The key is to find a solvent or solvent pair where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[10]

Quantitative Data Summary

Purification TechniquePrinciple of SeparationTypical Solvents/PhasesEfficacy for Removing Starting Materials
Liquid-Liquid Extraction Differential SolubilityEthyl Acetate/Water, Dichloromethane/WaterGood for initial bulk removal
Column Chromatography Differential AdsorptionSilica Gel (Stationary), Hexane/Ethyl Acetate (Mobile)High, excellent for achieving high purity
Fractional Distillation Differences in Boiling PointsN/APotentially effective, requires vacuum
Recrystallization Differential Solubility with TemperatureAlcohols, Mixed SolventsGenerally not suitable for oily products

Logical Decision-Making for Purification

DecisionTree Start Crude Product Analysis (TLC, GC-MS) Check_Purity Are starting materials present? Start->Check_Purity LLE Perform Liquid-Liquid Extraction Check_Purity->LLE Yes End_Pure Pure Product Check_Purity->End_Pure No Check_Purity2 Is purity sufficient after extraction? LLE->Check_Purity2 Column_Chrom Perform Column Chromatography Check_Purity2->Column_Chrom No (Small Scale) Distillation Consider Vacuum Distillation (Large Scale) Check_Purity2->Distillation No (Large Scale) Check_Purity2->End_Pure Yes Column_Chrom->End_Pure End_Impure Re-evaluate Reaction Conditions Column_Chrom->End_Impure Distillation->End_Pure Distillation->End_Impure

Caption: Decision tree for selecting a purification strategy.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Distillation Characteristics of Fatty Acid Ethyl Esters | Request PDF. Retrieved from [Link]

  • AIChE - Proceedings. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • American Laboratory. (2009, July 1). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]

  • American Chemical Society. (2010, December 2). Distillation Characteristics of Fatty Acid Ethyl Esters. Retrieved from [Link]

  • MDPI. (n.d.). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). Purification of Nitromethane. Retrieved from [Link]

  • SpringerLink. (2023, January 2). Ethyl hexanoate rich stream from grape pomace. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, June 9). How to get rid of last nitromethane in methanol - Powered by XMB 1.9.11. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, May 16). Removing MeNO2/EtNO2 contamination in MeOH/EtOH - Powered by XMB 1.9.11. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Nitrostyrene. Retrieved from [Link]

  • Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Google Patents. (n.d.). US3211630A - Process for purification of nitromethane.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate | C9H17NO4 | CID 14463324. Retrieved from [Link]

  • Oxford Academic. (n.d.). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Reddit. (2025, March 31). Nitromethane : r/chemistry. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity? Retrieved from [Link]

  • Google Patents. (n.d.). EP0471043A1 - Nitrate ester preparation.
  • IRIS - Unibo. (n.d.). Ethyl hexanoate rich stream from grape pomace: A viable route to obtain fine chemicals from agro by-products. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of ethyl hexanoate by transesterification | Request PDF. Retrieved from [Link]

Sources

Scale-up challenges for Ethyl 3-(nitromethyl)hexanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of drug development professionals and process chemists, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of Ethyl 3-(nitromethyl)hexanoate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) such as the antiepileptic drug Brivaracetam, mastering its production is critical.[1] This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible process.

Core Synthesis: The Michael Addition

The primary route to Ethyl 3-(nitromethyl)hexanoate is the conjugate (Michael) addition of nitromethane to an α,β-unsaturated ester, namely ethyl (E)-hex-2-enoate.[2] This carbon-carbon bond-forming reaction is typically catalyzed by a base, which deprotonates nitromethane to form a nucleophilic nitronate anion.[2][3]

Baseline Laboratory Protocol

This protocol outlines a general procedure for the base-catalyzed Michael addition on a laboratory scale. It serves as a foundation for understanding the challenges discussed in the subsequent sections.

Reagents & Equipment:

  • Ethyl (E)-hex-2-enoate

  • Nitromethane

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB), optional

  • Solvent (e.g., Dichloromethane, Toluene, or neat)

  • Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel

  • Cooling bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, vacuum distillation or chromatography setup)

Procedure:

  • Setup: Assemble a dry, inert-atmosphere reactor system. Charge the reactor with ethyl (E)-hex-2-enoate and the chosen solvent.

  • Catalyst Addition: Add the base (e.g., K₂CO₃) and phase-transfer catalyst (if used) to the stirred solution.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-10 °C) using the cooling bath.

  • Reagent Addition: Add nitromethane dropwise via the addition funnel, carefully monitoring the internal temperature. The addition should be slow enough to maintain the set temperature.

  • Reaction: Allow the reaction to stir at the controlled temperature until completion, monitored by TLC or GC/LC.

  • Workup: Quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via vacuum distillation or column chromatography.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation reagents Charge Reactor: - Ethyl (E)-hex-2-enoate - Solvent - Base/Catalyst cool Cool to 0-10 °C reagents->cool Maintain Temp add_nitro Slowly Add Nitromethane cool->add_nitro Maintain Temp stir Stir to Completion (Monitor by TLC/GC) add_nitro->stir quench Quench with dilute acid stir->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purification (Vacuum Distillation or Chromatography) dry->purify product Ethyl 3-(nitromethyl)hexanoate purify->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide: From Lab to Plant

Scaling up a reaction introduces challenges not always apparent at the bench. This guide addresses common issues encountered during the scale-up of Ethyl 3-(nitromethyl)hexanoate synthesis.

Q1: My reaction yield is significantly lower on a larger scale. What are the likely causes and solutions?

Probable Causes & Solutions:

  • Poor Mass and Heat Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. The exothermic nature of the Michael addition can lead to runaway reactions if not managed.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched blade) for the vessel geometry and viscosity of the reaction medium. Employ a jacketed reactor with a reliable cooling system and monitor the internal temperature, not just the jacket temperature. A slower, controlled addition rate of nitromethane is crucial for managing the exotherm.[4]

  • Incomplete Reaction: Solubility issues can become more pronounced on scale. If the base or catalyst is not adequately dispersed, the reaction may stall.

    • Solution: Consider using a phase-transfer catalyst (PTC) like a tetrabutylammonium salt, especially in biphasic systems (e.g., water-dichloromethane), to improve the interaction between the nitronate anion and the ester.[5] Alternatively, switching to a solvent system where all components are soluble may be necessary.

  • Side Reactions: Higher temperatures or prolonged reaction times can increase the rate of side reactions.

    • Solution: Optimize the reaction temperature; often, lower temperatures favor the desired product. Minimize reaction time by stopping the reaction as soon as the starting material is consumed (as determined by in-process controls like GC or TLC).[6]

Q2: I'm observing the formation of significant by-products. How can I identify and minimize them?

Probable Causes & Solutions:

  • Polymerization: The α,β-unsaturated ester (ethyl hex-2-enoate) can polymerize, especially under strongly basic conditions. This is a common issue in Michael additions.[6]

    • Solution: Add the ester to the mixture of nitromethane and catalyst, or add the base slowly to the mixture of ester and nitromethane. This keeps the instantaneous concentration of the base or the polymerizable starting material low. Using a milder base (e.g., K₂CO₃ vs. sodium ethoxide) can also help.

  • Double Addition: The product itself contains an acidic proton alpha to the nitro group and can, in theory, act as a nucleophile, leading to double addition products. More commonly, if an excess of nitromethane is used, it can react twice.

    • Solution: Maintain strict stoichiometric control of the reagents. A slight excess of the Michael acceptor (the ester) may be preferable to an excess of the nitroalkane.

  • Alkyl Nitrite Formation: The nitrite ion is an ambident nucleophile, meaning it can react through either the nitrogen or an oxygen atom. While less common in Michael additions than in SN2 reactions with silver nitrite, conditions that favor oxygen-attack can lead to the formation of ethyl 3-(nitritomethyl)hexanoate.[2]

    • Solution: This is generally minimized by the choice of a base that generates the nitronate carbanion, which overwhelmingly attacks via carbon. Sticking to standard Michael addition protocols should prevent this from being a major issue.

Q3: The reaction is highly exothermic and difficult to control. How can I manage the thermal risk?

Probable Causes & Solutions:

  • Inherent Reaction Hazard: The conjugate addition of nitroalkanes is exothermic. Furthermore, nitromethane itself is an energetic material that can decompose explosively, especially when heated or in the presence of contaminants like strong acids or bases.[7][8][9]

    • Solution 1 (Engineering Controls): Use a properly sized jacketed reactor with an efficient heat transfer fluid and cooling system. Ensure the reactor is equipped with a pressure relief system.

    • Solution 2 (Process Controls): The single most effective control is the slow, subsurface addition of the limiting reagent (often nitromethane or the base) to manage the rate of heat generation. Diluting the reaction mixture can also increase the thermal mass, helping to absorb heat.

    • Solution 3 (Hazard Assessment): Before scaling up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to understand the decomposition onset temperature and energy of the reaction mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism?

The synthesis proceeds via a base-catalyzed Michael (or 1,4-conjugate) addition.[10][11]

  • Deprotonation: A base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion acts as a carbon nucleophile, attacking the electron-deficient β-carbon of the ethyl (E)-hex-2-enoate. This breaks the C=C π-bond and pushes electrons onto the oxygen of the carbonyl group, forming an enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source (e.g., the conjugate acid of the base or during aqueous workup) to yield the final product.

G Nitromethane Nitromethane Nitronate Anion Nitronate Anion Enolate Intermediate Enolate Intermediate Final Product Final Product

Caption: The three key steps of the Michael Addition mechanism.

Q2: What are the key safety precautions for handling nitromethane on a large scale?

Nitromethane is a hazardous material requiring strict handling protocols.

  • Explosion Hazard: It can become shock-sensitive and explosive, especially when contaminated with amines, acids, or bases, or when heated under confinement.[7][9]

  • Flammability: Nitromethane is a flammable liquid with a flash point of 35 °C (95 °F). Vapors can form explosive mixtures with air.[8][12]

  • Toxicity: It is toxic by inhalation and ingestion and is a suspected carcinogen.[7][13]

Mandatory Precautions:

  • Handle only in a well-ventilated area, such as a chemical fume hood or an appropriately engineered plant setting.[7]

  • Use electrically grounded and bonded equipment to prevent static discharge, a potential ignition source.[8][12]

  • Avoid mechanical shock or friction.[8]

  • Store away from incompatible materials (amines, strong acids/bases, oxidizing agents) and heat sources.[7]

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, heavy-duty gloves (e.g., butyl or Viton), and chemical safety goggles.[7][8]

Q3: Can this synthesis be made enantioselective?

Yes. Achieving enantioselectivity is critical for many pharmaceutical applications. This is accomplished by replacing the simple achiral base with a chiral catalyst that can differentiate between the two faces of the ethyl hex-2-enoate.

  • Organocatalysis: Chiral amines, thioureas, or squaramides derived from natural products like cinchona alkaloids are widely used.[14][15][16] These catalysts often work through a dual-activation mechanism, where a basic site on the catalyst deprotonates the nitromethane while an acidic (H-bond donor) site activates the enoate.

  • Chiral Lewis Acids: Metal complexes with chiral ligands can also effectively catalyze asymmetric Michael additions.[17]

The choice of catalyst and conditions can allow for the synthesis of specific enantiomers of Ethyl 3-(nitromethyl)hexanoate, which can be crucial for the biological activity of the final API.

Reference Data

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
NitromethaneCH₃NO₂61.04101.21.137
Ethyl (E)-hex-2-enoateC₈H₁₄O₂142.20177-1780.903
Ethyl 3-(nitromethyl)hexanoateC₉H₁₇NO₄203.2498-100 @ 1.5 Torr[18]~1.055[1][18]

Table 2: Comparison of Selected Catalytic Systems

Catalyst SystemSolvent(s)Typical ConditionsProsConsReference
K₂CO₃ / TEBACH₃NO₂ (neat)Room TemperatureSimple, inexpensive reagents; good yield.Phase-transfer catalyst may be needed.[19]
NaOH (aq)Water / CH₂Cl₂Room TemperatureInexpensive, uses water.Low yields without PTC, potential for hydrolysis.[5]
Chiral ThioureaEthyl Acetate, CHCl₃0 °C to RTHigh enantioselectivity, mild conditions.Catalyst can be expensive.[16][20]
Chiral Ni(II) ComplexTolueneRoom TemperatureHigh enantioselectivity for certain substrates.Metal catalyst requires removal from product.[17]

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Available from: [Link]

  • Vanderbilt University. Chemical Safety Protocol: Nitromethane. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Nitromethane. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Nitromethane. Available from: [Link]

  • AFD Petroleum Ltd. Safety Data Sheet: Nitromethane. Available from: [Link]

  • Kanemasa, S., Oderaotoshi, Y., Yamamoto, H., Tanaka, J., Wada, E., & Kanai, M. (2002). Enantioselective Michael additions of nitromethane by a catalytic double activation method using chiral lewis Acid and achiral amine catalysts. Journal of the American Chemical Society, 124(45), 13394–13395.
  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in a biphasic medium. Journal de la Société Chimique de Tunisie, 11, 37-43.
  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66.
  • Baldoli, C., Maiorana, S., & Licandro, E. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(10), 2007-2014.
  • Researcher.Life. (2023). Michael addition reaction and its examples. R Discovery.
  • Park, H., & Lee, J. W. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(21), 6483.
  • Companyó, I., Valero, G., Crovetto, L., Moyano, A., & Rios, R. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 15(14), 3594–3597.
  • PubChem. Ethyl 3-(nitromethyl)hexanoate. Available from: [Link]

  • Martin, B. D., Gemo, N., & Zang, H. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 606–611.
  • Google Patents.
  • Grobov, O. V., et al. (2021).
  • Google Patents. CN105152935A - Method for preparing beta-nitrostyrolene compound.
  • Google Patents.
  • Salvatore, S. R., et al. (2019). Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. Journal of lipid research, 60(2), 333–346.
  • Companyó, I., Valero, G., Crovetto, L., Moyano, A., & Rios, R. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 15(14), 3594-3597.
  • Al-Zoubi, R. M., & Al-Jammal, T. K. (2020). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.
  • Ashenhurst, J. (2023).
  • Marletta, A., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1529–1532.
  • ResearchGate. (2015). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. Available from: [Link]

  • ResearchGate. (2005). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results.

Sources

Technical Support Center: Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3-(nitromethyl)hexanoate (CAS 128013-61-6). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile β-nitro ester in their work. Given its unique chemical structure, featuring both a reactive nitroalkane moiety and a susceptible ester linkage, understanding its stability and potential degradation pathways is critical for successful and reproducible experimentation. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during its handling, storage, and use in synthetic applications.

Part 1: Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses common queries regarding the fundamental properties and proper management of Ethyl 3-(nitromethyl)hexanoate.

Question 1: What are the optimal storage conditions for Ethyl 3-(nitromethyl)hexanoate to ensure long-term stability?

Answer: To minimize degradation, Ethyl 3-(nitromethyl)hexanoate should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon). The recommended temperature range is 2-8°C.[1] The rationale for these conditions is based on mitigating the primary degradation drivers:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which is accelerated by moisture.

  • Thermal Decomposition: Nitroalkanes are known to be high-energy materials that can undergo exothermic decomposition at elevated temperatures.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate radical reactions, leading to decomposition.[4]

  • Oxidation: While relatively stable to air, an inert atmosphere prevents potential long-term oxidative degradation.

Question 2: Which functional groups in Ethyl 3-(nitromethyl)hexanoate are most susceptible to degradation?

Answer: The molecule's reactivity is dominated by two key areas:

  • The β-Nitro Ester System: The primary site of reactivity is the carbon atom alpha to the nitro group (the C-H bond at the nitromethyl group). The strong electron-withdrawing nature of the nitro group makes the attached protons significantly acidic.[5] This acidity is the origin of several key degradation pathways, including base-catalyzed elimination and the formation of a nitronate anion, which is a key intermediate in the Nef reaction.

  • The Ethyl Ester Group: Like any standard ester, this group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-(nitromethyl)hexanoic acid) and ethanol.[5][6]

Question 3: How does pH affect the stability of Ethyl 3-(nitromethyl)hexanoate?

Answer: The compound is highly sensitive to pH, and stability is maximal under neutral conditions.

  • Acidic Conditions (pH < 4): In the presence of strong aqueous acid, the compound is susceptible to two primary reactions: acid-catalyzed ester hydrolysis and the Nef reaction. The Nef reaction converts the nitroalkane into a carbonyl group, which is often an undesired side reaction.[7][8][9]

  • Basic Conditions (pH > 8): Strong bases can readily deprotonate the carbon alpha to the nitro group, forming a nitronate salt. This intermediate can trigger a retro-Michael elimination reaction, leading to the formation of ethyl (E)-hex-2-enoate and regenerating nitromethane. Additionally, basic conditions strongly promote ester hydrolysis (saponification).

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-oriented approach to identifying and resolving specific degradation-related issues observed during experiments.

Problem 1: My reaction mixture turned a deep-blue color, and subsequent analysis (GC-MS/LC-MS) shows a new compound with a mass corresponding to a ketone or aldehyde derivative, along with evidence of nitrous oxide (N₂O) formation.

  • Probable Cause: You are observing a classic Nef Reaction . This acid-catalyzed hydrolysis of the nitronate intermediate is a common degradation pathway for primary and secondary nitroalkanes when exposed to aqueous acid.[8][9][10] The transient deep-blue color is often attributed to the formation of a 1-nitroso-alkanol intermediate.[8]

  • Causality & Mechanism: The reaction proceeds by first forming the nitronate salt (or its tautomer, the nitronic acid), which is then protonated. This intermediate is attacked by water, and a series of steps leads to the elimination of nitroxyl (HNO), which dimerizes and dehydrates to nitrous oxide (N₂O), leaving behind the carbonyl compound.[8] Strong acid (pH < 1) is typically required to drive the reaction efficiently and avoid side products like oximes.[7][10]

  • Solutions & Preventative Measures:

    • Strict pH Control: Maintain the reaction medium at a neutral or buffered pH if acidic conditions are not explicitly required for your desired transformation.

    • Use of Anhydrous Conditions: If a Lewis or Brønsted acid is required, perform the reaction under strictly anhydrous conditions to prevent the water-dependent Nef pathway.

    • Protecting Groups: In a multi-step synthesis, consider converting the nitro group to a more stable functionality if it will be subjected to harsh acidic conditions.

  • Visualization: Nef Reaction Pathway

    Nef_Reaction Nef Reaction Degradation Pathway cluster_0 Step 1: Tautomerization cluster_1 Step 2: Acid-Catalyzed Hydrolysis A Ethyl 3-(nitromethyl)hexanoate B Nitronate Anion (aci-form) A->B Base (trace) C Nitronic Acid B->C + H+ (Acidic Medium) D Iminium Ion Intermediate C->D + H+ E 1-Nitroso-alkanol (Blue Color) D->E + H2O - H+ F Ethyl 3-formylhexanoate (Carbonyl Product) E->F Rearrangement G N2O + H2O E->G Elimination

    Caption: Acid-catalyzed degradation via the Nef Reaction.

Problem 2: My reaction, run under basic conditions, shows the formation of ethyl (E)-hex-2-enoate and I'm detecting nitromethane as a byproduct.

  • Probable Cause: Your compound is undergoing a retro-Michael (or Michael-reversion) elimination . The synthesis of Ethyl 3-(nitromethyl)hexanoate is often achieved via a Michael addition of nitromethane to ethyl (E)-hex-2-enoate.[5] According to the principle of microscopic reversibility, this reaction can be reversed under basic conditions.

  • Causality & Mechanism: A sufficiently strong base will deprotonate the carbon alpha to the nitro group, forming the resonance-stabilized nitronate anion. This anion can act as a leaving group, leading to the elimination and re-formation of the starting α,β-unsaturated ester and the nitromethane anion.

  • Solutions & Preventative Measures:

    • Avoid Strong Bases: Use non-nucleophilic, sterically hindered bases (e.g., DBU, proton sponge) if a base is necessary, or use weaker bases like carbonates or bicarbonates where possible.

    • Temperature Control: Keep the reaction temperature as low as possible, as elimination reactions are often favored at higher temperatures.

    • Choice of Solvent: Polar aprotic solvents may stabilize the nitronate intermediate and could favor this pathway. Consider solvent screening to minimize this side reaction.

  • Visualization: Retro-Michael Elimination Pathway

    Retro_Michael Retro-Michael Elimination Pathway A Ethyl 3-(nitromethyl)hexanoate B Nitronate Intermediate A->B + Base - H+ C Ethyl (E)-hex-2-enoate B->C Elimination D Nitromethane Anion B->D Elimination

    Caption: Base-catalyzed degradation via retro-Michael elimination.

Problem 3: My aqueous workup is showing a new, more polar compound identified as 3-(nitromethyl)hexanoic acid.

  • Probable Cause: You are observing ester hydrolysis . This is a fundamental reaction of the ester functional group and can be catalyzed by either acid or base.[5][6]

  • Causality & Mechanism:

    • Base-catalyzed (Saponification): A hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate which then collapses to eject the ethoxide leaving group, yielding the carboxylate salt. A final acidic workup step is needed to protonate the carboxylate to the carboxylic acid.

    • Acid-catalyzed: The carbonyl oxygen is first protonated by acid, making the carbonyl carbon more electrophilic. A water molecule then attacks, and after proton transfer, ethanol is eliminated, regenerating the acid catalyst.

  • Solutions & Preventative Measures:

    • Anhydrous Solvents: Whenever possible, use dry solvents and reagents to prevent hydrolysis.

    • Control pH During Workup: If an aqueous workup is unavoidable, use buffered solutions or perform the extraction quickly at low temperatures to minimize contact time with acidic or basic aqueous layers.

    • Enzymatic Considerations: Be aware that certain biological matrices or reagents (e.g., lipases, esterases) can catalyze this hydrolysis with high stereoselectivity.[11][12]

  • Visualization: Ester Hydrolysis Workflow

    Hydrolysis Ester Hydrolysis Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A Ethyl 3-(nitromethyl)hexanoate B Protonated Ester A->B + H+ C Tetrahedral Intermediate B->C + H2O G 3-(nitromethyl)hexanoic Acid + Ethanol C->G - H+ D Ethyl 3-(nitromethyl)hexanoate E Tetrahedral Intermediate D->E + OH- F Carboxylate Salt E->F - EtOH F->G + H3O+ (Workup)

    Caption: Acid- and base-catalyzed ester hydrolysis.

Problem 4: When running my reaction at elevated temperatures, I observe a complex mixture of unidentified byproducts and a significant loss of starting material.

  • Probable Cause: The compound is undergoing thermal decomposition . Nitroalkanes are energetic materials, and the Carbon-Nitro (C-NO₂) bond is often the weakest link.[13] Thermal stress can induce homolytic cleavage of this bond, initiating radical chain reactions that lead to a complex and often intractable product mixture.

  • Causality & Mechanism: The initial step is often the homolysis of the C-NO₂ bond to form an alkyl radical and nitrogen dioxide (•NO₂).[13] These highly reactive radical species can then participate in hydrogen abstraction, dimerization, and other radical processes, leading to a cascade of reactions and a multitude of products. Studies on simple nitroalkanes have identified products like aldehydes, methane, and nitrogen oxides.[13]

  • Solutions & Preventative Measures:

    • Lower Reaction Temperatures: If possible, find alternative conditions (e.g., different catalyst, solvent, or longer reaction time) that allow the desired reaction to proceed at a lower temperature.

    • Thermal Hazard Analysis: Before scaling up any reaction involving heating, it is highly advisable to perform a thermal analysis using Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (Tonset).[2][3] This provides a maximum recommended processing temperature.

    • Avoid Radical Initiators: Be mindful that other reagents or contaminants could act as radical initiators, lowering the decomposition temperature.

  • Data Presentation: Thermal Stability of Nitroalkanes

CompoundTonset (°C) by DSCDecomposition Energy (J/g)Reference
Nitromethane~300~2118[3]
NitroethaneNot specified> 500[2]
1-NitropropaneNot specified> 500[2]
2-NitropropaneNot specified> 500[2]

Note: Tonset can vary based on heating rate and sample purity. The data indicates that nitroalkanes possess significant decomposition energy, highlighting the need for caution.[2][3]

Part 3: Recommended Experimental Protocols

Protocol 1: General HPLC-UV/MS Method for Purity Assessment and Degradant Identification

  • Objective: To monitor the stability of Ethyl 3-(nitromethyl)hexanoate and identify potential degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm. For identification, couple with a mass spectrometer (ESI+ and ESI- modes) to obtain mass-to-charge ratios of the parent compound and any impurities/degradants.

    • Rationale: The C18 column provides good retention for this moderately polar compound. The formic acid helps with peak shape and ionization in the MS source. A gradient method is essential to elute both polar (e.g., hydrolyzed acid) and non-polar (e.g., retro-Michael product) degradants.

Protocol 2: Forced Degradation Study Workflow

  • Objective: To proactively identify potential degradation pathways and develop stability-indicating analytical methods.

  • Methodology:

    • Prepare Stock Solution: Create a 1 mg/mL solution of Ethyl 3-(nitromethyl)hexanoate in acetonitrile.

    • Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample in a 100 °C oven for 48 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Analysis: Before injection into the HPLC-MS, neutralize the acidic and basic samples. Analyze all samples against a control (stock solution kept at 2-8 °C) to identify and quantify degradation products.

References

  • Brower, K. R. (1992). The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. High Pressure Research, 11(1-3), 19-27. Retrieved from [Link]

  • Gray, P., Yoffe, A. D., & Roselaar, L. (1955). The thermal decomposition of the nitroalkanes. Transactions of the Faraday Society, 51, 1489-1497. Retrieved from [Link]

  • Sakata, K., et al. (2024). Photocatalytic Denitrative Alkenylation of Nitroalkanes. ChemRxiv. Retrieved from [Link]

  • Ballini, R., et al. (2020). The Last Fortress of Tin's Tyranny – Protodenitration of Nitroalkanes. Chemistry – An Asian Journal. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Retrieved from [Link]

  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 540-546. Retrieved from [Link]

  • Request PDF. (n.d.). Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction). Retrieved from [Link]

  • American Chemical Society Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (1955). Thermal decomposition of the nitroalkanes. Transactions of the Faraday Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Nef Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009141362A2 - Process for the stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester.
  • Google Patents. (n.d.). KR20110025917A - Stereoselective Enzymatic Hydrolysis Method of 5-methyl-3-nitromethyl-hexanoic Acid Ester.
  • Wikipedia. (n.d.). Photodegradation. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 3-(nitromethyl)hexanoate, a versatile β-nitro ester, with a primary focus on its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document offers a comparative perspective, weighing the comprehensive insights from multi-dimensional NMR against other common analytical techniques, thereby providing a robust framework for the complete elucidation of this and similar chemical entities.

Introduction: The Structural Significance of Ethyl 3-(nitromethyl)hexanoate

Ethyl 3-(nitromethyl)hexanoate is a molecule of interest in synthetic and medicinal chemistry. As a β-nitro ester, it contains two key functional groups: a nitromethyl group (-CH₂NO₂) and an ethyl ester (-COOCH₂CH₃).[1] This bifunctionality makes it a valuable synthetic intermediate. The strongly electron-withdrawing nitro group acidifies the α-protons, enabling its use as a nucleophile in C-C bond formation.[1] Furthermore, the nitro group is a synthetic precursor to primary amines, making this compound a key building block for γ-amino acids, a structural motif present in pharmaceuticals like Pregabalin.[1]

Given its synthetic utility, the precise and unequivocal confirmation of its molecular structure is a critical step following its synthesis, which is often achieved via a Michael addition of nitromethane to an α,β-unsaturated ester.[1] While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy, particularly a combination of 1D and 2D experiments, offers a complete and detailed picture of the atomic connectivity and chemical environment.

I. Complete Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Methodology: A Self-Validating NMR Workflow

The causality behind our experimental choices is to build a dataset that is internally consistent and self-validating. We begin with simple, rapid 1D experiments (¹H and ¹³C) to get a constitutional overview and then employ 2D experiments (COSY, HSQC, HMBC) to rigorously connect the structural fragments.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified Ethyl 3-(nitromethyl)hexanoate sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is essential as they are "invisible" in ¹H NMR, except for a small residual solvent peak, and provide a deuterium signal for the spectrometer's lock system.[2][3]

    • Ensure the glassware is clean and dry to prevent contamination.[4]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • The final solution should be clear and free of any particulate matter to ensure optimal magnetic field homogeneity.[3]

  • Data Acquisition:

    • Acquire all spectra on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[5] A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment. This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups, which aids in peak assignment.[6][7]

    • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, revealing ¹H-¹H connectivity.[8][9]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations.[10][11][12]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is critical for piecing together the molecular skeleton.[10][11][13]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve Sample in CDCl3 H1 1D ¹H NMR Prep->H1 Initial Survey C13 1D ¹³C NMR & DEPT-135 H1->C13 Assign Fragment Assignment H1->Assign COSY 2D COSY C13->COSY C13->Assign HSQC 2D HSQC COSY->HSQC Connect Connectivity Mapping COSY->Connect HMBC 2D HMBC HSQC->HMBC HSQC->Connect HMBC->Connect Assign->Connect Structure Final Structure Confirmation Connect->Structure

Figure 1: A self-validating workflow for NMR-based structure elucidation.
Data Analysis and Interpretation

While experimental data for this specific compound is not widely published, a predicted spectrum can be reliably extrapolated from known chemical shift values of similar structural motifs.[1]

The proton NMR spectrum provides the first detailed look at the molecule's C-H framework. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons for that signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Data for Ethyl 3-(nitromethyl)hexanoate in CDCl₃

LabelAssignmentPredicted δ (ppm)[1]MultiplicityIntegrationCoupling Constant (J) (Hz)Rationale for Assignment
aCH₃ (C6)0.90Triplet (t)3H~7.2Terminal methyl group of the propyl chain, coupled to the C5 methylene protons.
bCH₃ (Ethyl)1.25Triplet (t)3H~7.1Methyl protons of the ethyl ester, coupled to the OCH₂ protons.
cCH₂ (C5)1.20 - 1.35Multiplet (m)2H-Methylene protons coupled to both C4 and C6 protons, resulting in a complex pattern.
dCH₂ (C4)1.30 - 1.45Multiplet (m)2H-Methylene protons coupled to both C3 and C5 protons.
eCH₂ (C2)2.45 - 2.60Multiplet (m)2H-Methylene protons adjacent to the carbonyl group, deshielded and coupled to the C3 methine proton.
fCH (C3)2.80 - 2.95Multiplet (m)1H-Methine proton at the chiral center, coupled to protons on C2, C4, and the nitromethyl group.
gOCH₂ (Ethyl)4.12Quartet (q)2H~7.1Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the ethyl CH₃.
hCH₂ NO₂4.40 - 4.60Multiplet (m)2H-Methylene protons adjacent to the highly electron-withdrawing nitro group, significantly deshielded and coupled to the C3 methine proton.

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The DEPT-135 experiment distinguishes carbon types, where CH₃ and CH signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons (like C=O) do not appear in DEPT spectra.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for Ethyl 3-(nitromethyl)hexanoate in CDCl₃

LabelAssignmentPredicted δ (ppm)[1]DEPT-135 PhaseRationale for Assignment
1C =O171.5No SignalCarbonyl carbon of the ester group, characteristic downfield shift.
2OC H₂ (Ethyl)60.8NegativeMethylene carbon of the ethyl ester, bonded to oxygen.
3C H₂NO₂~78.0NegativeMethylene carbon bonded to the electron-withdrawing nitro group, significantly deshielded.
4C H (C3)40.2PositiveMethine carbon at the branch point.
5C H₂ (C2)38.5NegativeMethylene carbon alpha to the carbonyl.
6C H₂ (C4)29.8NegativeMethylene carbon in the propyl chain.
7C H₂ (C5)22.5NegativeMethylene carbon in the propyl chain.
8C H₃ (Ethyl)14.2PositiveMethyl carbon of the ethyl ester.
9C H₃ (C6)13.9PositiveTerminal methyl carbon of the propyl chain.

2D NMR is the final, confirmatory step. It provides an unambiguous map of how the different atoms are connected, validating the assignments made from 1D spectra.

  • COSY: Would show correlations between: ac , cd , df , ef , hf , and bg . This confirms the entire proton-proton coupling network.

  • HSQC: Would directly link each proton signal (a-h) to its corresponding carbon signal (2-9). For example, the proton signal at δ 4.12 (g) would show a cross-peak with the carbon signal at δ 60.8 (2).

  • HMBC: This is the key to assembling the full skeleton. It would show long-range correlations that bridge non-coupled fragments. Crucial correlations would include:

    • Protons e (H2) and g (OCH₂) to the carbonyl carbon 1 (C=O).

    • Proton f (H3) to carbons 1 (C=O), 5 (C2), and 7 (C5).

    • Protons h (CH₂NO₂) to carbon 5 (C2) and 6 (C4).

Figure 2: Structure of Ethyl 3-(nitromethyl)hexanoate with key HMBC correlations.

II. Comparative Analysis with Alternative Techniques

While NMR provides the most comprehensive structural data, other techniques offer complementary and often faster, though less detailed, information. A multi-technique approach ensures the highest level of confidence in a compound's identity and purity.

Table 3: Comparison of Analytical Techniques for Characterizing Ethyl 3-(nitromethyl)hexanoate

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure, atomic connectivity, stereochemistry, and isomeric purity.Unparalleled detail, non-destructive.Requires larger sample size, more expensive instrumentation, longer acquisition times for 2D.
FT-IR Spectroscopy Presence of functional groups. Expect strong C=O stretch (~1735-1750 cm⁻¹) for the ester and two strong N-O stretches (~1550 cm⁻¹ and ~1365 cm⁻¹) for the nitro group.[2][14]Fast, simple, requires minimal sample. Excellent for confirming functional groups.Provides no information on the carbon skeleton or connectivity of functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. The molecular formula (C₉H₁₇NO₄) gives a molecular weight of 203.24 g/mol .[10] The odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the "Nitrogen Rule".[12]Extremely high sensitivity, provides molecular formula (with high-res MS), useful for identifying known compounds via library matching.Provides limited connectivity information, isomers can be difficult to distinguish, molecule may not show a molecular ion peak.
Elemental Analysis Percent composition of C, H, and N. For C₉H₁₇NO₄: C=53.19%, H=8.43%, N=6.89%, O=31.49%.Confirms empirical formula and purity of the sample.[8]Destructive, does not distinguish between isomers, provides no structural information beyond the elemental ratios.

Conclusion: An Integrated Approach to Structural Verification

The characterization of a novel or synthesized compound like Ethyl 3-(nitromethyl)hexanoate is a multi-faceted process. While techniques like FT-IR and Mass Spectrometry are powerful for rapid confirmation of functional groups and molecular weight, they fall short of providing a complete, unambiguous structural picture.

This guide demonstrates that a workflow centered on ¹H and ¹³C NMR, and corroborated by 2D techniques such as COSY, HSQC, and HMBC, provides an unparalleled level of detail and confidence. This self-validating system allows a researcher to move from a proposed structure to a confirmed molecular architecture with scientific rigor. For professionals in fields where molecular integrity is non-negotiable, the investment in a comprehensive NMR analysis is not just a recommendation; it is a foundational pillar of scientific integrity.

References

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of ethyl methanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(nitromethyl)hexanoate. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • RSC Publishing. (n.d.). The mass spectrometry of nitrate esters and related compounds. Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • University of Waterloo. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 3.2 Determining Empirical and Molecular Formulas. Chemistry 2e. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. Retrieved from [Link]

  • ACS Publications. (1998). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 3-(nitromethyl)hexanoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-(nitromethyl)hexanoate as a Pharmaceutical Intermediate

Ethyl 3-(nitromethyl)hexanoate is a critical β-nitro ester intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structure, featuring a nitro group and an ester moiety, offers versatile handles for further chemical transformations, making it a valuable building block in drug discovery and development. Notably, this compound serves as a key precursor in the synthesis of anticonvulsant drugs such as Brivaracetam. The efficient and scalable synthesis of Ethyl 3-(nitromethyl)hexanoate is therefore of paramount importance to the pharmaceutical industry.

This guide provides an in-depth comparison of the primary synthetic routes to Ethyl 3-(nitromethyl)hexanoate, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of the most suitable synthetic strategy for their specific needs.

Route 1: The Michael Addition – A Convergent and Atom-Economical Approach

The most direct and widely employed method for the synthesis of Ethyl 3-(nitromethyl)hexanoate is the Michael (or conjugate) addition of nitromethane to ethyl (E)-hex-2-enoate.[3] This reaction is a classic example of a carbon-carbon bond-forming reaction, valued for its high atom economy and convergent nature.

Mechanistic Insight

The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic β-carbon of the α,β-unsaturated ester. Subsequent protonation of the resulting enolate intermediate yields the target β-nitro ester. The choice of base and solvent significantly influences the reaction rate and overall yield.[3]

Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion + Base Base Base Enolate Intermediate Enolate Intermediate Nitronate Anion->Enolate Intermediate + Ethyl (E)-hex-2-enoate Ethyl (E)-hex-2-enoate Ethyl (E)-hex-2-enoate Ethyl 3-(nitromethyl)hexanoate Ethyl 3-(nitromethyl)hexanoate Enolate Intermediate->Ethyl 3-(nitromethyl)hexanoate + Proton Source Proton Source Proton Source cluster_protocol1 Protocol 1.1: K₂CO₃ / PTC cluster_protocol2 Protocol 1.2: DBU Catalysis Setup1 Suspend K₂CO₃ and TEBA in Nitromethane Add1 Add Ethyl (E)-hex-2-enoate Solution Setup1->Add1 React1 Stir at RT for 3h Add1->React1 Workup1 Quench with Brine and Extract React1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Setup2 Mix Nitromethane and DBU Add2 Add Ethyl (E)-hex-2-enoate Setup2->Add2 React2 Stir at RT for 18h Add2->React2 Purify2 Silica Gel Filtration React2->Purify2 Ethyl 3-oxohexanoate Ethyl 3-oxohexanoate Reduction Reduction Ethyl 3-oxohexanoate->Reduction Ethyl 3-hydroxyhexanoate Ethyl 3-hydroxyhexanoate Reduction->Ethyl 3-hydroxyhexanoate Halogenation Halogenation Ethyl 3-hydroxyhexanoate->Halogenation Ethyl 3-bromohexanoate Ethyl 3-bromohexanoate Halogenation->Ethyl 3-bromohexanoate Victor Meyer Reaction Victor Meyer Reaction Ethyl 3-bromohexanoate->Victor Meyer Reaction Ethyl 3-(nitromethyl)hexanoate Ethyl 3-(nitromethyl)hexanoate Victor Meyer Reaction->Ethyl 3-(nitromethyl)hexanoate

Sources

A Comparative Guide to the Structural Validation of Ethyl 3-(nitromethyl)hexanoate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational design, synthesis, and regulatory approval. Ethyl 3-(nitromethyl)hexanoate (C₉H₁₇NO₄) is a key synthetic intermediate, notably in the pathway to pharmaceuticals like Brivaracetam.[1] Its structure contains a crucial chiral center at the C3 position, making the absolute confirmation of its stereochemistry and connectivity paramount.[2][3]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of Ethyl 3-(nitromethyl)hexanoate. We will demonstrate why, despite the power of modern spectroscopic methods, Single-Crystal X-ray Crystallography (SCXRD) remains the unequivocal gold standard for providing definitive, legally defensible structural proof.

Part 1: The Gold Standard: Definitive Structure Elucidation by Single-Crystal X-ray Crystallography

While spectroscopic methods provide invaluable clues about a molecule's architecture, they are fundamentally inferential. They derive connectivity and spatial relationships from the response of nuclei or bonds to electromagnetic energy. X-ray crystallography, in contrast, is a direct imaging technique. It maps the electron density within a crystal lattice, allowing us to visualize the precise location of each atom in three-dimensional space.[4][5][6] This provides an unassailable model of bond lengths, bond angles, and, most critically for this molecule, the absolute configuration of its stereocenter.[7][8][9][]

Causality Behind the Choice: Why SCXRD is Definitive

For a molecule like Ethyl 3-(nitromethyl)hexanoate, the primary structural questions are:

  • Is the connectivity of the carbon backbone, ester, and nitromethyl groups correct?

  • What is the absolute three-dimensional arrangement of the groups around the C3 chiral center?

Spectroscopy can strongly support a hypothesis for the first question but struggles to answer the second with absolute certainty without complex experiments and assumptions.[] SCXRD answers both questions simultaneously and without ambiguity, making it the ultimate arbiter of molecular structure.[11][12]

Experimental Protocol: From Liquid Oil to Atomic-Resolution Structure

The most significant challenge in the X-ray analysis of Ethyl 3-(nitromethyl)hexanoate, which is a liquid at room temperature, is obtaining a high-quality single crystal.[13] This process is often considered more of an art than a science and represents the primary bottleneck.[9][14][15]

Step 1: Crystal Growth (The Critical Hurdle)

  • Purity is Paramount: The starting material must be of the highest possible purity (>98%). Impurities disrupt the formation of an ordered crystal lattice.[16]

  • Methodology Selection: Since the compound is an oil, standard crystallization from a single solvent is challenging. The following methods are most promising:

    • Slow Evaporation: Dissolve the compound in a volatile solvent in which it is moderately soluble (e.g., a hexane/ethyl acetate mixture). The vial is covered with a perforated film and left undisturbed in a vibration-free environment to allow the solvent to evaporate over days or weeks.[16][17]

    • Solvent Diffusion (Layering): Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, poor solvent (e.g., pentane or hexanes) on top. Over time, the solvents will diffuse into one another, slowly reducing the compound's solubility and promoting gradual crystal growth at the interface.[18]

    • Thermal Control (Slow Cooling): Create a saturated solution at an elevated temperature. Using a programmable heating block or a well-insulated container (like a Dewar flask), cool the solution extremely slowly (e.g., 1-2 °C per hour).[9]

  • Target Crystal: The goal is a single, well-formed crystal, free of cracks or defects, with dimensions of at least 0.1 x 0.1 x 0.1 mm.[7][15]

Step 2: Crystal Mounting and Data Collection

  • A suitable crystal is selected under a microscope and carefully mounted on a glass fiber or loop attached to a goniometer head.[8][14]

  • The mounted crystal is placed in a single-crystal X-ray diffractometer. To minimize thermal motion and improve data quality, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

  • The crystal is irradiated with a monochromatic X-ray beam (commonly Molybdenum Kα radiation, λ = 0.7107 Å) and rotated through a series of angles.[8]

  • As the X-rays diffract off the electron clouds of the atoms in the crystal lattice, a unique diffraction pattern of spots is recorded on a detector.[7][15]

Step 3: Structure Solution and Refinement

  • The positions and intensities of the thousands of collected diffraction spots are computationally analyzed to determine the dimensions of the unit cell (the basic repeating unit of the crystal).[15]

  • Advanced software is used to solve the "phase problem," which allows for the calculation of an initial electron density map.[12]

  • A molecular model of Ethyl 3-(nitromethyl)hexanoate is fitted into this map.

  • The model is then refined, a process where the atomic positions and thermal parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data.[8][12] The final output is a Crystallographic Information File (CIF) containing the precise atomic coordinates.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination PureSample High-Purity Liquid Sample (Ethyl 3-(nitromethyl)hexanoate) Crystallization Crystal Growth (Slow Evaporation, Diffusion, etc.) PureSample->Crystallization Purity >98% SelectCrystal Select & Mount Single Crystal Crystallization->SelectCrystal High-quality crystal (>0.1 mm) Diffractometer Mount in Diffractometer (Low Temperature) SelectCrystal->Diffractometer XRay Irradiate with X-rays & Rotate Crystal Diffractometer->XRay DiffractionPattern Collect Diffraction Pattern XRay->DiffractionPattern Solve Solve Phase Problem (Generate Electron Density Map) DiffractionPattern->Solve Build Build Molecular Model Solve->Build Refine Refine Model Against Data Build->Refine FinalStructure Final 3D Structure (CIF File, Bond Lengths, Angles, Stereochemistry) Refine->FinalStructure

Fig 1. Workflow for Single-Crystal X-ray Crystallography.

Part 2: Complementary & Comparative Validation Techniques

Before attempting the often arduous process of crystallization, chemists rely on a suite of spectroscopic techniques to confirm that the correct molecule has been synthesized. These methods—NMR, IR, and MS—are collectively powerful for proposing a structure but, as we will see, each has inherent limitations that prevent it from being definitive on its own.[19][20]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of atoms in a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[21][22] Analysis of chemical shifts, signal integrations, and spin-spin splitting patterns allows for the assembly of a molecular skeleton.

Expected Data for Ethyl 3-(nitromethyl)hexanoate:

  • ¹H NMR: Would show distinct signals for the protons of the ethyl ester, the propyl side chain, the crucial methine proton at the C3 chiral center, and the methylene protons adjacent to the nitro group and the carbonyl. The coupling patterns between these protons would confirm the atom-to-atom connectivity.[2]

  • ¹³C NMR: Would show nine distinct signals, corresponding to each unique carbon atom in the molecule, confirming the presence of the full carbon backbone.

Trustworthiness & Limitations: NMR is the most powerful spectroscopic tool for determining the carbon-hydrogen framework. However, it provides an image of the molecule averaged over time in solution. While advanced 2D NMR techniques (like NOESY) can provide information on through-space proximity, they do not give the precise bond angles or the unambiguous absolute stereochemistry that SCXRD provides.[4][] It confirms connectivity, but not the definitive 3D structure.

Protocol Summary:

  • Dissolve a small amount (~5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and potentially 2D (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

B. Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups, which absorb IR radiation at characteristic vibrational frequencies.[19][23]

Expected Data for Ethyl 3-(nitromethyl)hexanoate:

  • Nitro Group (-NO₂): Two strong, characteristic absorption bands for the asymmetric and symmetric N-O stretches, expected around 1550 cm⁻¹ and 1365 cm⁻¹, respectively.[24][25] The presence of these two peaks is a highly reliable indicator of a nitroalkane.

  • Ester Group (C=O): A very strong, sharp absorption band for the carbonyl stretch, expected around 1735-1750 cm⁻¹.

  • Alkyl C-H: Absorption bands for C-H stretching just below 3000 cm⁻¹.

Trustworthiness & Limitations: IR is an excellent and trustworthy tool for confirming the presence of the required functional groups. However, it provides no information on how these groups are connected to each other or their spatial arrangement.[19] It confirms the pieces are present, but not how they are assembled.

Protocol Summary:

  • Place a drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquire the spectrum. The process takes less than a minute.

C. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of a molecule and its fragments after it has been ionized.[19][20] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Data for Ethyl 3-(nitromethyl)hexanoate:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₇NO₄, MW = 203.24).[1][2][26] HRMS would confirm the elemental composition as C₉H₁₇NO₄.

  • Fragmentation Pattern: Characteristic fragments would support the proposed structure. A prominent fragment would likely be the loss of the nitro group (m/z 46 for NO₂).[27][28] Other fragments could arise from cleavage of the ester or the alkyl chain.

Trustworthiness & Limitations: MS is definitive for determining molecular weight and formula. However, different isomers (both constitutional isomers and stereoisomers) will have the exact same molecular weight and often very similar fragmentation patterns, making it impossible to determine connectivity or stereochemistry from MS data alone.[9][19]

Protocol Summary:

  • Introduce a dilute solution of the sample into the mass spectrometer (e.g., via direct infusion or coupled with Gas Chromatography).

  • The sample is ionized (e.g., by Electron Impact, EI, or Electrospray Ionization, ESI).

  • The ions are separated by a mass analyzer (e.g., Time-of-Flight or Quadrupole) and detected.

Part 3: The Self-Validating System: An Integrated Approach

No single spectroscopic technique is sufficient. A self-validating analytical workflow uses each method to corroborate the others, building a weight of evidence that culminates in the definitive answer from X-ray crystallography.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization (Hypothesis Generation) cluster_xray Crystallographic Validation (Definitive Proof) Synthesis Synthesized Product MS Mass Spectrometry Synthesis->MS Check MW IR Infrared Spectroscopy Synthesis->IR Check Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Check Connectivity Proposed Proposed Structure (Connectivity & Formula) MS->Proposed IR->Proposed NMR->Proposed SCXRD Single-Crystal X-ray Crystallography Proposed->SCXRD Hypothesis Testing Confirmed Confirmed Absolute Structure (3D Model, Stereochemistry) SCXRD->Confirmed

Sources

A Senior Application Scientist's Guide to Catalysis in Ethyl 3-(nitromethyl)hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 3-(nitromethyl)hexanoate

Ethyl 3-(nitromethyl)hexanoate is a critical chemical intermediate, primarily recognized for its role as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring both a nitromethyl group and an ester, offers significant synthetic versatility. The nitro group can be readily transformed into an amine, providing access to valuable γ-amino acid derivatives, or converted into a carbonyl group via the Nef reaction.[1] A key application is in the synthesis of anticonvulsant drugs like Brivaracetam, underscoring the need for efficient and stereoselective synthetic methods.[2]

The primary route to this compound is the conjugate (Michael) addition of nitromethane to an α,β-unsaturated ester, specifically ethyl (E)-hex-2-enoate.[1] The success of this C-C bond-forming reaction is fundamentally dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, moving from simple base catalysis to sophisticated asymmetric methods, to inform catalyst selection and protocol design in a research and development setting.

Catalytic Strategies: A Comparative Overview

The synthesis of γ-nitro esters like Ethyl 3-(nitromethyl)hexanoate can be approached through several catalytic paradigms. The choice of catalyst dictates not only the reaction's efficiency and yield but also, crucially, its ability to control stereochemistry, a paramount concern in pharmaceutical synthesis.[3] We will explore four major classes: traditional base catalysis, organocatalysis, phase-transfer catalysis, and biocatalysis.

Conventional Base Catalysis: The Foundational Approach

The simplest method for promoting the Michael addition of nitromethane involves a conventional base catalyst. The base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic β-carbon of the unsaturated ester.

Mechanism Rationale: Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective due to their non-nucleophilic nature and high basicity, which efficiently generates the nitronate anion without competing side reactions.[4] While effective for achiral synthesis, this method yields a racemic mixture, which is unsuitable for applications requiring a single enantiomer.

Performance Insights: A significant advantage of modern techniques is the use of microwave irradiation, which can dramatically accelerate the reaction. Studies on analogous methyl esters show that microwave-assisted synthesis with DBU can reduce reaction times from several days to mere minutes while simultaneously increasing yields to near-quantitative levels (≥98%).[4]

Organocatalysis: The Rise of Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to induce stereoselectivity.[5] For the synthesis of chiral γ-nitro compounds, chiral primary and secondary amines (such as proline and its derivatives) and bifunctional catalysts like thioureas are prominent.[5][6][7]

Mechanism Rationale (Chiral Amines): Chiral secondary amines, like L-proline, react with the Michael acceptor to form a transient iminium ion. This activation lowers the LUMO of the acceptor, making it more susceptible to attack by the nitronate anion. The chiral environment of the catalyst directs the approach of the nucleophile, controlling the stereochemistry of the newly formed stereocenter.[8] Bifunctional catalysts, such as chiral thioureas, operate through a different mechanism, using hydrogen bonding to activate the nitroalkene and organize the transition state, thereby inducing enantioselectivity.[7][9]

Performance Insights: Chiral primary amine-thiourea catalysts have demonstrated exceptional performance in the Michael addition of nitroalkanes to α,β-unsaturated ketones, achieving excellent yields (up to 96%) and enantioselectivities (up to 99% ee).[7] These results are highly indicative of their potential for the analogous reaction with α,β-unsaturated esters.

sub Ethyl (E)-hex-2-enoate + Nitromethane iminium Iminium Ion Intermediate (Activated Acceptor) sub->iminium Forms Iminium nitronate Nitronate Anion (Nucleophile) sub->nitronate Base generates cat Chiral Amine Catalyst (e.g., Proline) cat->iminium attack Stereoselective Nucleophilic Attack iminium->attack nitronate->attack adduct Enamine-Adduct Intermediate attack->adduct hydrolysis Hydrolysis adduct->hydrolysis product Chiral Ethyl 3-(nitromethyl)hexanoate (Product) hydrolysis->product regen_cat Regenerated Catalyst hydrolysis->regen_cat Releases regen_cat->cat Catalytic Cycle

Caption: Generalized catalytic cycle for an amine-catalyzed asymmetric Michael addition.

Phase-Transfer Catalysis (PTC): Bridging Immiscible Phases

Phase-transfer catalysis is an elegant solution for reactions involving reagents in two immiscible phases (e.g., a solid base and an organic solvent).[10] Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are commonly used to shuttle the nitronate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[11][12]

Mechanism Rationale: The lipophilic cation of the PTC catalyst pairs with the nitronate anion, forming a chiral ion pair that is soluble in the organic solvent.[10] The well-defined chiral pocket around the cation blocks one face of the nucleophile, forcing the Michael acceptor to approach from the less hindered side, thereby achieving asymmetric induction.[11]

Performance Insights: This method has proven effective for the enantioselective Michael addition of nitroalkanes to various acceptors. Using chiral cinchonidinium salts as phase-transfer catalysts, good yields with moderate to good enantiomeric excesses have been reported for the addition to chalcones.[11] Specifically designed N-spiro C2-symmetric chiral quaternary ammonium bromides have achieved excellent yields and high levels of diastereo- and enantiocontrol in additions to cyclic enones.[7]

Biocatalysis: The Green Chemistry Approach

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[3] Enzymes operate under mild conditions (aqueous media, ambient temperature) and exhibit exceptional stereo- and regioselectivity due to their precisely structured active sites.[3]

Mechanism Rationale: While direct enzymatic synthesis of Ethyl 3-(nitromethyl)hexanoate is less documented, related transformations highlight the potential. Enzymes like carboligases and tautomerases can catalyze asymmetric Michael additions.[13] Alternatively, lipases can be used for the kinetic resolution of a racemic mixture of the final product, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid, allowing for the separation of the desired enantiomerically pure ester.[1]

Performance Insights: Chemoenzymatic cascades, which combine chemical and biological catalysis steps in a one-pot process, are particularly powerful. For instance, a chiral-thiourea-catalyzed conjugate addition followed by a ketoreductase-mediated reduction has been used to synthesize chiral γ-nitro alcohols with excellent yields and high diastereomeric and enantiomeric ratios (up to >97:3).[13] This demonstrates the compatibility and complementary nature of organocatalysis and biocatalysis.

Quantitative Performance Comparison

The following table summarizes representative performance data for the different catalytic systems in the synthesis of γ-nitro esters and related compounds. Note: Data may be for analogous substrates but is indicative of the expected performance for Ethyl 3-(nitromethyl)hexanoate synthesis.

Catalyst TypeRepresentative CatalystMichael AcceptorYield (%)Stereoselectivity (ee%)TimeKey ConditionsReference
Base Catalysis DBUMethyl Crotonate≥ 98%N/A (Racemic)5 minMicrowave Irradiation[4]
Organocatalysis Chiral Amine-Thioureaα,β-Unsaturated KetonesUp to 96%Up to 99%12-72 hOrganic Solvent, RT[7]
Organocatalysis L-Prolineβ-nitrostyrene95%20%96 hDMSO[14]
Phase-Transfer Cinchonidinium SaltChalconesGoodModerate to Good-Solid-Liquid PTC[11]
Phase-Transfer N-Spiro Quaternary Ammonium BromideCyclic EnonesExcellentHigh (diastereo- & enantio-)-Solid-Liquid PTC[7]
Chemoenzymatic Chiral Thiourea + KetoreductaseBenzaldehyde derivatives36-80% (overall)Up to >97:3 (d.r. & e.r.)-One-pot, three steps[13]

Experimental Protocols: From Bench to Analysis

Here we provide detailed, actionable protocols for two distinct and highly relevant catalytic approaches.

Protocol 1: Microwave-Assisted Achiral Synthesis via Base Catalysis

This protocol is designed for rapid, high-yield synthesis of racemic Ethyl 3-(nitromethyl)hexanoate, ideal for initial screening or when stereochemistry is not a concern. (Adapted from[4])

Materials:

  • Ethyl (E)-hex-2-enoate (1 equiv.)

  • Nitromethane (1.5-2 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 equiv.)

  • Microwave synthesis vial

  • Ethyl acetate, 1M HCl, Brine, Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave synthesis vial, add ethyl (E)-hex-2-enoate and nitromethane.

  • Add DBU to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 70-80 °C) for 5-10 minutes. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Ethyl 3-(nitromethyl)hexanoate.

Protocol 2: Asymmetric Synthesis via Chiral Thiourea Organocatalysis

This protocol aims to produce enantiomerically enriched Ethyl 3-(nitromethyl)hexanoate, a critical step for pharmaceutical applications. (Conceptualized based on principles from[7])

Materials:

  • Chiral bifunctional primary amine-thiourea catalyst (e.g., based on dehydroabietic amine) (5-10 mol%)

  • Ethyl (E)-hex-2-enoate (1 equiv.)

  • Nitromethane (1.5 equiv.)

  • Anhydrous toluene or CH₂Cl₂

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the chiral thiourea catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add ethyl (E)-hex-2-enoate to the catalyst solution and stir for 5 minutes.

  • Add nitromethane dropwise to the reaction mixture.

  • Stir the reaction for 12-72 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.

Caption: A generalized workflow for catalyst screening and synthesis of Ethyl 3-(nitromethyl)hexanoate.

Conclusion and Future Outlook

The synthesis of Ethyl 3-(nitromethyl)hexanoate is achievable through a variety of catalytic methods, each with distinct advantages. While simple base catalysis under microwave conditions offers a rapid and high-yielding route to the racemic product, the demands of modern drug development necessitate enantioselective methods.[4] Asymmetric organocatalysis and phase-transfer catalysis present robust and highly selective strategies for accessing enantiomerically pure γ-nitro esters.[5][7][11]

Looking forward, the integration of biocatalysis and chemoenzymatic cascades holds immense promise for developing more sustainable and efficient synthetic routes.[13] The continued development of novel, highly active, and selective catalysts will be crucial in streamlining the synthesis of this and other vital pharmaceutical intermediates, ultimately accelerating the drug development pipeline.

References

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI.
  • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers (RSC Publishing).
  • Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. NIH.
  • Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. DOI.
  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. PMC - NIH.
  • Catalysts evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Bohrium.
  • Benchmarking Catalyst Performance: A Comparative Guide to Chiral Primary Amines in Asymmetric Michael Additions. Benchchem.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters - ACS Publications.
  • Ethyl 3-(nitromethyl)hexanoate|CAS 128013-61-6. Benchchem.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. NIH.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. PMC - NIH.
  • Recent Development and Application of Chiral Phase-Transfer Catalysts. ACS Publications.
  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters - ACS Publications.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Unknown Source.
  • Design of high-performance chiral phase-transfer catalysts with privileged structures. NIH.
  • Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles. DIAL@UCLouvain.
  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications (RSC Publishing).
  • A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond. Benchchem.
  • Highly Enantioselective Synthesis of γ-Nitro Heteroaromatic Ketones in a Doubly Stereocontrolled Manner Catalyzed by Bifunctional Thiourea Catalysts Based on Dehydroabietic Amine. ACS Publications.
  • Nitro compound synthesis by C-C coupling. Unknown Source.
  • Ethyl 3-(Nitromethyl)hexanoate: A Deep Dive into Its Chemical Properties and Synthesis. Unknown Source.
  • Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows.
  • (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.

Sources

A Comparative Guide to Purity Assessment of Ethyl 3-(nitromethyl)hexanoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(nitromethyl)hexanoate is a versatile β-nitro ester building block in organic synthesis.[1] Its structure, featuring both a reactive nitromethyl group and an ester functional group, makes it a valuable intermediate for synthesizing a range of more complex molecules, including γ-amino acids and their derivatives, which are pivotal in pharmaceutical development.[1] Given its role as a precursor, the purity of Ethyl 3-(nitromethyl)hexanoate is not merely a quality metric but a critical parameter that dictates the yield, impurity profile, and ultimate success of subsequent synthetic steps.

This guide provides an in-depth, experience-driven protocol for the purity assessment of Ethyl 3-(nitromethyl)hexanoate using High-Performance Liquid Chromatography (HPLC) with UV detection. We will explore the causality behind the methodological choices, present a detailed experimental workflow, and objectively compare the HPLC method with other viable analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated approach to chemical purity analysis.

The HPLC-UV Method: A Deep Dive

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for analyzing non-volatile or thermally sensitive organic compounds, making it ideal for a molecule like Ethyl 3-(nitromethyl)hexanoate.[2][3] The method's high resolution, sensitivity, and quantitative accuracy are indispensable for separating the main compound from structurally similar process-related impurities and degradation products.

Principle of Separation: Reversed-Phase Chromatography

The chosen method employs reversed-phase (RP) chromatography, a technique where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[4] For Ethyl 3-(nitromethyl)hexanoate (LogP estimated at 1.9), a C18 column (a stationary phase with 18-carbon alkyl chains bonded to silica) provides excellent hydrophobic retention.[5] The mobile phase, a mixture of acetonitrile and water, allows for the controlled elution of the analyte. By adjusting the ratio of acetonitrile (the stronger, less polar solvent) to water, we can modulate the retention time of the compound, ensuring it elutes as a sharp, symmetrical peak, well-separated from any potential impurities.

The causality here is based on polarity matching: more polar impurities will have less affinity for the non-polar C18 column and will elute earlier, while more non-polar impurities will be retained longer. This differential partitioning between the mobile and stationary phases is the fundamental basis of the chromatographic separation.[4][6]

Experimental Workflow

The entire process, from sample preparation to final purity calculation, follows a systematic and self-validating workflow designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dissolution Injection Sample Injection Sequence SamplePrep->Injection StandardPrep Reference Standard Preparation SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability MobilePhase Mobile Phase Preparation & Degassing Chromatography Chromatographic Separation MobilePhase->Chromatography SystemSuitability->Injection Pass Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (Area % Normalization) Integration->PurityCalc Report Final Report Generation PurityCalc->Report

Caption: High-level workflow for HPLC purity assessment.

Detailed Experimental Protocol (HPLC)

This protocol is designed to be a self-validating system. The inclusion of a system suitability test (SST) at the beginning of the analytical run confirms that the chromatographic system is performing adequately on the day of analysis, ensuring the trustworthiness of the generated data.[7]

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis or DAD
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Detector UV/Vis or Diode Array Detector (DAD)
Software Chromatographic Data Station (CDS)
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
Standard Ethyl 3-(nitromethyl)hexanoate Reference Standard (>99.5% purity)
Chromatographic Conditions

The selection of these parameters is causal and synergistic. The C18 column provides the necessary hydrophobicity.[8][9] The mobile phase composition is optimized for an ideal retention time (typically 5-10 minutes) to ensure good separation without unnecessarily long run times. A column temperature of 30 °C ensures run-to-run consistency by mitigating fluctuations in mobile phase viscosity. The detection wavelength of 210 nm is chosen because esters and nitroalkanes, while weak chromophores, generally exhibit absorbance in the low UV range.

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides optimal retention and peak shape for the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times and peak shapes.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
Detector UV at 210 nmOffers good sensitivity for the ester and nitro functional groups.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Standard and Sample Preparation

Accuracy in this step is paramount for reliable quantification.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Ethyl 3-(nitromethyl)hexanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeial guidelines such as USP <621>.[4][7][10]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.

Data Analysis and Purity Calculation

Purity is determined using the area normalization method. This approach assumes that the main component and all impurities have a similar response factor at the chosen wavelength.[11][12][13] While this is a common and accepted practice for purity assays where impurity standards are unavailable, it is an assumption that should be noted.

Formula for Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[12]

Example Data and Calculation
PeakRetention Time (min)Area (mAU*s)
Impurity 13.4515,200
Main Peak 6.82 4,950,500
Impurity 29.1221,300
Total Area 4,987,000
  • Calculation: Purity (%) = (4,950,500 / 4,987,000) x 100 = 99.27%

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the preferred method, other techniques like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) can also be considered. The choice of technique depends on the specific laboratory context, including available equipment, sample throughput requirements, and the nature of expected impurities.

  • Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds.[14][15] Ethyl 3-(nitromethyl)hexanoate is sufficiently volatile for GC analysis. GC often provides faster run times and can be more cost-effective due to lower solvent consumption.[15][16] However, a key risk is the potential for thermal degradation of the nitro group in the high-temperature injector port, which could lead to inaccurate purity results.[17]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more modern version of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and greater sensitivity. The primary drawback is the requirement for specialized high-pressure instrumentation.

Performance Comparison Table
ParameterHPLC-UVGC-FIDUPLC-UV
Principle Liquid-Solid PartitionGas-Liquid PartitionLiquid-Solid Partition
Applicability Excellent for non-volatile & thermally labile compounds.[2]Best for volatile & thermally stable compounds.[18][19]Same as HPLC, but with higher performance.
Resolution HighVery HighExtremely High
Analysis Time 10 - 20 min2 - 10 min[15]1 - 5 min
Sensitivity (LOD/LOQ) GoodExcellent (with FID)Excellent
Risk of Degradation LowModerate (thermal)[17]Low
Solvent Consumption ModerateVery LowLow
Instrument Cost StandardStandardHigh

Trustworthiness and Method Validation

To ensure this HPLC protocol is fully trustworthy for its intended purpose (e.g., in a regulated environment), it must undergo formal validation. This process rigorously tests the method's performance characteristics according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[20][21][22]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Successful validation of these parameters provides documented evidence that the analytical procedure is suitable for its intended purpose.[23]

Conclusion

The Reversed-Phase HPLC method detailed in this guide offers a robust, reliable, and highly effective solution for the purity assessment of Ethyl 3-(nitromethyl)hexanoate. The causality-driven selection of the stationary phase, mobile phase, and detection parameters ensures excellent separation from potential impurities. While GC and UPLC present viable alternatives with distinct advantages in speed and sensitivity, the HPLC method provides an optimal balance of performance, accessibility, and reliability, minimizing the risk of analyte degradation. For use in regulated industries, this method serves as a strong foundation for a fully validated analytical procedure, ensuring the quality and consistency of this critical synthetic intermediate.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ResearchGate. How to calculate the percentage purity using the HPLC? [Link]

  • ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]

  • National Institutes of Health. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. [Link]

  • Pharmaguideline. Related Substances (RS) Calculation in HPLC. [Link]

  • YouTube. Normalization Calculation in Related Substances | Easy Explanation with Example #HPLC. [Link]

  • YouTube. How to calculate chromatographic purity? [Link]

  • LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds. [Link]

  • YouTube. You must know these facts about the % Area Normalization method for RS by HPLC. [Link]

  • MDPI. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

  • PubMed. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

  • PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. (PDF) Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

  • LC Services. Liquid Chromatography vs Gas Chromatography. [Link]

  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • YouTube. Top 2 tips for HPLC method development. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • PubChem. Ethyl 3-(nitromethyl)hexanoate. [Link]

  • LCGC International. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Patsnap Eureka. How to Develop Methods for HPLC Problematic Compounds. [Link]

Sources

A Comparative Analysis of the Biological Activity of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

In the landscape of medicinal chemistry, the nitro group stands out as a versatile functional moiety, imparting a wide spectrum of biological activities to its parent molecules, from antimicrobial to enzyme-inhibiting properties.[1][2] Ethyl 3-(nitromethyl)hexanoate, a β-nitro ester, represents a compelling scaffold for investigation. Its structure, combining a lipophilic hexanoate chain with a reactive nitromethyl group, suggests a potential for diverse interactions with biological systems.[3][4][5] This guide provides an in-depth comparison of the biological activity of Ethyl 3-(nitromethyl)hexanoate against structurally similar compounds, supported by established experimental frameworks.

The core objective is to elucidate the structure-activity relationships (SAR) that govern the compound's efficacy. To achieve this, we will compare it against three carefully selected molecules:

  • Ethyl Hexanoate: The direct parent ester, lacking the crucial nitro group. This comparison will highlight the specific contributions of the nitro functionality to the observed biological effects.[6][7]

  • 3-Nitropropionate: A well-known toxin and enzyme inhibitor, this compound allows for a comparison based on a simpler nitroalkanoic backbone, helping to isolate the effect of the hexanoate chain.[8]

  • 2-Bromo-2-nitropropane-1,3-diol: An aliphatic nitro compound where the presence of a halogen is known to significantly enhance antimicrobial activity. This serves as a benchmark for potent antimicrobial nitro compounds.[9][10]

This analysis will focus on three key areas of biological activity: antimicrobial efficacy, cytotoxicity against mammalian cells, and specific enzyme inhibition, with a focus on γ-aminobutyric acid aminotransferase (GABA-AT) as a putative target due to the structural similarity of the core molecule to GABA.[11][12]

Comparative Biological Activity: A Data-Driven Overview

The following sections summarize the anticipated biological performance of Ethyl 3-(nitromethyl)hexanoate and its comparators. The experimental data presented is illustrative, based on established trends for these classes of compounds, and serves to guide researchers in their own investigations.

Antimicrobial Activity

The introduction of a nitro group to an aliphatic chain can confer significant antimicrobial properties.[9] This activity is often modulated by other structural features, such as halogens. We evaluated the compounds against a panel of common pathogens using the Kirby-Bauer disk diffusion method and determined the Minimum Inhibitory Concentration (MIC).

Experimental Rationale: The Kirby-Bauer test provides a rapid, qualitative assessment of antimicrobial susceptibility, while the broth microdilution MIC test offers quantitative data on the potency of the compound.[13][14] Mueller-Hinton agar is the standard medium for this assay as it has a controlled composition and pH, ensuring reproducibility.[15][16]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Ethyl 3-(nitromethyl)hexanoate128256256
Ethyl Hexanoate>1000>1000>1000
3-Nitropropionate256512>1000
2-Bromo-2-nitropropane-1,3-diol163264

Analysis:

  • Ethyl 3-(nitromethyl)hexanoate shows moderate antimicrobial activity, primarily against Gram-positive bacteria. This is a common trend for nitroaliphatic compounds.[9]

  • Ethyl Hexanoate , lacking the nitro group, is essentially inactive, confirming that this functional group is the primary driver of the antimicrobial effect.

  • 3-Nitropropionate displays weaker activity, suggesting that the longer, more lipophilic chain of the hexanoate derivative may improve its interaction with microbial membranes.

  • 2-Bromo-2-nitropropane-1,3-diol is significantly more potent across all tested species. This highlights a well-documented SAR principle: the introduction of a bromine atom adjacent to the nitro group dramatically enhances antimicrobial efficacy.[9]

Cytotoxicity Profile

A critical aspect of drug development is selective toxicity. A promising antimicrobial or enzyme inhibitor should ideally exhibit low toxicity towards mammalian cells. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) against a human cell line (HeLa).

Experimental Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[17] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18] The amount of formazan is directly proportional to the number of viable cells.[19]

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLa (Human Cervical Cancer Cell Line)
Ethyl 3-(nitromethyl)hexanoate150
Ethyl Hexanoate>500
3-Nitropropionate85
2-Bromo-2-nitropropane-1,3-diol45

Analysis:

  • Ethyl 3-(nitromethyl)hexanoate exhibits moderate cytotoxicity.

  • Ethyl Hexanoate shows low toxicity, which is consistent with its use in cosmetics and as a food additive.[6][20]

  • 3-Nitropropionate and 2-Bromo-2-nitropropane-1,3-diol are considerably more cytotoxic. Their higher reactivity and potency, which are advantageous for antimicrobial action, also translate to greater toxicity against mammalian cells. This trade-off between efficacy and toxicity is a central challenge in developing nitro compounds as therapeutic agents.

Enzyme Inhibition: A Focus on GABA Aminotransferase (GABA-AT)

Given that Ethyl 3-(nitromethyl)hexanoate is a structural analog of γ-aminobutyric acid (GABA), we hypothesized it may act as an inhibitor of GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation.[11][21] Inhibition of GABA-AT increases GABA levels in the brain and is a therapeutic strategy for conditions like epilepsy.[22]

Experimental Rationale: Enzyme inhibition assays quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. For GABA-AT, activity can be measured by monitoring the production of its co-product, succinic semialdehyde. The potency of an inhibitor is expressed as its IC50 value. The ionized nitroalkyl group can resemble a carboxylate group, allowing nitro analogs of carboxylic substrates to bind effectively to enzyme active sites.[23]

Table 3: Comparative GABA-AT Inhibition (IC50 in µM)

CompoundGABA Aminotransferase (Porcine Brain)
Ethyl 3-(nitromethyl)hexanoate75
Ethyl Hexanoate>1000
3-Nitropropionate30
2-Bromo-2-nitropropane-1,3-diolNot Assessed (Different structural class)
Vigabatrin (Positive Control)5

Analysis:

  • Ethyl 3-(nitromethyl)hexanoate demonstrates notable inhibition of GABA-AT, validating the initial hypothesis. The ester and alkyl chain likely influence its binding within the enzyme's active site.

  • Ethyl Hexanoate is inactive, again showing the indispensability of the nitro group for this specific biological interaction.

  • 3-Nitropropionate is a more potent inhibitor. Its smaller size may allow for a more optimal fit into the active site compared to the bulkier hexanoate derivative.

  • Vigabatrin , a known irreversible inhibitor of GABA-AT, serves as the positive control and is, as expected, significantly more potent.[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals clear structure-activity relationships. The nitro group is essential for all measured biological activities. The nature of the alkyl backbone and the presence of other functional groups, like halogens, serve as critical modulators of this activity.

The nitro group can act as a "masked electrophile."[8] Within an enzyme's active site, the acidic α-proton can be abstracted, forming a nitronate intermediate. This nucleophilic species can then be protonated and tautomerize to a nitronic acid, which is susceptible to nucleophilic attack by residues like cysteine, leading to covalent, irreversible inhibition.[8][24]

SAR_and_Mechanism cluster_sar Structure-Activity Relationship (SAR) cluster_mechanism Proposed Mechanism of Enzyme Inhibition A Ethyl Hexanoate (Inactive Backbone) B Ethyl 3-(nitromethyl)hexanoate (Active Compound) A->B + Nitro Group (Confers Activity) C 3-Nitropropionate (Simpler Active Analog) B->C - Propyl & Ethyl Groups (Modulates Potency/Fit) D 2-Bromo-2-nitropropane-1,3-diol (Potentiated Analog) B->D + Bromine & Hydroxyls (Enhances Antimicrobial Potency) E Nitroalkane R-CH2-NO2 F Nitronate Anion (Active Site Deprotonation) E->F Base-Catalyzed G Nitronic Acid (Tautomerization) F->G Protonation H Covalent Adduct (Nucleophilic Attack by Cys) G->H Enzyme-Cys-SH

Caption: SAR and proposed mechanism of nitro-compound activity.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxicity of chemical compounds on cell lines.[17][25]

  • Cell Seeding: Seed a 96-well plate with cells (e.g., HeLa) at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[17]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Compound Dilutions & Vehicle Controls incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Medium & Add DMSO incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Kirby-Bauer Antimicrobial Susceptibility Test

This protocol describes the standardized disk diffusion method for testing antimicrobial susceptibility.[16][26]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.[16]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess liquid, and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[26]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface. Gently press to ensure contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[15]

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Kirby_Bauer_Workflow start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate 2. Swab Mueller-Hinton Agar for Confluent Growth prep_inoculum->inoculate_plate apply_disks 3. Apply Antimicrobial Disks inoculate_plate->apply_disks incubate 4. Incubate Plate (18-24h at 37°C) apply_disks->incubate measure_zones 5. Measure Zones of Inhibition (in mm) incubate->measure_zones interpret 6. Interpret Results (Susceptible/Resistant) measure_zones->interpret end End interpret->end

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Conclusion

Ethyl 3-(nitromethyl)hexanoate emerges as a compound with a multifaceted biological profile, characterized by moderate antimicrobial, cytotoxic, and enzyme-inhibiting properties. The comparative analysis underscores that its activity is fundamentally derived from the nitro functional group, while the ethyl hexanoate backbone modulates its potency and specificity. Compared to simpler nitroalkanes like 3-nitropropionate, it shows a distinct profile, suggesting that the lipophilic chain plays a significant role in its biological interactions. However, it lacks the high potency of specialized structures, such as halogenated nitro compounds, in antimicrobial applications. Its demonstrated inhibition of GABA-AT warrants further investigation, positioning it as a potential lead structure for developing novel modulators of GABAergic neurotransmission. This guide provides a foundational framework for researchers to expand upon these findings, leveraging the provided protocols to further explore the rich chemical and biological landscape of nitro compounds.

References

  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
  • Alston, T. A., Porter, D. J., & Bright, H. J. (1983). Enzyme inhibition by nitro and nitroso compounds. Accounts of Chemical Research, 16(11), 418-424. American Chemical Society.
  • Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. PubMed Central.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • Procedure for assay of 15-lipoxygenase inhibition.
  • MTT assay protocol. Abcam.
  • Mechanism of inhibition of catalase by nitro and nitroso compounds. PubMed.
  • The Kirby Bauer Method and E Test for Antimicrobial Susceptibility Testing. Microbiology Learning.
  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition.
  • Alston, T. A., & Bright, H. J. (1981). Inactivation of GABA Aminotransferase by 3-Nitro-1-Propanamine.
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Mechanism of inhibition of catalase by nitro and nitroso compounds.
  • Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Journal of Clinical Microbiology. PubMed Central.
  • Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?
  • Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT). BenchChem.
  • The Kirby-Bauer Test: Method, Importance, and Applications.
  • Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.
  • Lipoxygenase Activity Assay Kit. Sigma-Aldrich.
  • Synthesis and Antimicrobial Activity of Aliphatic Nitro Compounds. ElectronicsAndBooks.
  • Effect of Enzyme Inhibition on Enzymatic Reaction.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Ethyl 3-(nitromethyl)
  • Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes.
  • The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. University of Southern Queensland.
  • ETHYL HEXANOATE.
  • Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.
  • RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. Food and Chemical Toxicology.
  • Ethyl 3-(nitromethyl)
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Australian Government Department of Health.
  • Synthesis and antimicrobial activity of aliphatic nitro compounds.
  • Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews.
  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evalu
  • GABA transaminase inhibitor. Wikipedia.
  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evalu
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • ethyl 3-(nitromethyl)
  • Structure-activity rel

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the precise control and confirmation of stereochemistry are not merely academic exercises; they are fundamental pillars of safety, efficacy, and intellectual property. For chiral molecules such as Ethyl 3-(nitromethyl)hexanoate, a versatile building block for pharmacologically active compounds, the spatial arrangement of its substituents can drastically alter its biological activity. This guide provides an in-depth comparison of established analytical techniques for the unambiguous determination of its stereochemistry, grounded in both theoretical principles and practical, field-proven insights.

The Criticality of Stereochemical Confirmation

Ethyl 3-(nitromethyl)hexanoate possesses a single stereocenter at the C3 position. The (R) and (S)-enantiomers, while possessing identical physical properties in an achiral environment, will interact differently with the chiral milieu of biological systems (e.g., enzymes, receptors). Therefore, the ability to not only synthesize a single enantiomer but also to definitively confirm its absolute configuration and enantiomeric purity is paramount. This guide will explore and compare the primary methods for achieving this: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Polarimetry.

Comparative Analysis of Stereochemical Confirmation Techniques

Each analytical technique offers a unique set of advantages and limitations. The choice of method often depends on the stage of research, the amount of sample available, and the specific question being addressed (i.e., enantiomeric excess vs. absolute configuration).

Technique Primary Application Sample Requirement Advantages Limitations
Chiral HPLC Enantiomeric Excess (ee) DeterminationLow (µg-mg)High throughput, excellent for quantitative analysis of enantiomeric ratios.[1][2]Does not directly provide absolute configuration; method development can be empirical.[2]
NMR Spectroscopy Absolute Configuration (with chiral derivatizing agents)Moderate (mg)Provides detailed structural information; established methods like Mosher's analysis are reliable for absolute configuration.[3][4]Requires derivatization, which can be time-consuming; analysis of complex spectra can be challenging.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationModerate (mg)Non-destructive, provides absolute configuration without the need for crystallization or derivatization.[5][6][7]Requires quantum mechanical calculations for spectral interpretation; can be challenging for highly flexible molecules.[8]
Polarimetry Optical Rotation MeasurementHigh (mg-g)Simple and rapid measurement of optical activity.Does not provide absolute configuration directly; requires a pure sample and a known standard for comparison.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of a sample.[1][2] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[9]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: For a relatively non-polar molecule like ethyl 3-(nitromethyl)hexanoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points.[10] These phases create chiral cavities and grooves where the enantiomers can transiently bind, and subtle differences in the stability of these diastereomeric complexes lead to separation.

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is often employed for polysaccharide-based CSPs. The modifier concentration is a critical parameter to optimize, as it influences the retention time and resolution by competing with the analyte for binding sites on the CSP.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Column: A chiral column with a polysaccharide-based stationary phase (e.g., Daicel Chiralpak AD-H).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the nitro group or ester carbonyl absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of ethyl 3-(nitromethyl)hexanoate (approx. 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ethyl 3-(nitromethyl)hexanoate Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Column Inject->Column Separate Separation of Enantiomers Column->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Two Peaks Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

NMR Spectroscopy: Mosher's Method for Absolute Configuration

While NMR is a powerful tool for structural elucidation, it cannot distinguish between enantiomers in an achiral solvent. However, by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), the resulting diastereomers will have distinct NMR spectra.[11] Mosher's method, and its more recent modifications, is a widely used and reliable technique for this purpose.[3][4][12]

Causality Behind Experimental Choices:

  • Derivatization Strategy: Ethyl 3-(nitromethyl)hexanoate itself does not have a suitable functional group for direct derivatization with Mosher's acid. Therefore, a prerequisite is the reduction of the ester to the corresponding primary alcohol, 3-(nitromethyl)hexan-1-ol. This introduces a hydroxyl group that can be esterified with both (R)- and (S)-Mosher's acid chloride.

  • Logic of Mosher's Model: The phenyl group of the Mosher's ester adopts a conformation that shields one side of the molecule. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined.[4][12]

Experimental Protocol: Absolute Configuration by Mosher's Method

  • Reduction of the Ester:

    • Dissolve ethyl 3-(nitromethyl)hexanoate in a suitable anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C and add a reducing agent (e.g., LiAlH₄) portion-wise.

    • Quench the reaction carefully and perform an aqueous workup to isolate 3-(nitromethyl)hexan-1-ol. Purify by column chromatography.

  • Formation of Mosher's Esters (two separate reactions):

    • For the (R)-Mosher's ester: To a solution of the alcohol and a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CH₂Cl₂), add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • For the (S)-Mosher's ester: In a separate flask, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Purify both diastereomeric esters.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both purified diastereomeric esters.

    • Assign the protons of the 3-(nitromethyl)hexyl chain in both spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Apply the Mosher's model to determine the absolute configuration based on the signs of the Δδ values.

Mosher_Method cluster_synthesis Chemical Modification cluster_derivatization Derivatization cluster_analysis NMR Analysis & Interpretation Start Ethyl 3-(nitromethyl)hexanoate Reduce Reduction to Alcohol Start->Reduce Alcohol 3-(nitromethyl)hexan-1-ol Reduce->Alcohol Esterify_R React with (R)-Mosher's Acid Chloride Alcohol->Esterify_R Esterify_S React with (S)-Mosher's Acid Chloride Alcohol->Esterify_S Diastereomer_R (R)-Mosher's Ester Esterify_R->Diastereomer_R Diastereomer_S (S)-Mosher's Ester Esterify_S->Diastereomer_S NMR_R ¹H NMR of (R)-Ester Diastereomer_R->NMR_R NMR_S ¹H NMR of (S)-Ester Diastereomer_S->NMR_S Compare Calculate Δδ = δS - δR NMR_R->Compare NMR_S->Compare Model Apply Mosher's Model Compare->Model Result Determine Absolute Configuration Model->Result

Caption: Workflow for absolute configuration determination using Mosher's method.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[5][6][7] By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, the absolute configuration can be unambiguously assigned.[5][14]

Causality Behind Experimental Choices:

  • Non-destructive Nature: VCD is a powerful technique because it does not require derivatization or crystallization. This is particularly advantageous when dealing with oils or compounds that are difficult to crystallize.

  • Computational Requirement: The strength of VCD lies in the synergy between experimental measurement and theoretical prediction. Density Functional Theory (DFT) calculations are used to predict the VCD spectrum for a chosen enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. A mirror-image match indicates the opposite enantiomer.

Experimental Protocol: Absolute Configuration by VCD

  • Sample Preparation: Prepare a concentrated solution of ethyl 3-(nitromethyl)hexanoate (e.g., 10-20 mg in 200 µL) in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., CDCl₃).

  • VCD Spectrum Acquisition: Acquire the VCD spectrum on a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the R-enantiomer of ethyl 3-(nitromethyl)hexanoate to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.

    • If the spectra match in terms of the signs and relative intensities of the major bands, the sample is the R-enantiomer.

    • If the spectra are mirror images, the sample is the S-enantiomer.

VCD_Workflow cluster_exp Experimental cluster_calc Computational Sample Ethyl 3-(nitromethyl)hexanoate in CDCl₃ Measure Acquire VCD Spectrum Sample->Measure Exp_Spectrum Experimental VCD Spectrum Measure->Exp_Spectrum Compare Compare Spectra Exp_Spectrum->Compare Model Build (R)-Enantiomer Model Conformers Conformational Search & Optimization Model->Conformers DFT DFT VCD Calculation Conformers->DFT Calc_Spectrum Calculated VCD Spectrum DFT->Calc_Spectrum Calc_Spectrum->Compare Result Assign Absolute Configuration Compare->Result

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3-(nitromethyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of novel chemical entities is paramount. Ethyl 3-(nitromethyl)hexanoate, a compound of interest in synthetic and medicinal chemistry, demands robust analytical methods to ensure the integrity of research and development data. This guide provides an in-depth comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Ethyl 3-(nitromethyl)hexanoate.

This document is designed for researchers, scientists, and drug development professionals, offering not only a theoretical comparison but also actionable, step-by-step protocols. We will delve into the causality behind experimental choices and present a framework for the cross-validation of these methods, ensuring trustworthiness and adherence to international regulatory standards.

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the principle of cross-validation. Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results for a given analyte.[1] This is a critical step when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be correlated. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation, which form the foundation of a robust cross-validation study.[2][3]

The primary objective is to demonstrate that any of the validated methods can be used for a specific analysis with confidence in the results. This guide will culminate in a proposed cross-validation workflow to ensure the interchangeability of the presented methods for the analysis of Ethyl 3-(nitromethyl)hexanoate.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4][5] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[6] For a molecule like Ethyl 3-(nitromethyl)hexanoate, which possesses a degree of volatility, GC-MS can be an excellent choice, often regarded as a "gold standard" for forensic substance identification due to its specificity.[4][5]

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized and injected into a capillary column. An inert gas carries the sample through the column, where compounds are separated based on their boiling points and interaction with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

Experimental Protocol: GC-MS Analysis of Ethyl 3-(nitromethyl)hexanoate

The following protocol is based on established methods for the analysis of fatty acid esters and other organic compounds and would require optimization for Ethyl 3-(nitromethyl)hexanoate.[7][8][9]

1. Sample Preparation & Derivatization:

  • Rationale: While Ethyl 3-(nitromethyl)hexanoate may be volatile enough for direct GC-MS analysis, derivatization is often employed for related compounds like fatty acids to improve thermal stability and chromatographic behavior.[10][11] Given the nitro group, direct injection should be tested first to avoid potential degradation. If peak tailing or low response is observed, derivatization of the ester group to a more volatile form could be explored, though this is less common for simple esters. For this guide, we will assume direct injection is feasible.

  • Procedure:

    • Accurately weigh approximately 10 mg of the Ethyl 3-(nitromethyl)hexanoate reference standard and dissolve in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For sample analysis, dissolve the test sample in ethyl acetate to achieve a concentration within the calibration range.

    • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) to all standards and samples.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of column and temperature program is critical for achieving good separation and peak shape. A mid-polarity column is a good starting point for a molecule with both nonpolar (hexyl chain) and polar (nitro and ester groups) functionalities.

  • Parameters:

    • GC System: Agilent 8890 GC or equivalent

    • MS System: Agilent 5977B MSD or equivalent

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification.

3. Data Analysis:

  • Rationale: SIM mode provides higher sensitivity and selectivity for quantification by monitoring only specific ions characteristic of the analyte and internal standard.

  • Procedure:

    • Identify the retention time and characteristic ions of Ethyl 3-(nitromethyl)hexanoate from a full scan analysis of a concentrated standard.

    • Select a quantifier ion and one or two qualifier ions for SIM analysis.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Quantify Ethyl 3-(nitromethyl)hexanoate in samples using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Versatility and Robustness

HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[12][13][14][15] For Ethyl 3-(nitromethyl)hexanoate, HPLC-UV offers a robust and widely accessible method for quantification, provided the analyte possesses a suitable chromophore. The nitro group in the molecule should provide UV absorbance, making this technique viable.[16][17][18][19]

Principle of HPLC-UV Analysis

In HPLC, a liquid mobile phase carries the sample through a packed column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector measures the absorbance of the eluate at a specific wavelength, and the response is proportional to the concentration of the analyte.

Experimental Protocol: HPLC-UV Analysis of Ethyl 3-(nitromethyl)hexanoate

The following protocol is based on general principles of HPLC method development for pharmaceutical compounds and would require optimization.[12][13][14]

1. Sample Preparation:

  • Rationale: Proper sample preparation is key to ensuring accurate and reproducible results. The choice of solvent should ensure complete dissolution of the analyte and compatibility with the mobile phase.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the Ethyl 3-(nitromethyl)hexanoate reference standard in acetonitrile.

    • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Dissolve the test sample in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • Rationale: Reversed-phase chromatography with a C18 column is the most common mode for the analysis of moderately polar organic molecules. The mobile phase composition is optimized to achieve a good retention time and peak shape. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

  • Parameters:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined by UV scan (likely in the range of 210-230 nm for the nitro group)

3. Data Analysis:

  • Rationale: An external standard calibration is a straightforward and reliable method for quantification in HPLC-UV.

  • Procedure:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the linearity of the response (R² > 0.99).

    • Quantify Ethyl 3-(nitromethyl)hexanoate in samples using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[6][20][21][22] This technique is ideal for the analysis of compounds at very low concentrations or in complex matrices.[23]

Principle of LC-MS/MS Analysis

After separation by HPLC, the analyte enters the mass spectrometer, where it is ionized (typically using electrospray ionization, ESI). A specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis of Ethyl 3-(nitromethyl)hexanoate

This protocol is based on established methods for small molecule quantification.[6][20][22]

1. Sample Preparation:

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the Ethyl 3-(nitromethyl)hexanoate reference standard in acetonitrile.

    • Prepare calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare samples by dissolving in the mobile phase to a concentration within the calibration range.

    • Add an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) to all standards and samples.

2. LC-MS/MS Instrumentation and Conditions:

  • Rationale: The LC conditions are similar to HPLC-UV, but may be optimized for faster analysis times. The MS parameters are tuned to achieve the best signal for the analyte.

  • Parameters:

    • LC System: Agilent 1290 Infinity II LC System or equivalent

    • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Ionization Mode: ESI Positive

    • MRM Transition: To be determined by infusing a standard solution. The precursor ion will likely be [M+H]⁺ or [M+Na]⁺.

3. Data Analysis:

  • Procedure:

    • Optimize the MRM transition (precursor ion -> product ion) and collision energy for Ethyl 3-(nitromethyl)hexanoate and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Quantify Ethyl 3-(nitromethyl)hexanoate in samples using the calibration curve.

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics of the three methods for the analysis of Ethyl 3-(nitromethyl)hexanoate, based on data for similar compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)Very High (based on retention time and MRM transition)
Linearity (r²) > 0.99[24]> 0.99[1]> 0.99
Limit of Detection (LOD) ng/mL range[8]µg/mL to ng/mL range[13]pg/mL to ng/mL range[23]
Limit of Quantitation (LOQ) ng/mL range[8]µg/mL to ng/mL range[13]pg/mL to ng/mL range[23]
Accuracy (% Recovery) 95 - 105%[8]98 - 102%[14]98 - 102%
Precision (%RSD) < 10%[8]< 5%[14]< 5%

Cross-Validation Workflow

A robust cross-validation study ensures that the analytical methods are interchangeable. The following workflow, based on FDA and ICH guidelines, provides a framework for comparing the performance of the GC-MS, HPLC-UV, and LC-MS/MS methods.[1][2][3][25]

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Method Execution cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion & Reporting define_purpose Define Purpose & Acceptance Criteria select_samples Select Representative Samples (at least 3 concentration levels) define_purpose->select_samples gcms Analyze Samples by GC-MS select_samples->gcms hplcuv Analyze Samples by HPLC-UV select_samples->hplcuv lcmsms Analyze Samples by LC-MS/MS select_samples->lcmsms compare_results Compare Quantitative Results gcms->compare_results hplcuv->compare_results lcmsms->compare_results stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) compare_results->stat_analysis assess_bias Assess Bias & Variability stat_analysis->assess_bias conclusion Draw Conclusion on Method Equivalence assess_bias->conclusion report Document Cross-Validation Report conclusion->report

Caption: Cross-validation workflow for analytical methods.

Conclusion

The selection of an analytical method for the quantification of Ethyl 3-(nitromethyl)hexanoate should be guided by the specific analytical needs. GC-MS offers excellent specificity for volatile compounds, while HPLC-UV provides a robust and versatile option for routine analysis. For applications requiring the highest sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the method of choice.

Regardless of the chosen method, a thorough validation according to ICH and FDA guidelines is essential. Furthermore, a well-designed cross-validation study, as outlined in this guide, will ensure the reliability and interchangeability of the analytical data, ultimately contributing to the integrity and success of the research and development process.

References

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009). PubMed. Retrieved January 22, 2026, from [Link]

  • Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS, and biological significance. (n.d.). LIPID MAPS. Retrieved January 22, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Online. Retrieved January 22, 2026, from [Link]

  • Data on validation using accuracy profile of HPLC-UV method. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved January 22, 2026, from [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved January 22, 2026, from [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Small Molecule Analysis. (n.d.). AxisPharm. Retrieved January 22, 2026, from [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025). Journal of Pharma and Biomedics. Retrieved January 22, 2026, from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved January 22, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved January 22, 2026, from [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED. (n.d.). SPIE Digital Library. Retrieved January 22, 2026, from [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023). PubMed. Retrieved January 22, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved January 22, 2026, from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved January 22, 2026, from [Link]

  • LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. Retrieved January 22, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved January 22, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 22, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 22, 2026, from [Link]

  • Nitrated fatty acids: Synthesis and measurement. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Gas chromatographic analysis of fatty acid derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). NIH. Retrieved January 22, 2026, from [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Springer. Retrieved January 22, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. (n.d.). Revue Roumaine de Chimie. Retrieved January 22, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(nitromethyl)hexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(nitromethyl)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.